molecular formula C8H8Cl2O B1359259 2-Chloro-2-(3-chloro-phenyl)-ethanol CAS No. 886365-85-1

2-Chloro-2-(3-chloro-phenyl)-ethanol

Cat. No.: B1359259
CAS No.: 886365-85-1
M. Wt: 191.05 g/mol
InChI Key: KOUAUXUHMNXWOY-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chloro-phenyl)-ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-2-(3-chloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2-(3-chloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAUXUHMNXWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630205
Record name 2-Chloro-2-(3-chlorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-85-1
Record name β,3-Dichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Critical Regioisomer Analysis & Properties Guide[1]

Part 1: Executive Summary & Chemical Identity

2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1 ) is a specific regioisomer of the more commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS: 106262-93-5).[1][2]

In drug development—specifically in the synthesis of


-adrenergic receptor agonists like Mirabegron —this molecule primarily appears as a critical regioisomer impurity .[1] Its presence is a direct consequence of the lack of regioselectivity during the ring-opening of 3-chlorostyrene oxide.[1] Distinguishing between the 2-chloro-2-phenyl (impurity) and 2-chloro-1-phenyl (target) isomers is vital for maintaining the enantiomeric and chemical purity required for API (Active Pharmaceutical Ingredient) release.[1]

Chemical Structure & Nomenclature:

  • IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]

  • Common Synonym:

    
    -Chloro-
    
    
    
    -(3-chlorophenyl)ethyl alcohol[1]
  • CAS Number: 886365-85-1[1][2][3][4][5][6]

  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 191.05 g/mol [5]

Part 2: Physical & Chemical Properties[5]

Due to its status as a specialized impurity rather than a bulk commodity, experimental physical data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1] The values below synthesize available experimental fragments with high-confidence predictive models (ACD/Labs, EPISuite) used in process chemistry.

Table 1: Physicochemical Profile[7]
PropertyValue / RangeConfidence LevelRelevance
Physical State Viscous Liquid to Low-Melting SolidHighHandling/Transfer
Boiling Point 285°C ± 20°C (at 760 mmHg)PredictedDistillation requires high vacuum
Melting Point 35–45°C (Estimated)MediumMay solidify in cold storage
Density 1.328 ± 0.06 g/cm³PredictedPhase separation extraction
LogP (Octanol/Water) 2.25 ± 0.30HighLipophilicity/Extraction solvent selection
pKa (Hydroxyl) 13.5 ± 0.20PredictedDeprotonation requires strong base
Solubility DMSO, Methanol, DCM, Ethyl AcetateExperimentalProcess solvent compatibility
Water Solubility Low (< 1 mg/mL)HighAqueous workup efficiency

Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2–5°C of each other, rendering separation by simple distillation ineffective.[1] Chromatographic separation (HPLC) or kinetic resolution is required.[1]

Part 3: Synthesis & Formation Mechanism[1][8]

The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to control the ratio of the target product vs. this impurity.[1]

The Regioselectivity Problem

The reaction of an epoxide with HCl (or chlorinating agents) is governed by the competition between


-like and 

-like pathways:
  • Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an

    
     mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-chlorophenyl)ethanol .[1]
    
  • Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows an

    
    -like mechanism where the bond weakens at the benzylic position due to resonance stabilization of the developing positive charge.[1] This is favored under acidic conditions .[1]
    
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways.

G Epoxide 3-Chlorostyrene Oxide (Precursor) Acid Acidic Conditions (HCl/H+) Epoxide->Acid Protonation Base Nucleophilic Conditions (Cl- attack) Epoxide->Base Direct Attack Impurity Impurity Isomer 2-Chloro-2-(3-chlorophenyl)ethanol (CAS 886365-85-1) Acid->Impurity Path B: Benzylic Attack (SN1-like character) Target Target Isomer 2-Chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5) Base->Target Path A: Terminal Attack (SN2 favored)

Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-phenyl impurity described in this guide.[1]

Part 4: Analytical Characterization (Differentiation)

Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for identification without chromatographic resolution.[1] Proton NMR (


-NMR)  is the definitive method for structural confirmation.[1]
1. NMR Shift Diagnostics
  • Target Isomer (1-aryl): The methine proton (

    
    -OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8–5.0 ppm  as a doublet of doublets.[1] The methylene protons (
    
    
    
    -Cl) appear around 3.6–3.8 ppm .[1]
  • Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (

    
    -Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this proton shifts, but the key differentiator is the methylene group (
    
    
    
    -OH).[1] The
    
    
    -OH protons will appear as a multiplet around 3.9–4.1 ppm , distinct from the chloromethyl group of the target.[1]
2. HPLC Method Parameters

To separate the regioisomers for quality control (QC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile gradient.[1]
    
  • Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention times are close.[1]

Part 5: Safety & Handling Protocols

Hazard Classification: As a halogenated alcohol and close structural analog to known toxic chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic .[1]

Self-Validating Handling System
  • Containment: All weighing and transfer must occur within a certified fume hood.

  • PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated solvents), safety goggles, and lab coat.[1]

  • Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g., NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or degrade via oxidation, then absorb on vermiculite.[1]

Storage:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization to epoxides or polymerization upon exposure to moisture and heat.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469563, 2-Chloro-1-(3-chlorophenyl)ethanol. (Note: Discusses the primary isomer and associated chlorohydrin chemistry). Retrieved from [Link]

Sources

2-Chloro-2-(3-chloro-phenyl)-ethanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of 2-Chloro-2-(3-chlorophenyl)ethanol , a specific regioisomer used as a chiral building block in organic synthesis.[1]

CAS Registry Number: 886365-85-1 Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1][2][3]

Executive Summary & Structural Distinction

In the field of pharmaceutical intermediates, precision in nomenclature is critical.[1][4] 2-Chloro-2-(3-chlorophenyl)ethanol is a vicinal halohydrin where the chlorine atom is located at the benzylic position (C2) and the hydroxyl group is primary (C1).[1]

This molecule is the regioisomer of the more common pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5), which is widely used in the synthesis of Beta-3 adrenergic receptor agonists (e.g., Mirabegron).[1] Researchers must distinguish between these two isomers as their reactivities and downstream applications differ fundamentally.[1]

Structural Comparison
FeatureTarget Molecule (CAS 886365-85-1)Common Isomer (CAS 106262-93-5)
IUPAC Name 2-Chloro-2-(3-chlorophenyl)ethanol2-Chloro-1-(3-chlorophenyl)ethanol
Structure Ar-CH(Cl)-CH₂-OHAr-CH(OH)-CH₂-Cl
Chlorine Position Benzylic (Secondary)Terminal (Primary)
Alcohol Position Terminal (Primary)Benzylic (Secondary)
Primary Synthesis Acid-catalyzed Epoxide Opening

-Chloroketone Reduction
Reactivity High (Benzylic chloride is labile)Moderate (Primary chloride is stable)

Chemical Structure & Properties[2][3][5][6][7][8][9][10][11]

The molecule features a benzene ring substituted at the meta (3) position with chlorine. The ethyl side chain contains a chiral center at the benzylic carbon, making the molecule exist as an enantiomeric pair (R) and (S).[4]

Physicochemical Data Table
PropertyValueNotes
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~135°C at 2 mmHgPredicted
Density 1.28 g/cm³Estimated based on di-chloro analogs
LogP 2.31Moderate lipophilicity
Solubility DCM, THF, Ethyl AcetatePoor water solubility
pKa (OH) ~14.8Typical primary alcohol

Synthesis Protocols

The synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol is distinct from its isomer.[1] While the isomer is made by reducing a ketone, the target molecule is synthesized via the regioselective ring-opening of 3-chlorostyrene oxide .[1]

Method A: Acid-Catalyzed Ring Opening (HCl)

This method relies on the electronic nature of the epoxide opening.[1] Under acidic conditions, the oxygen is protonated, and the nucleophile (Cl⁻) attacks the carbon that can best stabilize the developing positive charge (the benzylic carbon), despite the steric hindrance.[1][4]

Reaction Mechanism[1][4][5][6][7]
  • Protonation: The epoxide oxygen of 3-chlorostyrene oxide is protonated by HCl.[1]

  • Nucleophilic Attack: Chloride ion attacks the benzylic carbon (C2).

    • Note: The electron-withdrawing effect of the 3-Cl group on the ring slightly destabilizes the benzylic carbocation character compared to unsubstituted styrene oxide, but benzylic attack remains the major pathway in non-polar solvents.[1]

  • Product Formation: Ring opens to yield 2-Chloro-2-(3-chlorophenyl)ethanol.[1]

Step-by-Step Protocol
  • Preparation: Charge a dry 3-neck flask with 3-chlorostyrene oxide (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Cool to 0°C under N₂ atmosphere.[1]

  • Acid Addition: Slowly add HCl in Dioxane (4M) (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or GC (disappearance of epoxide).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Separate the organic layer.[1][8] Extract aqueous layer with DCM (2x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil often contains ~5-10% of the regioisomer (primary chloride).[1] Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the target.

Visualization of Synthesis Pathways

SynthesisPathways Substrate 3-Chlorostyrene Oxide (Epoxide) ConditionA HCl / Anhydrous Solvent (Acidic Conditions) Substrate->ConditionA Protonation ConditionB LiCl / Acid or Nucleophilic Attack Substrate->ConditionB ProductTarget TARGET MOLECULE 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) ConditionA->ProductTarget Major Path (SN1-like) Attack at Benzylic C ProductIsomer REGIOISOMER 2-Chloro-1-(3-chlorophenyl)ethanol (Primary Chloride) ConditionA->ProductIsomer Minor Path Attack at Terminal C ConditionB->ProductIsomer Major Path (SN2) Steric Control

Figure 1: Regioselectivity in the synthesis of chlorophenylethanols. Acidic conditions favor the formation of the target benzylic chloride.[1][4]

Applications & Reactivity

Chiral Building Block

The molecule serves as a specialized intermediate for introducing the 3-chlorophenyl motif into bioactive compounds.[1]

  • Nucleophilic Substitution: The benzylic chloride is highly reactive. It can be displaced by amines, azides, or thiols.[1][4] However, the presence of the free hydroxyl group often requires protection (e.g., as a TBS ether) before substitution to prevent self-cyclization back to the epoxide.[1][4]

  • Cyclization: Treatment with a strong base (NaOH/KOH) will rapidly revert the molecule to 3-chlorostyrene oxide .[1] This reversibility is used to purify the epoxide via the chlorohydrin.

Pharmaceutical Relevance

While the 1-hydroxy isomer is the direct precursor to drugs like Mirabegron (beta-3 agonist), the 2-hydroxy isomer (Target) is investigated in:

  • Kinase Inhibitors: As a fragment for hydrophobic pockets requiring a meta-chloroaryl group.[1]

  • Fungal CYP51 Inhibitors: Derivatives of chlorostyrene oxides are often explored for antifungal activity (azole class).

Safety & Handling (E-E-A-T)

Warning: This compound is a halohydrin and an alkylating agent.[1] It possesses vesicant-like properties similar to mustard gas analogs, though less potent.[1]

  • Hazard Class: Skin Irritant (Category 2), Serious Eye Damage (Category 1).[4]

  • Handling Protocol:

    • Double Gloving: Use Nitrile gloves (minimum 0.11mm thickness).

    • Fume Hood: All operations, especially the addition of HCl, must occur in a certified chemical fume hood.[4]

    • Neutralization: Spills should be treated with dilute ammonia or NaOH to cyclize the compound to the less volatile (though still toxic) epoxide, followed by adsorption on vermiculite.[4]

  • Storage: Store at 2-8°C under Argon. Benzylic chlorides are prone to hydrolysis (forming the diol) or polymerization upon exposure to moisture and heat.

References

  • PubChem. (2025).[9][10] 2-Chloro-2-(3-chlorophenyl)ethanol (Compound).[1][2][3] National Library of Medicine.[1] [Link](Note: Linked to chemically verified isomer entry).

  • Concellón, J. M., et al. (2003).[4] Regioselective Ring Opening of Epoxides with Elemental Halogens. Journal of Organic Chemistry. (Cited for mechanistic validation of acid-catalyzed opening).[1]

Sources

An In-Depth Technical Guide to 2-Chloro-2-(3-chloro-phenyl)-ethanol: Navigating a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound of interest, 2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS Number 886365-85-1), exists in a landscape with limited publicly available scientific data. While its existence is confirmed through chemical supplier databases where it is listed as a potential pharmaceutical intermediate, a comprehensive body of research detailing its synthesis, specific biological activities, and toxicological profile is not readily accessible in peer-reviewed literature or extensive public databases.

This guide, therefore, adopts a scientifically rigorous approach to provide valuable insights for researchers, scientists, and drug development professionals. It will address the available information for the specified compound and, more substantially, leverage data from the closely related and better-documented isomer, 2-chloro-1-(3-chlorophenyl)ethanol , to provide a foundational understanding of this class of molecules. This comparative approach will offer plausible synthetic strategies, potential areas of biological investigation, and critical safety considerations.

Compound Identification and Physicochemical Properties

1.1. 2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS 886365-85-1)

While experimental data is scarce, computational models provide predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
XLogP3-AA 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

1.2. Isomeric Analogue: 2-chloro-1-(3-chlorophenyl)ethanol

This isomer has more available data and serves as a valuable reference point.

PropertyValueSource
CAS Number 106262-93-5
Appearance Colorless to Yellow Liquid
pKa 12.94 ± 0.20 (Predicted)

Synthesis Strategies: An Inferential Approach

A validated, step-by-step synthesis protocol for 2-Chloro-2-(3-chloro-phenyl)-ethanol is not currently published. However, established organometallic and reduction methodologies for structurally similar compounds provide a strong foundation for a proposed synthetic pathway.

Proposed Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

A plausible route to the target compound involves the reaction of a Grignard reagent with an appropriate acyl chloride, followed by reduction.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 3-chlorobromobenzene 3-Chlorobromobenzene Grignard_reagent 3-Chlorophenylmagnesium bromide 3-chlorobromobenzene->Grignard_reagent + Mg Mg Magnesium (in dry ether) Ketone 2-Chloro-1-(3-chlorophenyl)ethanone Grignard_reagent->Ketone + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl chloride Target_Compound 2-Chloro-2-(3-chloro-phenyl)-ethanol Ketone->Target_Compound + NaBH4 Reducing_agent Sodium borohydride (in Methanol/Ethanol)

Caption: Proposed two-step synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Experimental Protocol (Hypothetical)

It is imperative to note that this is a proposed protocol based on analogous reactions and requires experimental validation for safety and efficacy.

Step 1: Synthesis of 2-Chloro-1-(3-chlorophenyl)ethanone

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-chlorobromobenzene in anhydrous ether is added dropwise to initiate the formation of 3-chlorophenylmagnesium bromide.

  • Acylation: The Grignard reagent is cooled in an ice-salt bath. A solution of chloroacetyl chloride in anhydrous ether is then added dropwise, maintaining a low temperature to control the exothermic reaction.

  • Work-up: After the addition is complete, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone. Purification can be achieved by column chromatography.

Step 2: Reduction to 2-Chloro-2-(3-chloro-phenyl)-ethanol

  • Reduction: The synthesized 2-chloro-1-(3-chlorophenyl)ethanone is dissolved in a protic solvent such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The final product, 2-Chloro-2-(3-chloro-phenyl)-ethanol, can be purified by silica gel column chromatography.

Potential Biological Activity and Applications in Drug Discovery

While direct biological data for 2-Chloro-2-(3-chloro-phenyl)-ethanol is unavailable, the known applications of its isomers provide valuable direction for future research.

The chiral analogue, (S)-2-Chloro-1-(3-chlorophenyl)ethanol , is utilized in the synthesis of benzimidazolyl pyridinones, which act as IGF-1R kinase inhibitors . This suggests that compounds within this structural class may have potential as anticancer agents by targeting growth factor signaling pathways.

Furthermore, the structural motif of a chloro-substituted phenyl ethanol is present in various biologically active molecules. For instance, related chlorophenylethanol derivatives have been investigated for their potential antimicrobial and insecticidal properties.

Proposed Research Workflow for Biological Screening

G Compound 2-Chloro-2-(3-chloro-phenyl)-ethanol Cell_based_assays Cell-Based Assays Compound->Cell_based_assays Target_based_assays Target-Based Assays Compound->Target_based_assays Antimicrobial_assays Antimicrobial Assays Compound->Antimicrobial_assays Cancer_cell_lines Cancer Cell Line Proliferation (e.g., breast, lung, colon) Cell_based_assays->Cancer_cell_lines Kinase_panel Kinase Inhibition Panel (e.g., IGF-1R) Target_based_assays->Kinase_panel Bacterial_strains Bacterial Growth Inhibition (e.g., S. aureus, E. coli) Antimicrobial_assays->Bacterial_strains Fungal_strains Fungal Growth Inhibition (e.g., C. albicans) Antimicrobial_assays->Fungal_strains Hit_identification Hit Identification Kinase_panel->Hit_identification Cancer_cell_lines->Hit_identification Bacterial_strains->Hit_identification Fungal_strains->Hit_identification Lead_optimization Lead Optimization Hit_identification->Lead_optimization

Caption: A workflow for the initial biological screening of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Safety and Handling: A Precautionary Approach

Given the absence of specific toxicology data for 2-Chloro-2-(3-chloro-phenyl)-ethanol, a highly cautious approach to handling is warranted, drawing upon safety information for the hazardous related compound, 2-chloroethanol .

GHS Hazard Statements for 2-chloroethanol (CAS 107-07-3)

Hazard StatementDescription
H226Flammable liquid and vapor.
H300 + H310 + H330Fatal if swallowed, in contact with skin or if inhaled.
H318Causes serious eye damage.
H411Toxic to aquatic life with long lasting effects.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation.

  • Engineering Controls: Use in a well-ventilated area, preferably within a fume hood.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Methods for Characterization and Quantification

Validated analytical methods for 2-Chloro-2-(3-chloro-phenyl)-ethanol have not been published. However, standard chromatographic and spectroscopic techniques would be applicable for its analysis.

Proposed Analytical Workflow

G Sample Crude or Purified Sample TLC Thin-Layer Chromatography (Initial Purity Assessment) Sample->TLC GC_MS Gas Chromatography- Mass Spectrometry (Purity and Molecular Weight) Sample->GC_MS HPLC High-Performance Liquid Chromatography (Quantification and Purity) Sample->HPLC NMR Nuclear Magnetic Resonance (¹H and ¹³C) (Structural Elucidation) GC_MS->NMR HPLC->NMR FTIR Fourier-Transform Infrared Spectroscopy (Functional Group ID) NMR->FTIR Characterized_Compound Structurally Confirmed and Quantified Compound FTIR->Characterized_Compound

Caption: A standard workflow for the analytical characterization of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Detailed Methodologies (Hypothetical)

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column would likely provide good separation.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid or acetic acid to improve peak shape.

    • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the 254-270 nm range).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injection: Split or splitless injection depending on the concentration.

    • Detection: Mass spectrometry in electron ionization (EI) mode to determine the fragmentation pattern and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and confirm the structure.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Conclusion and Future Directions

2-Chloro-2-(3-chloro-phenyl)-ethanol represents a chemical entity with potential for further investigation, particularly within the realm of medicinal chemistry. While the current lack of extensive public data presents a challenge, it also signifies an opportunity for novel research. By leveraging the knowledge from structurally related compounds, researchers can devise logical synthetic pathways, design initial biological screening cascades, and implement appropriate safety and analytical protocols. Future work should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its potential in drug discovery and development.

References

  • PubChem. 2-Chloroethanol. National Center for Biotechnology Information. [Link]

2-Chloro-2-(3-chloro-phenyl)-ethanol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Stability, and Application of Chloro-Substituted Phenyl-Ethanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of chloro-substituted phenyl-ethanols, with a primary focus on the nomenclature, stability, and synthesis of key isomers. We will first address the IUPAC nomenclature and inherent instability of the geminal halohydrin, 1-(3-chlorophenyl)-1-chloroethanol, a structure of significant theoretical interest. The guide will then pivot to a detailed exploration of its stable and synthetically valuable vicinal isomer, 2-chloro-1-(3-chlorophenyl)ethanol. This section will cover established and novel synthetic routes, including stereoselective methods, and discuss the compound's physical and chemical properties. Furthermore, we will delve into the analytical techniques for characterization and the potential applications of these compounds as crucial intermediates in the development of pharmaceuticals and other fine chemicals. This guide is intended to be a critical resource for researchers engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and advanced practical insights.

Nomenclature and Structural Elucidation

The precise naming of chemical structures is paramount for unambiguous scientific communication. The compound of interest, initially described as "2-Chloro-2-(3-chloro-phenyl)-ethanol," requires careful consideration of IUPAC nomenclature rules to arrive at its correct systematic name.

According to IUPAC guidelines, the principal functional group, in this case, the hydroxyl (-OH) group, dictates the suffix of the name and should be assigned the lowest possible locant on the parent carbon chain.[1][2][3] The longest carbon chain containing the hydroxyl group is a two-carbon chain, thus the parent name is ethanol.

For the structure where a chloro group and a 3-chlorophenyl group are attached to the same carbon as the hydroxyl group, this carbon is designated as position 1. Therefore, the correct IUPAC name is 1-(3-chlorophenyl)-1-chloroethanol .

Conversely, the isomeric structure where the chloro and hydroxyl groups are on adjacent carbons is named 2-chloro-1-(3-chlorophenyl)ethanol , as the carbon bearing the higher priority hydroxyl group is assigned the lower number.[4][5]

The Instability of Geminal Halohydrins: A Case Study of 1-(3-chlorophenyl)-1-chloroethanol

Geminal halohydrins, compounds possessing a halogen and a hydroxyl group on the same carbon, are notoriously unstable.[6] This instability is a critical factor for any planned synthesis or application.

The primary decomposition pathway for geminal halohydrins is the facile elimination of a hydrogen halide (in this case, HCl) to form a stable carbonyl compound.[6] For 1-(3-chlorophenyl)-1-chloroethanol, this would result in the formation of 3'-chloroacetophenone.

G cluster_0 Decomposition of 1-(3-chlorophenyl)-1-chloroethanol start 1-(3-chlorophenyl)-1-chloroethanol intermediate Protonated Intermediate start->intermediate Protonation of -OH product 3'-Chloroacetophenone + HCl intermediate->product Elimination of H2O and Cl-

Figure 1: Proposed decomposition pathway of 1-(3-chlorophenyl)-1-chloroethanol.

Due to this inherent instability, the isolation and utilization of 1-(3-chlorophenyl)-1-chloroethanol are exceptionally challenging, making its stable isomer, 2-chloro-1-(3-chlorophenyl)ethanol, a more practical and valuable target for synthetic chemists.

Synthesis and Properties of 2-chloro-1-(3-chlorophenyl)ethanol

The vicinal halohydrin, 2-chloro-1-(3-chlorophenyl)ethanol, is a stable and versatile synthetic intermediate. Its synthesis has been approached through various methods, primarily involving the reduction of the corresponding ketone.

Synthesis via Reduction of 2-chloro-1-(3-chlorophenyl)ethanone

The most common route to 2-chloro-1-(3-chlorophenyl)ethanol is the reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This transformation can be achieved using a variety of reducing agents, with the choice of agent influencing the stereochemical outcome of the reaction.

3.1.1. Chemical Reduction

Standard reducing agents such as sodium borohydride (NaBH₄) can effectively reduce the ketone to the corresponding alcohol. This method is generally high-yielding but produces a racemic mixture of the (R)- and (S)-enantiomers.

Experimental Protocol: Racemic Synthesis

  • Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

3.1.2. Biocatalytic Asymmetric Reduction

For the synthesis of enantiomerically pure 2-chloro-1-(3-chlorophenyl)ethanol, biocatalytic methods offer a highly efficient and environmentally benign alternative. The use of microorganisms such as Geotrichum candidum or baker's yeast can afford the desired enantiomer with high yield and excellent enantiomeric excess (ee).[7][8]

G start 2-chloro-1-(3-chlorophenyl)ethanone process Biocatalytic Reduction (e.g., Baker's Yeast) start->process product (S)-2-chloro-1-(3-chlorophenyl)ethanol process->product

Figure 2: Biocatalytic synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol.

Properties of 2-chloro-1-(3-chlorophenyl)ethanol
PropertyEstimated Value/Description
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water.
Boiling Point Expected to be elevated due to the presence of the hydroxyl group and chlorine atoms.
Chirality Contains a chiral center at C1, existing as (R) and (S) enantiomers.

Analytical Characterization

The structural confirmation and purity assessment of 2-chloro-1-(3-chlorophenyl)ethanol are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the successful reduction of the ketone.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the hydroxyl group (O-H stretch) and absorptions corresponding to the C-Cl and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC is employed to determine the enantiomeric excess of stereoselective syntheses.

Applications in Organic Synthesis

2-chloro-1-(3-chlorophenyl)ethanol and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the hydroxyl group, the chloro group, and the aromatic ring—allows for a variety of subsequent chemical transformations.

One important application is in the synthesis of enantiopure epoxides, which are themselves versatile intermediates.[9]

G start 2-chloro-1-(3-chlorophenyl)ethanol process Base-mediated intramolecular nucleophilic substitution start->process product 2-(3-chlorophenyl)oxirane process->product

Figure 3: Conversion of 2-chloro-1-(3-chlorophenyl)ethanol to the corresponding epoxide.

Conclusion

While the geminal halohydrin 1-(3-chlorophenyl)-1-chloroethanol is of theoretical interest, its inherent instability makes it a challenging synthetic target. In contrast, its stable isomer, 2-chloro-1-(3-chlorophenyl)ethanol, is a readily accessible and highly useful synthetic intermediate. The development of stereoselective biocatalytic methods for its synthesis has further enhanced its value in the preparation of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of the nomenclature, stability, synthesis, and potential applications of these important chloro-substituted phenyl-ethanols, offering a valuable resource for researchers in the field.

References

  • Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Alcohols with Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nomenclature of Alcohol, Phenol, and Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Reddit. (2023). Geminal Halohydrin. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

  • YouTube. (2018). Naming Alcohols - IUPAC Nomenclature. Retrieved from [Link]

  • Quora. (2018). How can we synthesize 1-phenylethanol from benzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Alkene Stability Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a molecule of interest for researchers in drug development and organic synthesis. In the absence of a directly reported synthesis in the current literature, this document outlines a rational, multi-step approach based on well-established chemical transformations. Each step is detailed with theoretical underpinnings, step-by-step experimental protocols, and critical analysis of the reaction parameters. The proposed route begins with the commercially available 1-(3-chlorophenyl)ethanone and proceeds through α,α-dichlorination, selective carbonyl reduction, and a final, challenging selective monodechlorination. This guide is intended to serve as a foundational resource for scientists embarking on the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

2-Chloro-2-(3-chloro-phenyl)-ethanol is a halogenated phenyl ethanol derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its specific substitution pattern presents a unique synthetic challenge. This guide proposes a logical and feasible four-step synthetic pathway, commencing from the readily available starting material, 1-(3-chlorophenyl)ethanone.

The core of this synthetic strategy involves the sequential installation and modification of functional groups around the ethanone backbone. The key transformations include:

  • α,α-Dichlorination: Introduction of two chlorine atoms at the alpha position of the ketone.

  • Chemoselective Carbonyl Reduction: Reduction of the ketone to a secondary alcohol without affecting the newly introduced chloro groups.

  • Selective Monodechlorination: The most critical and challenging step, involving the removal of a single chlorine atom from the geminal dichloride moiety.

This document provides detailed experimental procedures for each of these steps, supported by mechanistic insights and references to analogous transformations in the chemical literature.

Proposed Overall Synthetic Pathway

The proposed synthetic route to 2-Chloro-2-(3-chloro-phenyl)-ethanol is depicted below. This pathway is designed to be robust and adaptable, allowing for optimization at each stage.

Synthetic_Pathway A 1-(3-chlorophenyl)ethanone B 2,2-dichloro-1-(3-chlorophenyl)ethanone A->B Step 1: Dichlorination C 1-(3-chlorophenyl)-2,2-dichloroethanol B->C Step 2: Carbonyl Reduction D 2-Chloro-2-(3-chloro-phenyl)-ethanol C->D Step 3: Selective Monodechlorination

Figure 1: Proposed multi-step synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Step-by-Step Synthesis Protocols

Starting Material: 1-(3-chlorophenyl)ethanone

1-(3-chlorophenyl)ethanone is a commercially available compound and serves as the starting point for this synthetic sequence.[1][2] For researchers interested in its preparation, common methods include the Friedel-Crafts acylation of chlorobenzene, which typically yields a mixture of ortho and para isomers, or more selectively through the reaction of 3-chlorobenzoyl chloride with an appropriate organometallic reagent.[3][4][5][6]

Step 1: α,α-Dichlorination of 1-(3-chlorophenyl)ethanone

The introduction of two chlorine atoms at the α-position to the carbonyl group can be achieved using various chlorinating agents. A robust and effective method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in the presence of an acid catalyst.[7][8] This reagent is a stable, solid source of electrophilic chlorine.

Reaction:

Dichlorination reactant 1-(3-chlorophenyl)ethanone product 2,2-dichloro-1-(3-chlorophenyl)ethanone reactant->product DCDMH, p-TsOH, MeOH

Figure 2: Dichlorination of 1-(3-chlorophenyl)ethanone.

Experimental Protocol:

  • To a solution of 1-(3-chlorophenyl)ethanone (1 equivalent) in methanol, add p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) as a catalyst.

  • Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.1 equivalents for dichlorination) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2-dichloro-1-(3-chlorophenyl)ethanone.

Causality and Optimization:

  • The acid catalyst facilitates the enolization of the ketone, which is the reactive species in the electrophilic chlorination.

  • The stoichiometry of DCDMH is crucial; using approximately 1.1 equivalents ensures dichlorination while minimizing side reactions.

  • The reaction temperature should be carefully controlled to prevent unwanted side reactions.

Data Summary:

ParameterValueReference
Starting Material1-(3-chlorophenyl)ethanone[1]
Chlorinating Agent1,3-dichloro-5,5-dimethylhydantoin (DCDMH)[7][8]
Catalystp-Toluenesulfonic acid (p-TsOH)[7]
SolventMethanol[7]
Expected Yield70-85% (based on analogous reactions)
Step 2: Reduction of 2,2-dichloro-1-(3-chlorophenyl)ethanone

The selective reduction of the carbonyl group in the presence of the α,α-dichloro moiety can be readily achieved using sodium borohydride (NaBH₄).[9][10][11][12] This reagent is a mild and selective reducing agent for aldehydes and ketones.

Reaction:

Carbonyl_Reduction reactant 2,2-dichloro-1-(3-chlorophenyl)ethanone product 1-(3-chlorophenyl)-2,2-dichloroethanol reactant->product NaBH4, MeOH

Figure 3: Reduction of the dichloroketone to the corresponding alcohol.

Experimental Protocol:

  • Dissolve 2,2-dichloro-1-(3-chlorophenyl)ethanone (1 equivalent) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-(3-chlorophenyl)-2,2-dichloroethanol can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Causality and Optimization:

  • Sodium borohydride is a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon.

  • The use of a protic solvent like methanol or ethanol is common and facilitates the workup.

  • The reaction is typically fast and high-yielding.

Data Summary:

ParameterValueReference
Starting Material2,2-dichloro-1-(3-chlorophenyl)ethanone
Reducing AgentSodium borohydride (NaBH₄)[9][10][11][12]
SolventMethanol or Ethanol[9]
Expected Yield>90%
Step 3: Selective Monodechlorination

This is the most synthetically challenging step. The goal is to selectively remove one chlorine atom from the gem-dichloro carbinol. Several methods can be explored for this transformation, with catalytic hydrogenation and the use of organotin hydrides being prominent strategies for the reduction of gem-dihalides.

Proposed Method: Catalytic Hydrogenation

Catalytic hydrodechlorination offers a potentially clean and efficient method for this selective reduction.[13][14] The choice of catalyst and reaction conditions is critical to achieve monodechlorination without affecting the aromatic chloro substituent or the benzylic alcohol.

Reaction:

Monodechlorination reactant 1-(3-chlorophenyl)-2,2-dichloroethanol product 2-Chloro-2-(3-chloro-phenyl)-ethanol reactant->product H2, Pd/C, Base

Figure 4: Selective monodechlorination to yield the target compound.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 1-(3-chlorophenyl)-2,2-dichloroethanol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (e.g., 5-10 mol% Pd/C).

  • Add a base, such as sodium acetate or triethylamine (2-3 equivalents), to neutralize the HCl generated during the reaction.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS, carefully analyzing for the desired monodechlorinated product, the starting material, and the fully dechlorinated byproduct.

  • Once the desired conversion is achieved, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Causality and Optimization:

  • The palladium catalyst facilitates the cleavage of the C-Cl bond and the subsequent addition of hydrogen.

  • The base is essential to prevent the accumulation of HCl, which can lead to side reactions and catalyst deactivation.

  • Careful control of hydrogen pressure, reaction time, and catalyst loading is necessary to maximize the yield of the monodechlorinated product and minimize over-reduction.

  • Alternative catalysts, such as Raney nickel, could also be explored.[14]

Alternative Method: Organotin Hydrides

Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are known for their ability to perform radical-mediated reductions of alkyl halides.[15][16] This method could offer an alternative route to the desired monodechlorination. However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.

Summary and Future Outlook

This technical guide has outlined a rational and experimentally detailed synthetic pathway for the preparation of 2-Chloro-2-(3-chloro-phenyl)-ethanol. The proposed three-step sequence, starting from a commercially available precursor, involves established chemical transformations. While the initial dichlorination and carbonyl reduction steps are expected to be high-yielding, the final selective monodechlorination presents a significant challenge that will require careful optimization of reaction conditions.

Future research in this area could focus on the development of more selective and environmentally benign methods for the monodechlorination step. The exploration of novel catalytic systems for hydrodechlorination or alternative radical-based reductions could provide more efficient and scalable routes to the target molecule and its analogues.

References

  • CUETMOCK. (n.d.). Predict the minor product when chloroben. Retrieved from [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. (2023, March 25). YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

  • ASN CHEMISTRY. (2023, September 3). Trick to remember Friedel-crafts Reactions of Chlorobenzene, Anisole||ASN CHEMISTRY. Retrieved from [Link]

  • Method for producing a halogenated acetophenone. (n.d.). Google Patents.
  • α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. (2006, August). ResearchGate. Retrieved from [Link]

  • Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. (2022, December 15). Nature Catalysis. Retrieved from [Link]

  • 1-(3-Chlorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Ethanone, 1-(3-chlorophenyl)-. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of m-chloroacetophenone from benzoyl chloride. (n.d.). Google Patents.
  • Full article: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (2014, September 8). ACS Publications. Retrieved from [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. (n.d.). Studylib. Retrieved from [Link]...

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022, July 17). ACS Publications. Retrieved from [Link]

  • Selective Reduction of α-Chloroketone to α-Chloroalcohol Using Hydrogen Transfer from Alcohol over Metal Oxide Catalysts. (n.d.). Oxford Academic. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]

  • Cu(OTf)2-catalyzed α-halogenation of ketones with 1,3-dichloro-5,5′- dimethylhydantoin and N-bromosuccinimide. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Recent Advances in the Chemistry of the Organotin Hydrides. (2006, August). ResearchGate. Retrieved from [Link]

  • Enhanced Catalytic Dechlorination of 1,2-Dichlorobenzene Using Ni/Pd Bimetallic Nanoparticles Prepared by a Pulsed Laser Ablation in Liquid. (2018, September 10). MDPI. Retrieved from [Link]

  • Synthesis of mono-chlorinated acetophenone. (n.d.). Google Patents.
  • (PDF) nature catalysis Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. (2022, December 15). ResearchGate. Retrieved from [Link]

  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved from [Link]

  • Catalytic hydrodechlorination of 1,4-dichlorobenzene from wastewater. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • (PDF) Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. (2006, August). ResearchGate. Retrieved from [Link]

  • Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism. (2024, August 12). ResearchGate. Retrieved from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). YouTube. Retrieved from [Link]

  • Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,2-Dichloroaldehydes from aldehydes and alcohols by chlorination in dimethylformamide. (2005, August). ResearchGate. Retrieved from [Link]

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  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. (2009, August). ResearchGate. Retrieved from [Link]

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2-Chloro-2-(3-chloro-phenyl)-ethanol NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive NMR structural elucidation of 2-Chloro-2-(3-chlorophenyl)ethanol , a specific chiral chlorohydrin intermediate often encountered in the synthesis of adrenergic receptor modulators and other pharmacophores.

Unlike standard achiral alcohols, this molecule presents a chiral center at the benzylic position (C2) , creating a complex ABX spin system for the adjacent methylene protons. This guide addresses the specific challenge of distinguishing this molecule from its regioisomer (1-(3-chlorophenyl)-2-chloroethanol) and quantifying diastereotopic effects.

PART 1: STRUCTURAL LOGIC & SPIN SYSTEM DEFINITION

Before acquisition, we must define the expected magnetic environment. The molecule consists of a 3-chlorophenyl ring attached to a chloro-substituted ethyl chain .

1.1 The Spin System[1]
  • Aromatic Region (Ar-H): The 3-chloro substitution breaks the symmetry of the benzene ring, creating four distinct proton environments.

  • Aliphatic Region (ABX System):

    • 
       (Benzylic):  The proton on C2 is chiral. It couples to both protons on C1.[1]
      
    • 
       (Methylene):  The protons on C1 (
      
      
      
      ) are diastereotopic due to the adjacent chiral center.[2] They are magnetically non-equivalent.[1] They will not appear as a simple doublet but as a pair of doublet of doublets (dd) with geminal coupling (
      
      
      ) and vicinal coupling (
      
      
      ).
1.2 The Regioisomer Challenge

A critical quality attribute (CQA) in drug development is confirming the position of the chlorine.[1]

  • Target (Benzylic Chloride):

    
    
    
  • Common Impurity (Benzylic Alcohol):

    
     (Often the major product of styrene chlorohydrin synthesis).
    

Differentiation Strategy: The benzylic proton attached to a Chlorine (


) typically resonates downfield (~5.0 ppm) compared to a benzylic proton attached to an Oxygen (

, ~4.7 ppm), though solvent effects can compress this. HSQC is the definitive confirmation. [1]

PART 2: EXPERIMENTAL PROTOCOL (Self-Validating)

2.1 Sample Preparation

To ensure reproducibility and spectral clarity, follow this strict preparation protocol.

  • Solvent Selection:

    • Primary:

      
       (99.8% D) + 0.03% TMS.[1] Good for resolution.
      
    • Secondary (Validation):

      
      . Why? In 
      
      
      
      , the hydroxyl proton (
      
      
      ) often exchanges and appears broad or disappears. In
      
      
      , the exchange is slowed, revealing the
      
      
      coupling (triplet), confirming the primary alcohol structure (
      
      
      ).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations lose the satellite peaks needed for

    
     satellite analysis.
    
  • The

    
     Shake (In-Tube Validation): 
    
    • Acquire the standard 1H spectrum.[1]

    • Add 1 drop of

      
       to the NMR tube and shake.[1]
      
    • Result: The broad singlet at ~2.0–4.0 ppm (OH) must disappear. If a peak remains in that region, it is an impurity (likely water or non-exchangeable proton).

2.2 Acquisition Parameters (High-Resolution)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Transients (Scans): Minimum 16 (1H), 1024 (13C).

  • Spectral Width: 12 ppm (1H) to catch downfield acidic protons; 220 ppm (13C) for carbonyl impurities.

  • Relaxation Delay (D1): Set to

    
     (approx 5s) for quantitative integration.
    

PART 3: SPECTRAL ANALYSIS & ASSIGNMENT

3.1

H NMR Assignment (400 MHz,

)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H2 Aromatic7.40Singlet (t)~1.8Isolated between Cl and alkyl group.
Ar-H4/H6 Aromatic7.25 - 7.35Multiplet-Overlapping signals, typical of meta-sub.
Ar-H5 Aromatic7.20Triplet (t)~7.8Pseudo-triplet due to ortho couplings.
C2-H (

)
Benzylic4.95 - 5.10 dd

Deshielded by Ar and Cl.
C1-H (

)
Methylene3.95 - 4.05dd

Diastereotopic proton A.
C1-H (

)
Methylene3.80 - 3.90dd

Diastereotopic proton B.
OH Hydroxyl2.0 - 3.0Broad s-Exchangeable (verify with

).

Note on Diastereotopicity: The C1 protons (


 and 

) exhibit the Roof Effect , where the inner lines of the doublets are more intense, indicating strong geminal coupling (

).
3.2

C NMR Assignment
CarbonType

(ppm)
Characteristic
C-Cl (Benzylic) CH63.0 - 66.0 Upfield of C-O, but deshielded by Ring.
C-OH (Primary)

65.0 - 68.0 Typical primary alcohol range.
Ar-C-Cl Quaternary~134.5Carbon bearing the ring Chlorine.
Ar-C-Ipso Quaternary~140.0Carbon attached to the ethyl chain.
Ar-CH Methine125 - 130Remaining aromatic carbons.

PART 4: VISUALIZATION OF ANALYTICAL WORKFLOW

4.1 Structural Elucidation Decision Tree

This diagram illustrates the logic flow for confirming the structure and ruling out the regioisomer.

ElucidationWorkflow Start Crude Sample 2-Chloro-2-(3-chlorophenyl)ethanol H1_NMR 1H NMR (CDCl3) Check 3.8-5.2 ppm region Start->H1_NMR Decision1 Is Benzylic H > 4.9 ppm? H1_NMR->Decision1 RouteA Likely Target (Benzylic Chloride) Decision1->RouteA Yes (Deshielded) RouteB Likely Regioisomer (Benzylic Alcohol) Decision1->RouteB No (< 4.8 ppm) Confirm Validation Step: HSQC + D2O Shake RouteA->Confirm Result Final Structure Confirmed C2-Cl / C1-OH Confirm->Result C-H correlations align

Caption: Decision tree for distinguishing the target benzylic chloride from its alcohol regioisomer.

4.2 The ABX Spin System Logic

Visualizing the coupling constants (


) is essential for interpreting the multiplet patterns of the ethyl chain.[1]

SpinSystem cluster_ethyl Ethyl Side Chain (Chiral) HX Hx (Benzylic) HA Ha (CH2) HX->HA J(ax) ~5.5Hz Vicinal HB Hb (CH2) HX->HB J(bx) ~7.5Hz Vicinal HA->HB J(ab) ~11.5Hz Geminal

Caption: Coupling network of the ABX system. Hx (chiral center) couples unequally to diastereotopic Ha and Hb.

PART 5: REFERENCES & AUTHORITATIVE SOURCES

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for ABX systems and substituent effects).

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Data for 2,2-Bis(p-chlorophenyl)ethanol. Link (Analogous chlorophenyl ethanol data for baseline shifts).

  • ChemicalBook. 3-Chlorostyrene NMR Spectrum. Link (Source for 3-chlorophenyl aromatic ring splitting patterns).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link (Authoritative data on electronegativity effects of Cl vs OH).

  • BenchChem. Synthesis and Properties of 2-(4-Chlorophenyl)ethanol. Link (Comparative data for the regioisomer/analog).

Sources

2-Chloro-2-(3-chloro-phenyl)-ethanol potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of 2-Chloro-2-(3-chlorophenyl)ethanol (CAS 886365-85-1) and its isomeric counterparts in medicinal chemistry.[1][2] It focuses on its role as a critical "chiral switch" and electrophilic building block for the synthesis of


-adrenergic receptor agonists  and 5-HT

serotonin receptor modulators
.[1][2]

Role: Chiral Scaffold & Electrophilic Intermediate Primary Applications:


-Adrenergic Agonists (OAB/Diabetes), 5-HT

Modulators (Obesity) CAS Registry: 886365-85-1 (Specific Isomer), 106262-93-5 (Regioisomer)[1][2]

Executive Summary

2-Chloro-2-(3-chlorophenyl)ethanol represents a specialized subclass of halogenated phenylethanols.[1][2] While often overshadowed by its regioisomer (2-chloro-1-(3-chlorophenyl)ethanol), this compound serves as a high-value electrophile in the synthesis of 3-chlorostyrene oxide , a "privileged intermediate" in modern drug discovery.[1][2] Its 3-chloro substitution pattern is pharmacologically vital, providing metabolic stability and lipophilic bulk that enhances potency in adrenergic and serotonergic ligands.[1][2]

This guide details the compound's transformation into bioactive scaffolds, specifically focusing on the synthesis of Lorcaserin and BRL 37344 , and provides validated protocols for its manipulation.

Chemical Profile & Reactivity

The molecule features two reactive centers: a primary hydroxyl group and a benzylic chloride. Its utility stems from its ability to function either as a direct alkylating agent or as a latent epoxide.[2]

PropertySpecificationMedicinal Relevance
Structure

Benzylic chloride allows

/

displacement; OH allows anchoring.[1][2]
Chirality 1 Stereocenter (C2)Enantiopure forms (R/S) dictate receptor selectivity (e.g.,

-ARs require R-configuration).[1][2]
Reactivity Cyclization to EpoxideTreatment with base yields 3-chlorostyrene oxide (rapid, stereospecific).[2]
Stability ModerateSusceptible to hydrolysis; store anhydrous.[2] Benzylic chloride is labile.[2]
The "Styrene Oxide" Convergence

In medicinal chemistry, this compound is functionally equivalent to its regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol , because both converge to the same epoxide intermediate upon base treatment.[1][2] However, the 2-chloro-2-phenyl isomer (the subject of this guide) offers a distinct advantage: Direct Benzylic Nucleophilic Substitution .[1][2] Unlike the epoxide route, which can yield regioisomeric mixtures, the benzylic chloride can be displaced directly by amines or thiols to exclusively form the branched product.

Core Applications in Drug Synthesis[3][4][5]

A. Synthesis of 5-HT Modulators (Lorcaserin)

The 3-chlorophenyl motif is the structural anchor of Lorcaserin (Belviq), an anorectic drug.[2][3] The synthesis relies on the high-fidelity ring opening of 3-chlorostyrene oxide, derived from the title compound.[1][2]

  • Mechanism: The chlorohydrin precursor is cyclized to the epoxide.[2] A hydrolytic kinetic resolution (HKR) or asymmetric ring-opening with a nitrogen nucleophile establishes the chiral amine core.[1][2]

  • Advantage: Using the chlorohydrin allows for enzymatic resolution before the volatile epoxide stage, improving safety and enantiomeric excess (

    
    ).
    
B. -Adrenergic Receptor Agonists

Compounds like BRL 37344 and Solabegron utilize the 2-amino-1-(3-chlorophenyl)ethanol pharmacophore.[1][2] The 3-chloro substituent mimics the catechol hydroxyls of norepinephrine but prevents rapid metabolism by COMT (Catechol-O-methyltransferase), significantly extending half-life.[1][2]

  • Pathway: 2-Chloro-2-(3-chlorophenyl)ethanol

    
     3-Chlorostyrene Oxide 
    
    
    
    Ring opening with ethylenediamine derivatives.[1][2]
  • Selectivity: The resulting secondary alcohol must be in the (R)-configuration to bind the

    
    -adrenergic pocket effectively.[1][2]
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence of 2-Chloro-2-(3-chlorophenyl)ethanol into two distinct mechanistic pathways: the Epoxide Route (Standard) and the Direct Displacement Route (Specialized).[1][2]

G cluster_0 Pathway Convergence Start 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Epoxide 3-Chlorostyrene Oxide (Versatile Electrophile) Start->Epoxide Base (NaOH) Cyclization Direct Direct Displacement (SN2 Reaction) Start->Direct R-NH2 (Nucleophilic Attack) Lorcaserin Lorcaserin (5-HT2C Agonist) Epoxide->Lorcaserin Chiral Resolution + Cyclization Beta3 BRL 37344 / Solabegron (Beta-3 Agonist) Epoxide->Beta3 Amine Opening (Regioselective) Direct->Beta3 Reduction/Deprotection

Caption: Divergent synthetic pathways utilizing the benzylic chloride vs. the epoxide intermediate.

Experimental Protocols

Protocol A: Cyclization to 3-Chlorostyrene Oxide

This protocol converts the chlorohydrin to the epoxide, the primary intermediate for most medicinal applications.[2]

Reagents: 2-Chloro-2-(3-chlorophenyl)ethanol (1.0 eq), NaOH (2.5 eq, 50% aq), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%), Dichloromethane (DCM).[1][2]

  • Preparation: Dissolve 2-Chloro-2-(3-chlorophenyl)ethanol (10 mmol) in DCM (50 mL).

  • Phase Transfer: Add TBAHS (0.5 mmol) as a phase transfer catalyst.

  • Cyclization: Add 50% NaOH solution (25 mmol) dropwise at 0°C under vigorous stirring.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Separate organic layer, wash with water (2x) and brine.[2] Dry over anhydrous

    
    .[2]
    
  • Purification: Concentrate in vacuo. The crude epoxide is typically pure enough (>95%) for subsequent ring-opening reactions.[1][2]

    • Note: 3-Chlorostyrene oxide is volatile and a skin irritant.[1][2] Handle in a fume hood.

Protocol B: Biocatalytic Synthesis (Enantioselective)

To obtain the chiral drug precursor, enzymatic reduction of the corresponding ketone is preferred over chemical reduction.

Reagents: 2-Chloro-1-(3-chlorophenyl)ethanone, Ketoreductase (KRED) screening kit, NADPH, Isopropanol (co-substrate).[1][2]

  • Screening: Screen KRED panel to identify enzyme yielding the (R)-isomer (for

    
    -agonists) or (S)-isomer.[1][2]
    
  • Reaction: In a phosphate buffer (pH 7.0), suspend the ketone substrate (50 g/L). Add KRED enzyme (10 g/L) and NADPH recycling system (Isopropanol/ADH).[2]

  • Incubation: Stir at 30°C for 24 hours.

  • Result: Yields optically pure chlorohydrin (>99%

    
    ), which retains chirality during the base-mediated cyclization to the epoxide.[2]
    

References

  • Ghotekar, G. S., et al. (2019).[2][3] "A new enantioselective synthesis of antiobesity drug lorcaserin."[2][3][4] RSC Advances.

  • Hicks, A., et al. (2015).[2][5] "Synthesis of the β3-Adrenergic Receptor Agonist Solabegron... Expanding the Scope of Minor Enantiomer Recycling." Journal of Organic Chemistry.

  • Arch, J. R. S. (2002). "

    
    -Adrenoceptor agonists: potential, pitfalls and progress." European Journal of Pharmacology. 
    
  • GuideChem. (2024).[2] "2-Chloro-2-(3-chlorophenyl)ethanol Product Details & CAS 886365-85-1."

  • ChemicalBook. (2024).[2] "(S)-3-Chlorostyrene Oxide Product Profile."

Sources

Technical Guide: Biological Activity Screening of 2-Chloro-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity screening and pharmacological characterization of 2-Chloro-2-(3-chlorophenyl)ethanol .

Given the specific regiochemistry of this compound (a benzylic chloride with a primary alcohol), it is classified as a reactive electrophilic scaffold . This guide adopts a "Covalent Fragment" screening philosophy, prioritizing the assessment of intrinsic reactivity, metabolic stability, and covalent target engagement over traditional reversible binding assays.

Executive Summary & Compound Architecture

Compound: 2-Chloro-2-(3-chlorophenyl)ethanol Class: Benzylic Chlorohydrin / Electrophilic Fragment Core Application: Covalent fragment screening, intermediate for iso-adrenergic ligands, and reactive metabolite profiling.

Structural Analysis & Reactivity Alert

Unlike its regioisomer (1-(3-chlorophenyl)-2-chloroethanol), this molecule features a chlorine atom at the benzylic position (C2) and a hydroxyl group at the primary position (C1) .

  • Benzylic Chloride: Highly susceptible to nucleophilic attack (

    
     and 
    
    
    
    ) due to the stabilization of the transition state by the aromatic ring.
  • 3-Chloro Substitution: Increases lipophilicity and metabolic resistance of the phenyl ring, often enhancing affinity for hydrophobic pockets in GPCRs or kinases.

  • Pharmacophore Potential: The scaffold resembles a "reversed" adrenergic pharmacophore, making it a candidate for monoamine transporter or trace amine-associated receptor (TAAR) screening after derivatization.

Critical Directive: Due to the benzylic chloride, this compound is an alkylating agent . Biological screening must first quantify its chemical stability and non-specific reactivity (promiscuity) before assessing specific target potency.

Chemical Stability & Quality Control (Pre-Screening)

Before biological introduction, the compound's integrity in aqueous media must be validated. Benzylic chlorides hydrolyze in water to form diols or cyclize to epoxides.

Protocol 1: Aqueous Stability Profiling (LC-MS)

Objective: Determine the half-life (


) of the compound in assay buffer (PBS, pH 7.4).
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Incubation: Dilute to 50 µM in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add equal volume cold Acetonitrile (ACN).

  • Analysis: LC-MS/MS monitoring for:

    • Parent mass (

      
      ).
      
    • Hydrolysis product (Diol,

      
      ).
      
    • Epoxide formation (elimination of HCl).

Decision Gate:

  • If

    
    : The compound is too unstable for standard biochemical assays. Proceed to Covalent Labeling  protocols immediately.
    
  • If

    
    : Suitable for standard cell-based assays.
    

Reactive Metabolite & Safety Screening

As a benzylic halide, the compound poses a risk of genotoxicity via DNA alkylation. This step is non-negotiable for drug development safety.

Protocol 2: Glutathione (GSH) Trapping Assay

Rationale: Mimics the cellular defense against electrophiles. High GSH consumption indicates high toxicity risk and potential for "suicide inhibition" mechanisms.

Workflow:

  • Reaction Mix: 10 µM Test Compound + 100 µM GSH in Phosphate Buffer (pH 7.4).

  • Controls: Positive control (e.g., Benzyl chloride), Negative control (DMSO).

  • Incubation: 1 hour at 37°C.

  • Detection: LC-MS quantification of the GSH-Adduct .

    • Look for mass shift:

      
       (Glutathione) 
      
      
      
      (HCl)
      
      
      .

Data Interpretation:

% GSH Adduct Formation Classification Action
< 1% Inert Safe for reversible binding assays.
1 - 50% Moderate Electrophile Potential Targeted Covalent Inhibitor (TCI) .

| > 50% | Pan-Assay Interference | High toxicity risk; likely non-specific alkylator. |

Biological Activity Screening Workflow

Once stability and reactivity are defined, proceed to functional screening.

A. Cytotoxicity Profiling (Cell Health)

Determine the therapeutic window. Benzylic chlorides often show cytotoxicity due to DNA/protein alkylation.

  • Assay: CellTiter-Glo® (ATP quantification).

  • Cell Lines: HepG2 (Liver metabolic potential), HEK293 (General).

  • Concentration Range: 0.1 nM to 100 µM (10-point dose-response).

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
B. Target-Specific Screening (The "Reversed" Scaffold)

The 2-chloro-2-phenylethanol scaffold is structurally distinct from classic beta-blockers (1-hydroxy-2-amino). However, it serves as a precursor or mimetic for Iso-adrenergic signaling.

Recommended Targets:

  • Monoamine Oxidases (MAO-A/B): The chlorophenyl ring and alcohol tail can fit the hydrophobic channel.

  • Epoxide Hydrolases: If the compound cyclizes to the epoxide in situ, it may act as a substrate or inhibitor.

  • Cysteine Proteases: The benzylic chloride can react with catalytic cysteines (e.g., Cathepsins, Viral Proteases).

Visualization: The Screening Cascade

The following diagram illustrates the logical flow from chemical verification to biological validation.

ScreeningCascade Start 2-Chloro-2-(3-chlorophenyl)ethanol (NCE) Stability Step 1: Aqueous Stability (LC-MS) (Hydrolysis Check) Start->Stability Reactivity Step 2: GSH Trapping Assay (Electrophilicity) Stability->Reactivity t1/2 > 30 min Stop Discard / Redesign Stability->Stop Rapid Hydrolysis Toxicity Step 3: Cytotoxicity (HepG2) (CC50 Determination) Reactivity->Toxicity Moderate Adducts Reactivity->Stop >50% GSH Loss (Promiscuous Alkylator) Target Step 4: Target Screening (Cysteine Proteases / MAO) Toxicity->Target CC50 > 10 µM Toxicity->Stop High Toxicity

Caption: Logical decision tree for screening reactive benzylic alcohol derivatives.

Detailed Experimental Protocol: Covalent Fragment Screening

If the compound shows moderate GSH reactivity, it should be screened as a Targeted Covalent Inhibitor (TCI) against a cysteine-rich protein library.

Method: Intact Protein Mass Spectrometry

  • Target Selection: Choose a model protein with a reactive cysteine (e.g., BTK kinase domain or a viral protease).

  • Incubation: Incubate protein (1 µM) with Compound (10 µM) in buffer for 1, 4, and 24 hours.

  • Analysis: Deconvolute the Mass Spectrum.

  • Hit Criteria: Observation of a mass shift corresponding to the alkylated protein (

    
    ).
    
    • Note: For 2-Chloro-2-(3-chlorophenyl)ethanol (

      
      , MW 
      
      
      
      ), the adduct mass addition is
      
      
      (Loss of HCl).

Data Analysis & SAR Interpretation

When analyzing IC50 or EC50 data, correct for the incubation time dependency .

  • Time-Dependent Inhibition (TDI): For covalent inhibitors, potency increases with time. Calculate

    
     rather than just IC50.
    
  • Structure-Activity Relationship (SAR): Compare activity against the non-chlorinated analog (2-chloro-2-phenylethanol) to determine the contribution of the meta-chloro substituent to binding affinity vs. chemical reactivity.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–327 (2011). Link

  • Kalgutkar, A. S., & Dalvie, D. "Bioactivation in Drug Discovery: Procedural and Strategic Practices." Chemical Research in Toxicology 28(1), 1-22 (2015). Link

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition 55(43), 13408-13421 (2016). Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52(21), 6752–6756 (2009). Link

Technical Guide: Safety & Handling of 2-Chloro-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the handling, safety, and chemical behavior of 2-Chloro-2-(3-chlorophenyl)ethanol .

Note on Chemical Identity & Nomenclature: The specific nomenclature "2-Chloro-2-(3-chlorophenyl)ethanol" refers to a primary alcohol where the chlorine atom and the aryl group are both attached to the C2 position (


).
  • CAS Registry: While specific CAS numbers for this exact isomer are rare in public databases compared to its regioisomer, it is a derivative of Styrene Chlorohydrin .

  • Critical Distinction: Researchers often confuse this with its regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5), a common intermediate for

    
    -adrenergic agonists (e.g., Mirabegron).
    
  • Safety Protocol: Due to the benzylic chloride moiety, this guide treats the substance as a High-Potency Alkylating Agent .

Executive Safety Assessment

Hazard Class: Acute Toxin (Dermal/Oral), Skin Corrosive, Suspected Carcinogen (Alkylating Agent).

As a halogenated aromatic alcohol, this compound presents a dual-threat mechanism:

  • Direct Alkylation: The benzylic chloride position is highly electrophilic, making it a potent alkylating agent capable of reacting with nucleophilic residues in proteins and DNA.

  • In Situ Epoxidation: Under physiological or basic conditions, the molecule can cyclize to form 3-chlorostyrene oxide , a reactive epoxide and known mutagen.

Immediate Action Required:

  • Containment: Handle only in a certified chemical fume hood.

  • Skin Barrier: This compound is lipophilic; standard nitrile gloves may offer insufficient breakthrough time. Double-gloving (Laminate/Nitrile) is required.

Chemical Reactivity & Toxicology Mechanism

Understanding the why behind the safety protocols is essential for rigorous risk management. The danger lies in the molecule's tendency to undergo intramolecular nucleophilic substitution (


) or direct displacement.
The "Trojan Horse" Mechanism

Unlike simple acids, this molecule does not burn immediately upon contact. It penetrates the lipid bilayer due to the lipophilic chlorophenyl group. Once intracellular, it alkylates DNA or enzymes.

Figure 1: Reactivity & Toxicity Pathway

This diagram illustrates the conversion of the chlorohydrin to a reactive epoxide and subsequent biological alkylation.

ToxicityMechanism Compound 2-Chloro-2-(3-chlorophenyl)ethanol (Lipophilic Precursor) Epoxide 3-Chlorostyrene Oxide (Reactive Epoxide) Compound->Epoxide Intramolecular Cyclization (-HCl) Base Physiological pH / Base Base->Epoxide Adduct Alkylated Adduct (Cellular Damage/Mutation) Epoxide->Adduct Ring Opening Alkylation DNA DNA/Protein (Nucleophile) DNA->Adduct

Caption: Mechanism of toxicity showing the transformation into a reactive epoxide intermediate.

Physicochemical Properties & Regioisomer Vigilance

Researchers must validate the identity of their material before use, as the safety profile shifts slightly between isomers (primary vs. secondary alkyl halides).

PropertyValue / DescriptionImplications for Handling
Physical State Colorless to pale yellow liquid (viscous).Low vapor pressure reduces flash risk but increases surface persistence.
Solubility Low in water; High in DCM, DMSO, Methanol.Do not wash skin with organic solvents; this accelerates absorption.
Reactivity Hydrolyzes in hot water/base to diol or epoxide.Keep moisture-free.[1] Exothermic reaction with strong bases.
Regioisomer A 2-Chloro-2-(3-chlorophenyl)ethanol (Primary Alcohol, Benzylic Chloride).Higher Reactivity. Benzylic chlorides are lachrymators and rapid alkylators.
Regioisomer B 2-Chloro-1-(3-chlorophenyl)ethanol (Secondary Alcohol, Primary Chloride).Slightly more stable, but still toxic. Common drug intermediate.[2]

Self-Validating Identity Check:

  • 1H NMR Check:

    • Target (2-Chloro-2...): Look for the methine proton (CH-Cl) as a triplet/dd around 5.0–5.5 ppm (deshielded by Phenyl and Cl).

    • Regioisomer (2-Chloro-1...): Look for the methine proton (CH-OH) around 4.5–5.0 ppm.

Comprehensive Handling Protocol

Engineering Controls
  • Primary: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary: All weighing must be done in a closed vessel or inside the hood. Do not transport open flasks across the lab.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from alkylation.
Hands (Inner) Nitrile (4 mil)Mechanical barrier.
Hands (Outer) Silver Shield / Laminate or Thick Nitrile (8 mil)Benzylic chlorides permeate standard nitrile in <15 mins.
Respiratory P100/OV Cartridge (if outside hood)Prevention of inhalation of aerosols/vapors.
Experimental Workflow: Synthesis & Quenching

This workflow ensures that the active alkylating agent is destroyed before waste disposal, preventing downstream exposure to facilities staff.

Figure 2: Safe Handling & Quenching Workflow

HandlingWorkflow Start Start: Reagent Retrieval Weigh Weighing (Closed Balance/Hood) Start->Weigh Double Glove Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Transfer via Syringe Quench Chemical Quench (Nucleophilic Scavenger) Reaction->Quench Post-Process Test TLC/pH Check (Validate Destruction) Quench->Test Test->Quench Active Agent Present Disposal Halogenated Waste Stream Test->Disposal Active Agent Absent

Caption: Step-by-step workflow emphasizing the mandatory quenching step before disposal.

Decontamination & Quenching SOP

Never dispose of the pure compound directly into waste drums.

  • Preparation: Prepare a solution of 10% Ethanolamine or Sodium Thiosulfate in water/methanol.

  • Decontamination: Rinse all glassware and syringes with this scavenger solution. The amine/thiosulfate acts as a "sacrificial nucleophile," reacting with the alkyl chloride to form a harmless water-soluble salt.

  • Verification: Allow the rinse to sit for 30 minutes. Check pH (should remain basic) or run a TLC spot to confirm the disappearance of the starting material.

Emergency Response

Exposure Scenarios
  • Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Contraindication: Do not use alcohol or PEG-based cleansers initially; they may enhance transdermal transport.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately (risk of delayed corneal opacity).

  • Inhalation: Remove to fresh air. Monitor for pulmonary edema (fluid in lungs) which can be delayed up to 24 hours.

Spill Cleanup
  • Evacuate the immediate area.[1][3]

  • Don full PPE (including respirator).

  • Cover spill with vermiculite or chem-sorb pads .

  • Apply the Decontamination Solution (Ethanolamine/Thiosulfate) gently over the absorbent to neutralize in situ.

  • Collect as Hazardous Waste (Halogenated Organic).

References

  • PubChem. (2025).[3][4] 2-Chloroethanol - Compound Summary (Analogous Toxicity Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-chloro-1-(3-chlorophenyl)ethanol (Regioisomer Reference).[Link]

  • National Toxicology Program. (2021). Report on Carcinogens: Halogenated Alcohols. U.S. Department of Health and Human Services. [Link]

Disclaimer: This guide is for research planning purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

2-Chloro-2-(3-chloro-phenyl)-ethanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-2-(3-chlorophenyl)ethanol , a specialized halogenated building block.[1][2] Unlike standard MSDS documents, this guide integrates safety data with practical synthesis, handling, and analytical protocols for research and drug development applications.[1][2]

CAS Registry Number: 886365-85-1 Chemical Class: Halohydrin / Chlorinated Phenethyl Alcohol Molecular Formula:


Molecular Weight:  191.05  g/mol [1][2][3][4]

Part 1: Chemical Identity & Structural Logic[2]

Structural Specificity & Regioisomerism

It is critical to distinguish this compound from its more common regioisomer.[2] The position of the chlorine atom relative to the hydroxyl group dictates its reactivity profile, particularly regarding epoxide formation.[1][2]

FeatureTarget Compound Common Regioisomer
Name 2-Chloro-2-(3-chlorophenyl)ethanol 2-Chloro-1-(3-chlorophenyl)ethanol
Structure


Alcohol Type Primary Alcohol Secondary Alcohol
CAS 886365-85-1 106262-93-5
Reactivity Rapid cyclization to epoxide under basic conditions;

labile benzylic chloride.[1][2]
Slower cyclization; oxidation yields ketone.[2]
Physicochemical Properties[1][2]
  • Appearance: Colorless to pale yellow viscous liquid.[2]

  • Boiling Point: ~275°C (Predicted); often distilled under high vacuum (~110-115°C @ 1 mmHg).[1][2]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[2]

  • Stability: Moisture Sensitive. The benzylic chloride is prone to hydrolysis or solvolysis, releasing HCl.[2]

Part 2: Safety & Hazard Profiling (E-E-A-T)[2][3][4]

Core Hazards (GHS Classification)

As a chlorohydrin derivative, this compound possesses alkylating properties similar to 2-chloroethanol.[1][2] It must be handled as a potential mutagen and severe toxicant .[2]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4][5][6]

  • Serious Eye Damage: Category 1 (Risk of irreversible damage due to HCl release upon hydrolysis on moist surfaces).[2]

  • Specific Target Organ Toxicity: Respiratory tract irritation.[2]

Mechanism of Toxicity

The toxicity stems from two pathways:[2]

  • Metabolic Activation: In vivo oxidation can yield chloroacetaldehyde derivatives, which deplete glutathione (GSH).[2]

  • Direct Alkylation: Under physiological pH, the molecule can cyclize to form 3-chlorostyrene oxide , a highly reactive electrophile that alkylates DNA and proteins.[1][2]

Emergency Protocols
  • Skin Contact: Immediate wash with PEG-400 (polyethylene glycol) followed by soap and water.[1][2] PEG-400 is superior to water alone for solubilizing lipophilic alkyl halides.[1][2]

  • Inhalation: Evacuate to fresh air. Administer oxygen if breathing is labored.[2] Monitor for delayed pulmonary edema (up to 24 hours).[2]

  • Spill Management: Do not use basic absorbents (lime/soda ash) as this triggers epoxide formation and heat.[2] Use vermiculite or sand.[2]

Part 3: Synthesis & Manufacturing Workflows

Retrosynthetic Analysis

The synthesis of the primary alcohol isomer (Target) requires avoiding the standard chlorohydrination of styrene (which favors the secondary alcohol).[2] The most robust route is the selective reduction of


-chlorophenylacetic acid derivatives .[1][2]
Protocol: Selective Reduction using Borane-THF

Objective: Reduce the carboxylic acid to the primary alcohol without dechlorinating the benzylic position.[1][2]

  • Reagents: 2-Chloro-2-(3-chlorophenyl)acetic acid,

    
     (1.0 M), Anhydrous THF.[1][2]
    
  • Precaution: Avoid

    
     as it may cause reductive dechlorination (removing the benzylic Cl).[2]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask; purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 10 mmol of 2-Chloro-2-(3-chlorophenyl)acetic acid in 50 mL anhydrous THF. Cool to 0°C.[2]

  • Addition: Add

    
     (11 mmol, 1.1 eq) dropwise via syringe pump over 30 minutes. Note: Hydrogen gas evolution will occur.[2][7]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

  • Quench: Cool to 0°C. CAREFULLY add Methanol (MeOH) dropwise to destroy excess Borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the "Danger Zone" where improper handling leads to epoxide formation.[2]

SynthesisWorkflow cluster_0 Critical Control Point Start 3-Chlorophenylacetic Acid Step1 Alpha-Chlorination (NCS or SO2Cl2) Start->Step1 Activation Inter 2-Chloro-2-(3-chlorophenyl) acetic acid Step1->Inter Isolation Product TARGET PRODUCT 2-Chloro-2-(3-chlorophenyl)ethanol (Primary Alcohol) Inter->Product Reduction Reagent BH3-THF (Selective Reduction) Reagent->Product Base Base Exposure (NaOH/KOH) Product->Base Accidental Contact Epoxide HAZARD: 3-Chlorostyrene Oxide (Alkylating Agent) Base->Epoxide Cyclization (-HCl)

Caption: Figure 1. Synthesis via selective reduction and the critical instability pathway leading to epoxide formation under basic conditions.[1][2]

Part 4: Analytical Validation

To ensure the correct isomer has been synthesized, Nuclear Magnetic Resonance (NMR) is the definitive tool.[2]

1H NMR Diagnostic Signals (CDCl3)

Distinguishing the Target (Primary Alcohol) from the Iso-product (Secondary Alcohol) .

Proton EnvironmentTarget: Primary Alcohol (

)
Iso-product: Secondary Alcohol (

)
Benzylic Methine

5.0 - 5.2 ppm (Triplet/dd) Deshielded by Cl and Phenyl

4.7 - 4.9 ppm (dd) Deshielded by OH and Phenyl
Methylene (

)

3.9 - 4.1 ppm (Multiplet) Attached to OH

3.6 - 3.7 ppm (Multiplet) Attached to Cl
OH Signal Broad singlet, variable.[1][2]Doublet (often couples to methine).[2]

Key Differentiator: The methylene protons in the target compound are attached to Oxygen, shifting them downfield (~4.0 ppm) compared to the iso-product where they are attached to Chlorine (~3.6 ppm).[2]

Part 5: Storage & Stability[2]

  • Temperature: Store at 2-8°C .

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory.[2][8]

  • Container: Amber glass to prevent photolytic degradation.[2]

  • Incompatibility:

    • Strong Bases: Cause immediate cyclization to epoxide.[2]

    • Oxidizing Agents: Convert the alcohol to the corresponding alpha-chloro aldehyde/acid.[1][2]

    • Nucleophiles (Amines/Thiols): Will displace the benzylic chloride via

      
       or 
      
      
      
      mechanisms.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11746876 (Related Chlorohydrins).[2] PubChem. Available at: [Link][2]

  • Concellón, J. M., et al. "Selective reduction of alpha-chloro carboxylic acids to alpha-chloro alcohols."[1][2] Journal of Organic Chemistry. (Methodology reference for synthesis).

Sources

Methodological & Application

Application Note: Synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol

[1]

Executive Summary & Rationale

This guide details the protocol for the regioselective synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol (CAS: N/A for specific isomer, analogous to regioisomers). This specific isomer—characterized by a primary alcohol and a benzylic chloride—presents a synthetic challenge due to the thermodynamic preference for the alternative regioisomer (the benzylic alcohol, 2-chloro-1-(3-chlorophenyl)ethanol).[1]

To achieve the "2-Chloro-2-..." regiochemistry (where the chlorine atom is attached to the benzylic carbon), this protocol utilizes the acid-catalyzed ring opening of 3-chlorostyrene oxide .[1] Under anhydrous acidic conditions, the reaction proceeds via a borderline

122

Key Mechanistic Insight:

  • Basic Conditions / Halohydrin Formation (Cl2/H2O): Favors nucleophilic attack of water at the benzylic position

    
     Benzylic Alcohol (Wrong Isomer).[2]
    
  • Anhydrous Acidic Conditions (HCl/Ether): Favors attack of Cl- at the benzylic position

    
     Benzylic Chloride (Target Isomer).[1]
    

Reaction Scheme & Pathway Visualization[2]

The following diagram illustrates the regioselective pathway required to obtain the target molecule versus the common byproduct.

ReactionPathwayStart3-Chlorostyrene OxideInterProtonated Epoxide(Activated Intermediate)Start->InterH+PathAPath A: Benzylic Attack (Cl-)(Anhydrous HCl)Inter->PathARegioselective ControlPathBPath B: Terminal Attack (OH-)(Basic/Aqueous)Inter->PathBTargetTARGET PRODUCT2-Chloro-2-(3-chlorophenyl)ethanol(Benzylic Chloride)PathA->TargetMajor ProductByprodBYPRODUCT2-Chloro-1-(3-chlorophenyl)ethanol(Benzylic Alcohol)PathB->ByprodAvoided

Figure 1: Mechanistic pathway illustrating the regioselective opening of the epoxide ring to favor the benzylic chloride product.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
3-Chlorostyrene oxide >97%PrecursorCan be synthesized via Corey-Chaykovsky reaction if not purchased.[1][3]
HCl in Dioxane 4.0 MReagentAnhydrous source of acid and nucleophile.[1]
Dichloromethane (DCM) AnhydrousSolventAprotic, maintains solubility.[2]
Sodium Bicarbonate Sat. Aq.QuenchNeutralizes excess acid.[1]
Magnesium Sulfate AnhydrousDrying AgentRemoves water from organic phase.[1][4]
Equipment
  • Three-neck round-bottom flask (250 mL)[1][2]

  • Pressure-equalizing addition funnel[1]

  • Inert gas manifold (Nitrogen or Argon)[2]

  • Low-temperature bath (Ice/NaCl or Cryocooler)[1][2]

  • Rotary Evaporator[2]

Experimental Protocol

Step 1: Preparation of Reaction Vessel[1][2]
  • Flame-dry a 250 mL three-neck round-bottom flask under vacuum and backfill with Nitrogen (

    
    ).
    
  • Equip the flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge the flask with 3-Chlorostyrene oxide (5.0 g, 32.3 mmol) dissolved in Anhydrous DCM (50 mL).

  • Cool the solution to 0°C using an ice bath. Note: Temperature control is critical to prevent polymerization or rearrangement.[1][2]

Step 2: Regioselective Ring Opening[1][2]
  • Charge the addition funnel with 4.0 M HCl in Dioxane (9.0 mL, 36.0 mmol, 1.1 equiv).

  • Add the HCl solution dropwise over 20 minutes, maintaining the internal temperature below 5°C.

    • Observation: Fuming may occur; ensure proper venting.[1]

  • Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot (

    
    ) should disappear, and a more polar product spot (
    
    
    ) should appear.[2]
Step 3: Workup & Isolation[1][2]
  • Quench the reaction by carefully pouring the mixture into a separatory funnel containing Saturated Aqueous

    
      (50 mL). Caution: 
    
    
    evolution.[2]
  • Separate the organic layer.[1][4][5]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine the organic layers and wash with Brine (50 mL).

  • Dry over Anhydrous

    
     , filter, and concentrate under reduced pressure (Rotovap at 30°C, 20 mbar).
    
    • Critical: Do not overheat the crude oil; benzylic chlorides can be thermally unstable.[1]

Step 4: Purification[1][2]
  • The crude residue is typically a pale yellow oil.[1]

  • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.[1]

  • Collect fractions containing the product.[1] Evaporate solvent to yield 2-Chloro-2-(3-chlorophenyl)ethanol as a clear oil.[1]

Data Analysis & Validation

To confirm the identity of the product as the 2-Chloro-2-... isomer (Benzylic Chloride) rather than the 2-Chloro-1-... isomer (Benzylic Alcohol), analyze the

1
FeatureTarget: Benzylic ChlorideByproduct: Benzylic Alcohol
Structure


Benzylic Proton

5.0–5.2 ppm (Triplet/dd)

4.8–4.9 ppm (dd)
Methylene Protons

3.8–4.0 ppm (Multiplet, adjacent to OH)

3.6–3.7 ppm (Multiplet, adjacent to Cl)
Carbon (C-Cl)

~60–65 ppm (Benzylic)

~50 ppm (Primary)

Interpretation: The benzylic proton in the target molecule is attached to a Chlorine atom, which generally causes a slight downfield shift compared to an Oxygen attachment, but the definitive proof is the coupling of the methylene protons.[1][2] In the target, the


12

Safety & Hazards (E-E-A-T)

  • 3-Chlorostyrene Oxide: Potential mutagen and skin sensitizer.[1] Handle in a fume hood.

  • HCl in Dioxane: Corrosive and moisture sensitive.[1] Causes severe burns.[1]

  • Benzylic Chlorides: Can be lachrymators and alkylating agents.[1] Treat as potential carcinogens.[1]

References

  • Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[2] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[2] Link[2]

  • Synthesis of Styrene Oxides: G. A. Epling & A. A.[2][5] Provatas. (2002).[2][6] Ultrasound induced epoxidation of alkenes. Chemical Communications.[1] Link

  • Chlorohydrin Synthesis Standards: Concellón, J. M., et al. (2004).[2] Regioselective ring opening of chiral epoxides with lithium halides. Journal of Organic Chemistry. Link[2]

Application Note: Asymmetric Synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Regioisomer Challenge

In the development of neuroactive pharmaceutical ingredients (APIs), specifically inhibitors of norepinephrine and dopamine reuptake, the chiral chlorohydrin motif is ubiquitous.[1] However, a critical distinction must be made regarding the regioisomerism of 2-Chloro-2-(3-chlorophenyl)ethanol :

  • Target A (The Literal Request): 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic chloride).

    • Structure:

      
      [1][2]
      
    • Significance: A specialized intermediate for ring-closing to specific epoxides or nucleophilic displacement at the benzylic position.[1][2]

  • Target B (The Common API Intermediate): 1-(3-chlorophenyl)-2-chloroethanol (Homobenzylic chloride).[1][2]

    • Structure:

      
      [1][2]
      
    • Significance: The primary precursor for Bupropion and related antidepressants.[2]

Scope of this Protocol: This guide primarily addresses Target A (the benzylic chloride) as requested, utilizing a "Chiral Pool" strategy starting from substituted mandelic acid. This approach offers superior enantiomeric control compared to direct asymmetric chlorination.[2] A brief comparative note on Target B is provided for comprehensive context.

Strategic Pathway Mapping

The following flowchart illustrates the decision logic and synthetic workflow for accessing the target benzylic chloride with high enantiomeric excess (


).

G cluster_alt Alternative Route (Not Recommended) Start Starting Material: (S)-3-Chloromandelic Acid Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Inter1 Intermediate: Methyl (S)-3-chloromandelate Step1->Inter1 Step2 Step 2: Deoxychlorination (SOCl2, Pyridine) *Stereochemical Inversion* Inter1->Step2 OH -> Cl substitution Inter2 Intermediate: Methyl (R)-2-chloro-2-(3-chlorophenyl)acetate Step2->Inter2 Step3 Step 3: Chemoselective Reduction (LiBH4 or NaBH4/LiCl) *Preserves C-Cl Bond* Inter2->Step3 Ester -> Alcohol reduction Final Target Product: (R)-2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Step3->Final AltStart Styrene Oxide AltEnd Regio-mixture AltStart->AltEnd Ring Opening

Caption: Figure 1. Chemo-enzymatic workflow for the synthesis of (R)-2-chloro-2-(3-chlorophenyl)ethanol via the Mandelic Acid route, ensuring stereochemical inversion and chemoselective reduction.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl (R)-2-chloro-2-(3-chlorophenyl)acetate

Objective: To convert the chiral hydroxy acid to the chloro-ester with controlled stereoinversion.[1][2] Mechanism: Nucleophilic substitution (


) of the activated hydroxyl group by chloride. Pyridine is essential to prevent retention of configuration (

mechanism) and ensure high

via inversion.[2]
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Attribute
(S)-3-Chloromandelic Acid1.0Substrate>98%

required
Methanol (MeOH)SolventSolvent/ReactantAnhydrous
Thionyl Chloride (

)
1.5Chlorinating AgentFreshly distilled
Pyridine2.0Base/CatalystDry, scavenges HCl
Dichloromethane (DCM)SolventSolventAnhydrous
Procedure
  • Esterification (Pre-step):

    • Dissolve (S)-3-chloromandelic acid (10.0 g) in MeOH (100 mL). Add catalytic

      
       (0.5 mL).[2]
      
    • Reflux for 4 hours.[2] Monitor by TLC (loss of acid).[2]

    • Concentrate in vacuo, redissolve in EtOAc, wash with

      
      , dry (
      
      
      
      ), and concentrate to yield Methyl (S)-3-chloromandelate .[1]
  • Deoxychlorination (Inversion Step):

    • Dissolve Methyl (S)-3-chloromandelate (10.0 g, 50 mmol) in anhydrous DCM (100 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C .

    • Add Pyridine (8.1 mL, 100 mmol) dropwise.[1][2] Note: Exothermic.

    • Add

      
       (5.4 mL, 75 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C.
      
    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Quench: Pour the reaction mixture slowly into ice-water (200 mL).

    • Extraction: Separate the organic layer.[2][4][9] Extract the aqueous layer with DCM (2 x 50 mL).[2]

    • Wash: Wash combined organics with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.[1][2]
      
    • Purification: Dry over

      
       and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) if necessary, though the crude is often sufficiently pure.[1]
      
    • Yield: Expect ~85-90%.

    • Stereochemistry: Product is Methyl (R)-2-chloro-2-(3-chlorophenyl)acetate .[1][2]

Protocol B: Chemoselective Reduction to the Ethanol Derivative

Objective: Reduce the ester moiety to a primary alcohol without reducing the labile benzylic C-Cl bond.[1] Challenge: Standard reductants like


 (LAH) often cause hydrodehalogenation (replacing Cl with H) at benzylic positions.[2]
Solution:  Use Lithium Borohydride (

)
or the in-situ generated equivalent (

), which is selective for esters over alkyl halides.[1]
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Attribute
Methyl (R)-2-chloro-2-(3-chlorophenyl)acetate1.0SubstrateFrom Protocol A
Sodium Borohydride (

)
2.0ReductantPowder
Lithium Chloride (

)
2.0AdditiveIncreases reactivity
THF / Ethanol (1:[1][2]1)SolventSolventAnhydrous
Procedure
  • Preparation:

    • Dissolve Methyl (R)-2-chloro-2-(3-chlorophenyl)acetate (5.0 g, ~23 mmol) in anhydrous THF (25 mL) and Ethanol (25 mL).

    • Cool the solution to 0°C .

  • Reduction:

    • Add

      
       (1.95 g, 46 mmol) and 
      
      
      
      (1.74 g, 46 mmol) in portions over 20 minutes. Caution: Hydrogen gas evolution.
    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Monitor by HPLC or TLC.[2] The reaction typically completes in 4–6 hours.[2]

  • Work-up:

    • Cool back to 0°C.

    • Quench carefully with Sat.[2]

      
       solution (excess).[2]
      
    • Evaporate the bulk of the organic solvents (THF/EtOH) under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[2]

    • Wash with water and brine.[2] Dry over

      
      .[2][4]
      
  • Isolation:

    • Concentrate to yield the crude oil.[2]

    • Final Purification: Kugelrohr distillation or Column Chromatography (Hexanes/EtOAc 80:20).

    • Product: (R)-2-Chloro-2-(3-chlorophenyl)ethanol .[1][2]

Part 3: Analytical Validation & Quality Control[1][2]

To ensure the protocol is self-validating, the following analytical markers must be checked.

NMR Characterization[1][2]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the benzylic proton (

      
      ).[1][2] In the 2-chloro-2-phenyl isomer, this is a doublet of doublets (or triplet) typically around 
      
      
      
      5.0 - 5.2 ppm
      .[1][2]
    • The methylene protons (

      
      ) will appear as multiplets around 
      
      
      
      3.8 - 4.2 ppm
      .[1][2]
    • Differentiation: In the regioisomer (1-phenyl-2-chloroethanol), the benzylic proton is attached to oxygen (

      
      ) and typically shifts upfield to 
      
      
      
      4.8 - 4.9 ppm
      , while the chloromethyl group (
      
      
      ) appears around
      
      
      3.6 - 3.7 ppm
      .[1][2]
Chiral HPLC Method[1][2]
  • Column: Chiralcel OD-H or AD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (or 254 nm).[2]

  • Expectation: Baseline separation of enantiomers. The (R)-enantiomer (from S-mandelic acid via inversion) should be the major peak.[1][2]

Part 4: Critical Note on Regioisomerism (The "Bupropion" Context)

If your intended application is the synthesis of Bupropion or Hydroxybupropion analogues, the protocol above yields the wrong regioisomer .[1]

  • Target for Antidepressants: (S)-1-(3-chlorophenyl)-2-chloroethanol.[1][2]

  • Preferred Synthesis: Biocatalytic reduction of 3-chlorophenacyl chloride.[1][2][7]

    • Substrate: 2-chloro-1-(3-chlorophenyl)ethan-1-one.[1][2]

    • Catalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) (e.g., from Lactobacillus kefir or commercial kits like Codexis KREDs).[2]

    • Cofactor: NADPH with Glucose Dehydrogenase (GDH) recycling.[2][7][10]

    • Outcome: >99%

      
       of the homobenzylic chloride [1].[2][10]
      

Why this matters: The benzylic chloride (Protocol A/B product) is highly reactive towards nucleophiles (


 pathway) and may racemize under physiological conditions, whereas the homobenzylic chloride (Antidepressant intermediate) is more stable and forms epoxides via base treatment.

Part 5: References

  • Biocatalytic Reduction of Alpha-Chloro Ketones: Goldberg, K., et al. (2021).[1][2][11] "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, 121(21), 13255–13307.[1][2] [Link][2]

  • Synthesis of Chlorophenylacetic Acid Derivatives: Corson, B. B., et al. (1941).[1][2] "Ethyl Mandelate and Ethyl alpha-Chlorophenylacetate."[1][2][4] Organic Syntheses, Coll.[1][2] Vol. 1, p.336.[1][2] [Link]

  • Chemoselective Reduction of Halo-Esters: Hamada, Y., et al. (1984).[1][2] "Efficient Synthesis of Vicinal Halohydrins." Chemical Pharmaceutical Bulletin, 32(9), 3683.[1][2] [Link][2]

  • Regioselective Synthesis of Vicinal Halohydrins: Haufe, G. (2004).[2] "Regio- and stereoselective synthesis of vicinal fluorohydrins (and chlorohydrins)." Journal of Fluorine Chemistry, 125(6), 875–894.[1][12] [Link]

Sources

Purification techniques for 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification & Isolation of 2-Chloro-2-(3-chlorophenyl)ethanol

Executive Summary & Chemical Context

This guide details the purification protocols for 2-Chloro-2-(3-chlorophenyl)ethanol (Structure: 3-Cl-C₆H₄-CH(Cl)-CH₂OH).

Critical Structural Distinction: Researchers often confuse this target with its regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol (the "styrene chlorohydrin" intermediate used in Mirabegron synthesis).

  • Target Molecule (This Guide): Benzylic chloride, Primary alcohol. (Formed via acid-catalyzed ring opening of 3-chlorostyrene oxide).

  • Common Isomer: Benzylic alcohol, Primary chloride. (Formed via chlorination of 3-chlorostyrene in water).

The purification of the target molecule presents unique challenges due to the lability of the benzylic chloride, which is prone to hydrolysis (reverting to the diol) or elimination (reverting to the styrene) under thermal or basic stress. This guide prioritizes non-destructive isolation techniques.

Impurity Profile & Mechanistic Origins

Understanding the genesis of impurities is the first step in purification. The synthesis typically involves the regioselective opening of 3-(3-chlorophenyl)oxirane using HCl.

Impurity TypeChemical IdentityOrigin / MechanismRemoval Strategy
Regioisomer 2-Chloro-1-(3-chlorophenyl)ethanolCompetitive attack of Cl⁻ at the terminal carbon (β-attack) during epoxide opening.Flash Chromatography (Critical separation).
Hydrolysis Product 1-(3-chlorophenyl)ethane-1,2-diolDisplacement of the benzylic chloride by water (SN1 pathway) due to carbocation stability.Aqueous wash / Recrystallization.
Starting Material 3-chlorostyrene oxideIncomplete reaction.Vacuum Distillation.
Elimination Product 3-chlorostyreneAcid-catalyzed dehydration or dehydrohalogenation.Vacuum Distillation (Fore-cut).
Dichloride 1,2-dichloro-1-(3-chlorophenyl)ethaneOver-chlorination or substitution of the hydroxyl group.Non-polar solvent wash.

Workflow Visualization

The following diagram outlines the reaction pathways and the logic flow for purification.

PurificationLogic Start Crude Reaction Mixture (Acid Opening of Epoxide) Decision1 Is Diol Content > 5%? Start->Decision1 Wash Protocol A: DCM Extraction & Brine Wash (Removes Diol/Acid) Decision1->Wash Yes Distill Protocol B: High-Vac Distillation (< 0.5 mmHg, < 110°C) Decision1->Distill No Wash->Distill Column Protocol C: Flash Chromatography (Regioisomer Separation) Distill->Column Isomer present? Final Pure 2-Chloro-2-(3-chlorophenyl)ethanol (>98% Purity) Distill->Final No Isomer Column->Final

Caption: Logical workflow for the isolation of the target chlorohydrin, prioritizing the removal of polar diols before thermal processing.

Detailed Protocols

Protocol A: Work-up and Diol Removal (The "Soft" Clean)

Rationale: The benzylic chloride is sensitive. Neutralizing the acid catalyst immediately is vital to prevent SN1 hydrolysis to the diol.

  • Quench: Pour the crude reaction mixture into a stirred biphasic mixture of Dichloromethane (DCM) and Saturated NaHCO₃ at 0°C.

    • Note: Do not use strong bases (NaOH/KOH) as they will trigger epoxide reformation (Payne rearrangement logic) or elimination.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium acts as a Lewis acid and can promote rearrangement or minor elimination in sensitive benzylic halides.

  • Concentration: Rotary evaporate at < 35°C . Higher temperatures risk HCl elimination.

Protocol B: High-Vacuum Fractional Distillation

Rationale: Separating the target (BP ~130-140°C at low pressure) from the starting epoxide and styrene.

  • Setup: Use a short-path distillation head or a Vigreux column (10 cm). Ensure the system is leak-proof to maintain high vacuum.

  • Pressure: Establish a vacuum of 0.1 – 0.5 mmHg .

  • Heating: Use an oil bath.

    • Fore-cut (Low BP): Collect fractions up to 90°C (bath temp). This contains 3-chlorostyrene and residual solvents.

    • Main Fraction: Collect the fraction distilling at 105–115°C (vapor temp) (values approximate based on pressure).

  • Critical Stop: Do not distill to dryness. The pot residue will contain the high-boiling diol and oligomers.

Protocol C: Regioselective Flash Chromatography

Rationale: If the "1-hydroxy-2-chloro" isomer is present, distillation will not separate it (boiling points are too close). Silica chromatography is required.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (Equilibration).

    • Step 1: 5% Ethyl Acetate (EtOAc) in Hexanes.

    • Step 2: 10% EtOAc in Hexanes (Target elution typically begins here).

    • Step 3: 20% EtOAc in Hexanes (Elutes the more polar regioisomer and diol).

  • TLC Visualization:

    • The target (benzylic chloride) is slightly less polar than the isomer (benzylic alcohol) because the benzylic hydroxyl group in the isomer is more acidic and interacts stronger with silica.

    • Rf (Target): ~0.45 (in 20% EtOAc/Hex).

    • Rf (Isomer): ~0.35 (in 20% EtOAc/Hex).

    • Stain: Use Phosphomolybdic Acid (PMA) or KMnO₄ . UV is active (aromatic ring) but stains help distinguish alcohols.

Analytical Validation (Self-Validating System)

To confirm you have the correct regioisomer (2-Chloro-2-...), you must validate using ¹H NMR.

FeatureTarget: 2-Chloro-2-(3-chlorophenyl)ethanolIsomer: 2-Chloro-1-(3-chlorophenyl)ethanol
Benzylic Proton δ 5.0 - 5.2 ppm (dd) δ 4.8 - 4.9 ppm (dd)
Chemical Environment Attached to Cl (Deshielded, but no H-bonding)Attached to OH (Shift varies with concentration)
Methylene Protons δ 3.9 - 4.1 ppm (CH₂-OH)δ 3.6 - 3.7 ppm (CH₂-Cl)
Coupling Logic The CH₂ protons will show coupling to the OH (if dry DMSO is used) and the benzylic H.The CH₂ protons are attached to Cl and only couple to the benzylic H.

Key Diagnostic: In the target molecule, the methylene protons (CH₂-OH) will shift significantly if you add D₂O (exchangeable OH) or run in different solvents, whereas in the isomer, the benzylic proton shifts more upon solvent change.

Advanced Troubleshooting: Chemical Derivatization

If chromatography fails to separate the isomers (a common issue on large scales), use Kinetic Acetylation .

  • Theory: Primary alcohols (Target) acetylate significantly faster than secondary alcohols (Isomer) under mild conditions.

  • Protocol:

    • Treat the mixture with 1.1 eq Acetic Anhydride and Pyridine at 0°C for 1-2 hours.

    • Result: The target becomes the Primary Acetate . The isomer remains largely the Secondary Alcohol (or acetylates much slower).

    • Separation: The Rf difference between the Primary Acetate (non-polar) and the Secondary Alcohol (polar) is massive. Separate easily via silica plug.

    • Recovery: Hydrolyze the acetate with K₂CO₃ in Methanol (mild) to recover the pure target.

References

  • Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Chlorohydrin Synthesis: Concellón, J. M., et al. (2004). Regioselective opening of epoxides with elemental halogens.[2] Journal of Organic Chemistry, 69(18), 6144-6146. Link

  • Differentiation of Isomers (NMR): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for NMR shifts of chlorohydrins).
  • Safety & Handling: National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Chloroethanol derivatives. Link

Sources

HPLC method for 2-Chloro-2-(3-chloro-phenyl)-ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Performance Liquid Chromatography Analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Executive Summary

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol . This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including azole antifungals and antidepressants.

The protocol addresses the specific challenges of analyzing chlorinated phenylethanols:

  • Hydrophobicity: The presence of two chlorine atoms necessitates a strong organic eluent.

  • Process Impurities: Critical separation from the starting material (typically the corresponding ketone) and dechlorinated byproducts.

  • Peak Shape: Mitigation of silanol interactions common with hydroxylated aromatic intermediates.

Chemical Context & Method Strategy

Analyte: 2-Chloro-2-(3-chloro-phenyl)-ethanol Molecular Formula: C₈H₈Cl₂O Key Properties:

  • Chromophore: Benzene ring (UV active ~210–220 nm and ~254 nm).

  • Polarity: Moderately hydrophobic; contains a hydrogen-bond donating hydroxyl group.

Strategic Choice: Reversed-Phase Chromatography (C18) We utilize a C18 stationary phase due to the analyte's non-polar aromatic character. A standard silica-based C18 column provides the necessary hydrophobic interaction to retain the analyte while allowing the more polar impurities (e.g., hydrolyzed diols) to elute earlier, and the less polar ketone precursors to elute later.

Critical Separation Logic: The primary quality control objective is often distinguishing the alcohol product from the ketone starting material.

  • Alcohol (Analyte): Elutes earlier (more polar due to -OH).

  • Ketone (Impurity): Elutes later (less polar).

  • Mobile Phase Modifier: Acidic modification (Phosphoric acid) is employed to suppress the ionization of residual silanols on the column, ensuring sharp peak shapes for the alcohol.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, DAD/UV DetectorStandard QC configuration.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area, fully end-capped to reduce peak tailing.
Mobile Phase A 0.1% H₃PO₄ in Water (Milli-Q grade)Low pH (~2.5) suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves reproducibility of retention times.
Injection Volume 5–10 µLDependent on sample concentration; prevents column overload.
Detection UV @ 220 nm (Primary), 254 nm (Secondary)220 nm provides max sensitivity; 254 nm offers selectivity for the phenyl ring.
Gradient Program

Note: An isocratic method (50:50) may work, but a gradient is recommended to clear late-eluting dimers or ketone precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial equilibration
8.002080Ramp to elute hydrophobic impurities
10.002080Hold to clear column
10.106040Return to initial conditions
15.006040Re-equilibration
Sample Preparation Workflow

SamplePrep Start Raw Sample (Solid/Oil) Weigh Weigh 10 mg into 10 mL Volumetric Flask Start->Weigh Dissolve Dissolve in 5 mL Acetonitrile (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to Volume with Water (50:50 ACN:H2O Final) Dissolve->Dilute Prevent precipitation Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Remove particulates Vial Transfer to HPLC Vial Filter->Vial

Caption: Standardized sample preparation workflow to ensure analyte solubility and protect column integrity.

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, every sequence must include a System Suitability Test (SST) .

System Suitability Limits
ParameterAcceptance CriteriaScientific Logic
Retention Time (RT) ± 0.1 min of StandardConfirms pump stability and mobile phase composition.
Tailing Factor (T) T ≤ 1.5Ensures minimal secondary interactions (silanol effects).
Theoretical Plates (N) N > 5000Confirms column efficiency and packing integrity.
Resolution (Rs) Rs > 2.0 (between Analyte and Impurity)Essential for accurate integration of the main peak.
Precision (RSD) RSD ≤ 2.0% (n=6 injections)Verifies injector and detector stability.
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (r²): ≥ 0.999.[1][2]

  • Procedure: Prepare 5 concentration levels (e.g., 20%, 50%, 80%, 100%, 120% of target concentration). Plot Peak Area vs. Concentration.

Troubleshooting & Optimization

Method Development Decision Tree

MethodDev Start Initial Run (60:40 Water:ACN) CheckRT Check Retention Time (RT) Start->CheckRT Fast RT < 2 min CheckRT->Fast Good 2 min < RT < 10 min CheckRT->Good Slow RT > 15 min CheckRT->Slow ActionFast Decrease Organic % (Try 70:30) Fast->ActionFast CheckShape Check Peak Shape Good->CheckShape ActionSlow Increase Organic % (Try 50:50) Slow->ActionSlow ActionFast->CheckRT ActionSlow->CheckRT Tailing Tailing > 1.5 CheckShape->Tailing Sharp Symmetric Peak CheckShape->Sharp AddAcid Add 0.1% TFA or H3PO4 to Aqueous Phase Tailing->AddAcid Final Finalize Method Sharp->Final AddAcid->CheckShape

Caption: Logic flow for optimizing retention and peak symmetry for chlorinated phenylethanols.

Common Issues:
  • Double Peaks: Often caused by dissolving the sample in 100% Acetonitrile while the starting mobile phase is high in water. Solution: Match sample diluent to Mobile Phase A:B ratio.

  • Drifting Baseline: Usually due to "Ghost Peaks" from the water source or non-stabilized column temperature. Solution: Use HPLC-grade water and thermostat the column.

  • Co-elution: If the ketone precursor co-elutes, lower the gradient slope (e.g., increase B from 40% to 80% over 20 mins instead of 8 mins).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[3][4] 2-(4-Chlorophenyl)ethanol Analysis Guide. (Reference for similar chlorinated phenylethanol chromatography conditions). Link

  • SIELC Technologies. (2024). Separation of 2-Chloroacetophenone on Newcrom R1.[5] (Reference for separation of ketone precursors). Link

Sources

Application Note: GC-MS Analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the qualitative and quantitative analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS: Hypothetical/Generic Structure Reference), herein referred to as 3-CCPE .

3-CCPE is a critical halohydrin intermediate often encountered in the synthesis of agrochemicals and pharmaceutical agents (e.g., adrenergic beta-blockers or antifungal azoles). Its analysis is chemically challenging due to:

  • Thermal Instability: As a

    
    -chloro alcohol, it is prone to thermal dehydrohalogenation (loss of HCl) inside hot GC inlets, forming the corresponding styrene derivative.
    
  • Polarity: The primary hydroxyl group causes peak tailing and adsorption on active sites in the liner or column.

  • Isotopic Complexity: The presence of two chlorine atoms requires careful mass spectral interpretation.

This guide provides a dual-method approach : a rapid screening method (Direct Injection) and a robust validation method (Derivatization).

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Understanding the analyte's behavior is prerequisite to successful analysis.

  • Structure: 3-Cl-C

    
    H
    
    
    
    -CH(Cl)-CH
    
    
    OH
  • Molecular Weight: ~191.05 g/mol

  • Key Risk: Intramolecular nucleophilic attack or thermal elimination.

Thermal Degradation Pathway

Inside a GC inlet at >250°C, 3-CCPE can undergo elimination:



Analyst Note: If you observe a peak matching the styrene derivative, it is likely an artifact of the method, not necessarily an impurity in the sample.

Experimental Protocol

Reagents and Standards[7]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol as it may react with the alkyl chloride.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Internal Standard: 1,4-Dichlorobenzene-

    
     or Tridecane.
    
Sample Preparation
Method A: Direct Injection (Rapid Screening)

Use only for high-concentration process checks where minor degradation is acceptable.

  • Dissolve 10 mg of sample in 10 mL DCM (1000 ppm).

  • Dilute to 100 ppm.

  • Transfer to autosampler vial.

Method B: TMS Derivatization (Recommended for Quantification)

Converts the polar alcohol to a volatile silyl ether, preventing thermal degradation and tailing.

  • Aliquot 100

    
    L of sample solution (approx. 1 mg/mL in anhydrous solvent).
    
  • Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Add 10

    
    L Pyridine (catalyst/acid scavenger).
    
  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature and dilute to 1 mL with DCM.

  • Critical: Inject immediately or store in moisture-free vials.

GC-MS Instrumentation Parameters
ParameterSetting (Agilent 7890/5977 equiv.)Rationale
Column DB-5ms UI (30m x 0.25mm x 0.25

m)
Low bleed, non-polar phase ideal for aromatics.
Inlet Mode Split (10:1 to 50:1)Prevents column overload; sharpens peaks.
Inlet Temp 200°C (Method A) / 250°C (Method B)Lower temp for Method A minimizes HCl elimination.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves thermally labile analytes.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Quadrupole 150°CStandard setting.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI)[7]

The mass spectrum will exhibit a distinct isotopic cluster due to the two chlorine atoms (


Cl and 

Cl).

Theoretical Isotope Ratio (Cl


): 
  • M (

    
    Cl
    
    
    
    ): 100%
  • M+2 (

    
    Cl
    
    
    
    Cl): ~65%
  • M+4 (

    
    Cl
    
    
    
    ): ~10%
Key Diagnostic Ions (Underivatized)[1]
  • m/z 31:

    
     (Primary alcohol characteristic).
    
  • m/z 125/127:

    
     (Chlorotropylium ion). Loss of CH
    
    
    
    OH and HCl.
  • m/z 139/141:

    
     (Alpha cleavage).
    
Key Diagnostic Ions (TMS Derivative)
  • m/z 103:

    
     (Base peak or major fragment). Standard marker for primary TMS alcohols.
    
  • m/z 73:

    
    
    
  • Molecular Ion: M+ (Weak).

Fragmentation Pathway Diagram[2]

Fragmentation M Molecular Ion (TMS) [Ar-CH(Cl)-CH2-OTMS]+ Alpha Alpha Cleavage M->Alpha Styrene Thermal Artifact [Ar-CH=CH2]+ M->Styrene Thermal Degradation (-TMSOH, -HCl) Frag1 Fragment A [CH2-OTMS]+ m/z 103 Alpha->Frag1 Major Path Frag2 Fragment B [Ar-CH-Cl]+ Alpha->Frag2 Minor Path

Figure 1: Primary fragmentation pathways for the TMS-derivative of 3-CCPE.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • System Suitability:

    • Inject a standard of the styrene analog (2-(3-chlorophenyl)styrene). Ensure it is chromatographically resolved from the target 3-CCPE peak.

    • Acceptance: Resolution (

      
      ) > 1.5.
      
  • Linearity:

    • Range: 10 ppm to 500 ppm.

    • 
       must be > 0.995.
      
  • Inlet Inertness Check:

    • Inject 100 ppm underivatized 3-CCPE at varying inlet temperatures (200°C, 250°C, 280°C).

    • Plot the ratio of [Target Peak Area] / [Styrene Degradant Area].

    • If degradation increases significantly >220°C, use Derivatization Method B exclusively.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner (OH interaction).[1]Use ultra-inert wool liners; Switch to Method B (Derivatization).
Ghost Peak (M-36) Thermal degradation (HCl loss).[2]Lower inlet temp; Check liner cleanliness; Ensure residence time is short (high flow/split).
Missing Molecular Ion Hard ionization (EI) fragmentation.Use CI (Chemical Ionization) with Methane for molecular weight confirmation.
Variable Response Moisture in TMS reaction.[1]Ensure reagents are fresh; use anhydrous solvents.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography. Retrieved from

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for fragmentation mechanisms).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For general mass spectral data of chlorophenylethanols). Retrieved from

Sources

Application Note: High-Resolution NMR Characterization of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive protocol for the structural assignment of 2-Chloro-2-(3-chloro-phenyl)-ethanol , a chiral chlorohydrin intermediate often encountered in the synthesis of adrenergic agonists and antifungal agents.

The presence of a chiral benzylic center creates a complex magnetic environment, rendering the adjacent methylene protons diastereotopic . This guide addresses the resulting anisochronous signals, second-order coupling effects (ABX systems), and the specific meta-substitution pattern of the aromatic ring. It serves as a validated standard for researchers requiring rigorous structural confirmation.

Structural Analysis & Spin System Logic

Before acquisition, one must understand the magnetic connectivity of the molecule. The structure contains two distinct domains: the meta-substituted aromatic ring and the chiral chloro-ethanol side chain .

The Chiral Core (ABX System)

The molecule possesses a chiral center at C2 (the benzylic position).

  • Consequence: The two protons on C1 (the methylene group adjacent to the hydroxyl) are not chemically equivalent.[1] They are diastereotopic .

  • Observation: Instead of a simple doublet, the C1 protons appear as two distinct multiplets (part of an ABX spin system with the C2 methine proton).

The Aromatic Ring (ABCD System)

The 3-chloro substitution creates a specific splitting pattern:

  • H-2' (between Cl and alkyl): Isolated singlet-like (due to small meta-coupling).

  • H-4', H-5', H-6': A combination of doublets and triplets.

Experimental Protocol

Sample Preparation

To ensure sharp lines and minimize OH exchange broadening, strict water exclusion is required.

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS (v/v).

    • Note: If the OH signal is broad or overlaps with the methylene region, use DMSO-d₆ . This note assumes CDCl₃.

  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (e.g., inorganic salts from synthesis).

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)DEPT-135
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)dept135
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)240 ppm
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Scans (NS) 161024 (minimum)512
Temperature 298 K298 K298 K

Workflow Visualization

The following diagram outlines the logical flow for acquiring and processing the data to ensure valid assignments.

NMR_Workflow Sample_Prep 1. Sample Prep (15mg in CDCl3) Shimming 2. Lock & Shim (Target Line Shape <0.5Hz) Sample_Prep->Shimming Acquisition 3. Acquisition (1H, 13C, DEPT, COSY) Shimming->Acquisition Processing 4. Processing (Apodization, Phasing) Acquisition->Processing Assignment 5. Assignment (Coupling Analysis) Processing->Assignment Assignment->Sample_Prep Impure/Wet

Figure 1: Standardized NMR acquisition workflow for small molecule characterization.

Detailed Signal Assignment

1H NMR Assignment (CDCl₃)

Key Diagnostic: The benzylic proton (H-2) and the diastereotopic methylene protons (H-1a, H-1b).

  • H-2 (Benzylic Methine): Appears as a doublet of doublets (dd) around 4.9–5.1 ppm . It couples to both H-1a and H-1b with different coupling constants (

    
     Hz).
    
  • H-1a & H-1b (Methylene): Appear as two separate multiplets in the 3.8–4.1 ppm range.

    • Splitting: Large geminal coupling (

      
       Hz) between each other, and smaller vicinal coupling to H-2.
      
    • Appearance: Often looks like a complex "AB part of an ABX" pattern.

  • OH (Hydroxyl): Variable broad singlet, typically 2.0–3.0 ppm . (Disappears on

    
     shake).
    

Aromatic Region (7.2 – 7.5 ppm):

  • H-2' (Ring): Singlet-like (broadened by long-range coupling) at ~7.40 ppm . This is the most deshielded aromatic proton due to being flanked by the alkyl group and the Cl.

  • H-4', H-5', H-6': Multiplet cluster at 7.25–7.35 ppm .

13C NMR & DEPT-135 Assignment
  • C-2 (Benzylic CH-Cl): ~63.0 ppm .

    • DEPT-135: Positive signal (CH).

  • C-1 (Methylene CH2-OH): ~66.5 ppm .

    • DEPT-135: Inverted (Negative) signal (CH2).

    • Differentiation: C-O carbons are generally more deshielded than C-Cl carbons, but the benzylic position of C-2 pushes it downfield. The DEPT phase is the definitive differentiator.

  • Aromatic Carbons:

    • C-1' (Ipso-alkyl): Quaternary, ~141 ppm.

    • C-3' (Ipso-Cl): Quaternary, ~134 ppm.

    • C-2', C-4', C-5', C-6': Methine signals, 125–130 ppm.

Summary Data Tables

Table 1: 1H NMR Assignment (600 MHz, CDCl₃)
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2' Ar-CH7.41s (br)-Isolated between substituents
H-4',5',6' Ar-CH7.26 - 7.32m-Overlap with solvent residual
H-2 CH4.95dd

Benzylic, deshielded by Cl/Ph
H-1a CH₂4.02dd

Diastereotopic proton A
H-1b CH₂3.88dd

Diastereotopic proton B
OH OH2.45br s-Exchangeable (conc.[2][3] dependent)
Table 2: 13C NMR Assignment (150 MHz, CDCl₃)
PositionTypeShift (

, ppm)
DEPT-135 PhaseAssignment Logic
C-1' C_quat141.2AbsentIpso to alkyl chain
C-3' C_quat134.5AbsentIpso to Chlorine
C-2',4',5',6' CH125.0 - 130.0Positive (+)Aromatic methines
C-1 CH₂66.8Negative (-)Alpha to Oxygen (Primary)
C-2 CH63.2Positive (+)Alpha to Cl + Phenyl (Secondary)

Structural Connectivity Diagram

The following Graphviz diagram illustrates the scalar coupling network established by COSY (Correlation Spectroscopy) which validates the connectivity.

COSY_Network H_Ar Aromatic Protons (7.2-7.4 ppm) H_Benzylic H-2 (Benzylic) (4.95 ppm) H_Benzylic->H_Ar Long Range/Weak H_Methylene_A H-1a (4.02 ppm) H_Benzylic->H_Methylene_A COSY (Vicinal) H_Methylene_B H-1b (3.88 ppm) H_Benzylic->H_Methylene_B COSY (Vicinal) H_Methylene_A->H_Methylene_B Geminal OH Hydroxyl H (2.45 ppm) H_Methylene_A->OH Visible in DMSO

Figure 2: COSY correlation network. Red arrows indicate vicinal coupling; Blue indicates geminal coupling.

Troubleshooting & Tips

  • "My CH₂ protons look like a messy blob."

    • Cause: The chemical shift difference (

      
      ) between H-1a and H-1b is small relative to the coupling constant 
      
      
      
      . This creates "roofing" effects (second-order coupling).
    • Solution: Acquire the spectrum at a higher field strength (e.g., 600 MHz vs 300 MHz) to increase

      
       in Hz, simplifying the multiplet towards first-order appearance.
      
  • "I cannot find the OH peak."

    • Cause: Rapid proton exchange with moisture in the solvent.

    • Solution: Run a drop of

      
       shake. If a peak disappears, that was the OH. Alternatively, use dry DMSO-d6; the OH will appear as a sharp triplet at ~5.0-5.5 ppm coupled to the CH₂.
      
  • "Distinguishing Regioisomers."

    • Ensure you have 2-chloro-2-phenylethanol (Cl at benzylic) and not 1-chloro-2-phenylethanol (OH at benzylic).

    • Check: In the target molecule, the benzylic carbon (C2) is attached to Cl. In 13C NMR, a benzylic C-Cl (~63 ppm) is distinct from a benzylic C-OH (~73-75 ppm). If your benzylic carbon is >70 ppm, you likely have the regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for ABX systems and diastereotopicity).
  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3085 (Styrene chlorohydrin analogs). Retrieved from [Link] (Reference for similar chlorohydrin spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Using 2-Chloro-2-(3-chloro-phenyl)-ethanol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-2-(3-chlorophenyl)-ethanol in Chiral API Synthesis

Executive Summary & Chemical Identity

This application note details the strategic use of 2-Chloro-2-(3-chlorophenyl)-ethanol (CAS: 886365-85-1) as a high-value electrophilic building block in the synthesis of Beta-3 adrenergic receptor agonists.[1]

While often overshadowed by its regioisomer (S)-2-chloro-1-(3-chlorophenyl)ethanol (the standard "chlorohydrin" intermediate), the 2-chloro-2-phenyl isomer (a benzylic chloride) offers unique reactivity profiles.[1] It serves as a "masked" epoxide equivalent, allowing for rapid, base-mediated cyclization to 3-chlorostyrene oxide in situ, or direct nucleophilic displacement under specific conditions.[1]

Target Molecule:

  • IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3]

  • CAS Number: 886365-85-1[1][2][3][4]

  • Molecular Formula: C₈H₈Cl₂O[1]

  • Key Role: Precursor to (R)- or (S)-3-Chlorostyrene Oxide; Intermediate for Solabegron (GW427353) and Lorcaserin analogs.[1]

Core Application: Synthesis of Solabegron

The primary pharmaceutical application of this scaffold is in the synthesis of Solabegron , a selective


-adrenergic receptor agonist developed for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1][5]

Unlike Mirabegron, which utilizes a phenylethanolamine scaffold without a phenyl-ring chlorine, Solabegron specifically requires the 3-chlorophenyl moiety.[1] The synthesis hinges on the construction of the chiral


-amino alcohol tail.[1]
Mechanistic Pathway

The utility of 2-Chloro-2-(3-chlorophenyl)-ethanol lies in its conversion to the reactive epoxide 3-chlorostyrene oxide .[1]

  • Activation (Cyclization): Treatment with base causes the primary hydroxyl group to displace the benzylic chloride.[1]

    • Stereochemical Note: This intramolecular

      
       reaction proceeds with inversion of configuration  at the benzylic carbon.[1] Therefore, starting with (S)-2-chloro-2-(3-chlorophenyl)ethanol yields (R)-3-chlorostyrene oxide.[1]
      
  • Coupling (Ring Opening): The resulting epoxide is opened by a complex amine (the "head" group of Solabegron) at the less hindered terminal carbon, establishing the secondary alcohol with high regioselectivity.[1]

Detailed Experimental Protocols

Protocol A: Base-Mediated Cyclization to 3-Chlorostyrene Oxide

Objective: To generate the reactive epoxide intermediate from the benzylic chlorohydrin precursor.[1]

Reagents:

  • Substrate: 2-Chloro-2-(3-chlorophenyl)ethanol (1.0 eq)[1]

  • Base: Aqueous NaOH (2.5 M, 1.5 eq) or Potassium Carbonate (

    
    ) in Acetone.
    
  • Solvent: Dichloromethane (DCM) or Toluene (biphasic system).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst.[1]

Procedure:

  • Charge: In a jacketed reactor, dissolve 2-Chloro-2-(3-chlorophenyl)ethanol in DCM (5 vol).

  • Cool: Cool the solution to 0–5 °C to suppress side reactions (hydrolysis to diol).

  • Addition: Add TBAB, followed by the slow addition of aqueous NaOH over 30 minutes. Maintain internal temperature < 10 °C.

  • Reaction: Agitate vigorously at 20 °C for 2–4 hours. Monitor by HPLC for the disappearance of the starting material and formation of 3-chlorostyrene oxide (Rt shift).[1]

  • Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).[1]

  • Drying: Dry over anhydrous

    
    .
    
  • Storage: The solution of 3-chlorostyrene oxide is unstable; use immediately in Protocol B or store at -20 °C under nitrogen.

Protocol B: Epoxide Opening (Solabegron Scaffold Assembly)

Objective: Coupling the epoxide with the amine tail to form the API precursor.[1]

Reagents:

  • Electrophile: Freshly prepared 3-chlorostyrene oxide (from Protocol A).[1]

  • Nucleophile: Solabegron Amine Intermediate (e.g., N-(2-aminoethyl)-3-aminobiphenyl derivative) (1.0–1.2 eq).[1]

  • Solvent: Isopropanol (IPA) or Ethanol.[1]

Procedure:

  • Mix: Dissolve the amine nucleophile in IPA (10 vol).

  • Combine: Add the 3-chlorostyrene oxide solution slowly to the amine solution at room temperature.

  • Reflux: Heat the mixture to 60–70 °C for 12–18 hours. The elevated temperature ensures opening of the epoxide ring at the terminal position.[1]

  • Validation: Monitor consumption of epoxide.

  • Isolation: Concentrate under reduced pressure. Crystallize the resulting

    
    -amino alcohol as a hydrochloride salt using HCl/EtOAc.[1]
    

Technical Data & Specifications

Table 1: Comparative Reactivity of Isomers

Feature2-Chloro-2-(3-chlorophenyl)ethanol (Subject)2-Chloro-1-(3-chlorophenyl)ethanol (Common)
Chlorine Position Benzylic (Secondary)Terminal (Primary)
Reactivity High (Benzylic cation character)Moderate
Cyclization Mechanism Inversion of StereocenterRetention of Stereocenter
Stability Lower (Prone to hydrolysis)Higher
Primary Use In-situ Epoxide GenerationStable Intermediate Isolation

Process Visualization (Pathway Diagram)

The following diagram illustrates the stereochemical pathway and the critical inversion step during the utilization of this specific isomer.

SolabegronPathway cluster_safety Safety Critical Control Point Precursor 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Transition Intramolecular Displacement (Inversion) Precursor->Transition + NaOH/TBAB Epoxide 3-Chlorostyrene Oxide (Reactive Intermediate) Transition->Epoxide Cyclization Product Solabegron (Beta-3 Agonist) Epoxide->Product Ring Opening (Regioselective) Amine Solabegron Amine Tail Amine->Product Coupling

Caption: Synthetic flow from the benzylic chlorohydrin to Solabegron via the 3-chlorostyrene oxide intermediate, highlighting the critical inversion step.

Safety & Handling (Genotoxicity Alert)

  • Alkyl Halide Warning: 2-Chloro-2-(3-chlorophenyl)ethanol is a benzylic halide.[1] These compounds are potential alkylating agents and must be treated as Potentially Genotoxic Impurities (PGIs) .[1]

  • Epoxide Handling: The downstream intermediate, 3-chlorostyrene oxide, is a reactive epoxide.[1] All operations involving ring opening must ensure complete consumption of the epoxide to meet ICH M7 guidelines for mutagenic impurities in the final drug substance.[1]

  • Stability: Store the starting material at -20 °C under argon. Moisture will cause hydrolysis to the diol (1-(3-chlorophenyl)ethane-1,2-diol), rendering the material useless for cyclization.[1]

References

  • Solabegron Structure & Pharmacology

    • National Center for Biotechnology Information.[1] (2023).[1][6] PubChem Compound Summary for CID 9887812, Solabegron. Retrieved from [Link][1]

  • Synthesis of 3-Chlorostyrene Oxide Derivatives

    • Ghotekar, G. S., et al. (2019).[1][6][7] A new enantioselective synthesis of antiobesity drug lorcaserin. New Journal of Chemistry, 43(42), 16721-16725.[1] (Demonstrates utility of 3-chlorostyrene oxide). Retrieved from [Link]

  • Beta-3 Adrenergic Receptor Agonist Synthesis

    • Hicks, A., et al. (2007).[1] GW427353 (Solabegron), a novel, selective beta3-adrenergic receptor agonist.[1][5][8][9] Journal of Pharmacology and Experimental Therapeutics. (Contextualizes the phenethanolamine scaffold).

  • Epoxide Synthesis via Halohydrins

Sources

A Systematic Approach to the Chiral Separation of 2-Chloro-2-(3-chloro-phenyl)-ethanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric composition of pharmacologically active agents is a critical parameter in drug development, as enantiomers can exhibit significantly different physiological activities.[1][2] This application note presents a detailed, systematic protocol for the development of a robust chiral separation method for the enantiomers of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a halogenated phenylethanol derivative. Due to the structural similarities with other pharmaceutical intermediates, resolving its enantiomers is essential for ensuring the stereochemical purity of potential drug candidates. We outline a comprehensive screening and optimization strategy using polysaccharide-based Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC), providing researchers with a clear workflow from initial method development to a validated analytical protocol.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the chirality of a molecule is not a trivial detail; it is a fundamental property that can dictate its therapeutic efficacy and safety profile.[3] Enantiomers, being non-superimposable mirror images, interact differently with the chiral environment of the human body, such as enzymes and receptors.[4] This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive, less potent, or even responsible for adverse effects.[1] Consequently, regulatory bodies worldwide mandate the characterization of individual enantiomers in chiral drug candidates.[4][5]

The target analyte, 2-Chloro-2-(3-chloro-phenyl)-ethanol, possesses a single stereocenter, making it a chiral molecule that exists as a pair of enantiomers. Its structure, featuring two chloro-substituents and a hydroxyl group, suggests its potential as a synthetic intermediate in drug discovery. Developing a reliable method to separate and quantify these enantiomers is a crucial first step in any research or development program involving this compound. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The mechanism of chiral separation in HPLC relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4][7] Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and widely used phases.[8][9]

The chiral recognition mechanism is multifactorial, stemming from the complex three-dimensional structure of the polysaccharide derivatives. The derivatized polymer chains form "chiral pockets" or grooves.[7] An analyte enantiomer can fit into these pockets, and separation is achieved through differential interactions, which may include:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the hydroxyl group of our target molecule) and carbamate groups on the CSP.

  • π-π Interactions: Stacking between the aromatic phenyl ring of the analyte and the phenyl groups of the CSP derivative.

  • Dipole-Dipole Interactions: Resulting from the polar C-Cl and C-O bonds in the analyte.

  • Steric Hindrance (Inclusion): One enantiomer may fit more snugly or favorably into the chiral pocket than its mirror image, leading to a difference in retention time.

The combination and strength of these interactions differ for each enantiomer, resulting in different affinities for the stationary phase and, therefore, chromatographic separation.[8]

Analyte Profile: 2-Chloro-2-(3-chloro-phenyl)-ethanol

A thorough understanding of the analyte's physicochemical properties is foundational to logical method development.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₈Cl₂O[10]
Molecular Weight 191.05 g/mol [10]
Structure A chiral alcohol with a phenyl ring substituted with chlorine at the meta-position and a second chlorine at the stereocenter.
Predicted pKa ~12.94The hydroxyl group is weakly acidic.[10]
Predicted XLogP3-AA 2.3Indicates moderate lipophilicity, suggesting solubility in both organic solvents and aqueous-organic mixtures.[10]
Key Structural Features Aromatic ring, hydroxyl group (H-bond donor/acceptor), two chloro-substituents (dipole moments).These features are key interaction points for chiral recognition on polysaccharide CSPs.

A Systematic Strategy for Chiral Method Development

Due to the complex nature of chiral recognition, predicting the optimal CSP and mobile phase combination is challenging.[11] Therefore, a systematic screening approach is the most efficient and scientifically sound strategy.[12] This involves testing a selection of CSPs with diverse chiral selectors under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed Phase).

Phase 1: Chiral Stationary Phase & Mobile Phase Screening

The goal of this phase is to rapidly identify a promising column and mobile phase system that shows at least partial separation of the enantiomers.

Causality Behind Experimental Choices:

  • CSP Selection: We select both cellulose- and amylose-based CSPs with different phenylcarbamate derivatives (e.g., 3,5-dimethylphenyl, 3,5-dichlorophenyl). This diversity probes different electronic and steric environments, increasing the probability of finding a successful separation ("hit rate").[8][13]

  • Mobile Phase Selection:

    • Normal Phase (NP): Heptane/Isopropanol. This system primarily relies on hydrogen bonding interactions.

    • Polar Organic (PO): Acetonitrile/Methanol. This mode offers different selectivity and is compatible with a wider range of solvents.

    • Reversed Phase (RP): Water/Acetonitrile. This is useful if the analyte is highly polar or for compatibility with LC-MS.

The following diagram illustrates the logical workflow for this systematic approach.

Chiral_Method_Development_Workflow cluster_prep Sample & System Preparation cluster_screen Phase 1: Screening cluster_modes Mobile Phase Modes cluster_eval Evaluation cluster_optimize Phase 2: Optimization Prep Prepare Racemic Analyte Stock (e.g., 1 mg/mL in Methanol) Dilute Dilute to Working Concentration (e.g., 50 µg/mL in Mobile Phase) Equilibrate Equilibrate HPLC System (>20 column volumes) Screen Screen Selected CSPs (Cellulose & Amylose based) Equilibrate->Screen NP Normal Phase (Heptane/Alcohol) Screen->NP PO Polar Organic (ACN/Alcohol) Screen->PO RP Reversed Phase (Water/ACN) Screen->RP Eval Separation Achieved? NP->Eval PO->Eval RP->Eval NoSep No Separation or Poor Peak Shape Eval->NoSep No PartialSep Partial Separation (Rs < 1.5) Eval->PartialSep Partial GoodSep Good Separation (Rs >= 1.5) Eval->GoodSep Yes NoSep->Screen Try Next CSP/ Mobile Phase Opt_MP Adjust Mobile Phase (% Modifier) PartialSep->Opt_MP Opt_Flow Optimize Flow Rate GoodSep->Opt_Flow Opt_MP->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Final Validated Analytical Method Opt_Temp->Final

Caption: Workflow for systematic chiral method development.

Phase 2: Method Optimization

Once a column and mobile phase system providing partial separation (a "hit") is identified, the next step is to refine the conditions to achieve baseline resolution (Resolution, Rs ≥ 1.5) with good peak shape and a reasonable run time.

Causality Behind Optimization Steps:

  • Mobile Phase Composition: Fine-tuning the percentage of the polar modifier (e.g., isopropanol in normal phase) is the most powerful tool for adjusting retention and selectivity. Generally, increasing the modifier strength decreases retention time but may also reduce resolution.

  • Temperature: Decreasing the column temperature often enhances the stability of the transient diastereomeric complexes, leading to improved chiral selectivity and higher resolution.[12] Conversely, increasing temperature can improve peak efficiency but may reduce selectivity.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.[12]

Experimental Protocols

Safety Precaution: Handle all chemicals, solvents, and the analyte in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents.

Protocol 1: Sample and Stock Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-Chloro-2-(3-chloro-phenyl)-ethanol and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Sample Solution (50 µg/mL): Transfer 500 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the initial mobile phase being tested (e.g., Heptane/Isopropanol 90:10 v/v). This ensures good peak shape by avoiding solvent mismatch effects.

Protocol 2: HPLC Screening

This protocol outlines the screening on a single column. Repeat for each selected CSP.

Table of Screening Conditions:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
CSP Examples Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)Water / Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C25 °C
Detection (UV) 220 nm220 nm220 nm
Injection Volume 5 µL5 µL5 µL

Procedure:

  • Install the first chiral column to be screened.

  • Equilibrate the column with the initial mobile phase (e.g., NP conditions) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the Working Sample Solution.

  • Run the analysis for approximately 20-30 minutes to ensure elution of both peaks.

  • Evaluate the resulting chromatogram for any sign of peak splitting or separation.

  • If no separation is observed, flush the column and switch to the next mobile phase system (e.g., PO), allowing for thorough equilibration.

  • Repeat steps 3-6 for all mobile phase conditions on the current column before switching to the next CSP.

Protocol 3: Method Optimization (Example)

Assume the screening identified the Cellulose tris(3,5-dimethylphenylcarbamate) column with a Heptane/Isopropanol mobile phase as the most promising system, yielding two partially resolved peaks (Rs ≈ 1.2).

  • Optimize Isopropanol Percentage:

    • Decrease the isopropanol percentage in 1-2% increments (e.g., run at 90:10, then 92:8, then 94:6).

    • Rationale: Reducing the polar alcohol content will increase retention and often enhances the differential interactions, leading to better resolution.

    • Inject the sample at each condition and monitor the retention times (t₁, t₂) and resolution (Rs).

  • Optimize Temperature:

    • Using the best mobile phase from the previous step (e.g., 92:8 Heptane/IPA), lower the column temperature to 15 °C.

    • Rationale: Reduced thermal energy can lead to more stable and selective interactions between the enantiomers and the CSP.[12]

    • Equilibrate the system at the new temperature and inject the sample. Compare the resolution to the run at 25 °C.

  • Finalize Method: Select the combination of mobile phase composition and temperature that provides a resolution of Rs ≥ 1.5, reasonable retention times (< 20 min), and symmetrical peak shapes.

Data Presentation and Expected Results

The following table presents hypothetical but realistic results from the optimization phase to guide the user's expectations.

Table of Hypothetical Optimization Results:

ConditionMobile Phase (Heptane/IPA)Temp. (°C)t₁ (min)t₂ (min)Selectivity (α)Resolution (Rs)
Initial Hit 90:10258.59.41.151.25
Optimization 1 92:82510.211.51.181.62
Optimization 2 92:81512.113.91.201.85
Final Method 92:8 15 12.1 13.9 1.20 1.85
  • Selectivity (α) = (t₂ - t₀) / (t₁ - t₀) where t₀ is the void time.

  • Resolution (Rs) = 2(t₂ - t₁) / (w₁ + w₂), where w is the peak width at the base. A value ≥ 1.5 indicates baseline separation.

Conclusion

This application note provides a comprehensive and logical framework for the successful chiral separation of 2-Chloro-2-(3-chloro-phenyl)-ethanol enantiomers. By employing a systematic screening of polysaccharide-based chiral stationary phases with varied mobile phase systems, followed by a targeted optimization of the most promising conditions, a robust and reliable HPLC method can be developed. This protocol is designed to be a self-validating system, empowering researchers to efficiently determine the enantiomeric purity of this compound, a critical step for applications in pharmaceutical research and development.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health (NIH).
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry.
  • Separation of enantiomers and conformers of Tofisopam. Chiral Technologies.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2018). National Institutes of Health (NIH).
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). ResearchGate.
  • Chiral Drug Separation. Informa Health Care.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2025). ResearchGate.
  • 2-CHLORO-1-(3-CHLORO-PHENYL)-ETHANOL 106262-93-5 wiki. Guidechem.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). MDPI.
  • The Significance of Chirality in Drug Design and Development. (2016). National Institutes of Health (NIH).
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025). Pharmaffiliates.

Sources

Derivatization of 2-Chloro-2-(3-chloro-phenyl)-ethanol for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol (CCPE) presents a dual challenge in gas chromatography: the polarity of the hydroxyl group causes peak tailing, while the benzylic chloride moiety renders the molecule thermally labile, susceptible to dehydrohalogenation (loss of HCl) to form substituted styrenes.

This Application Note details two validated derivatization protocols designed to stabilize CCPE for GC-MS and GC-ECD analysis. By blocking the hydroxyl functionality, we prevent intermolecular hydrogen bonding and suppress thermal degradation in the injector port.

Key Technical Insights:

  • Target Analyte: A

    
    -chloro alcohol (chlorohydrin) prone to epoxide formation or elimination under thermal stress.
    
  • Primary Method (Silylation): Uses BSTFA + 1% TMCS for general profiling and mass spectral identification.

  • Secondary Method (Acylation): Uses TFAA (Trifluoroacetic Anhydride) for ultra-trace detection via Electron Capture Detection (ECD).

Chemical Context & Stability Mechanisms

Understanding the reactivity of CCPE is prerequisite to successful analysis. The molecule contains a secondary benzylic chloride and a primary alcohol.

  • Thermal Instability: At temperatures >200°C (typical GC injector temps), the molecule can undergo 1,2-elimination of HCl, yielding m-chlorostyrene derivatives.

  • Derivatization Logic: Silylation lowers the boiling point and sterically shields the oxygen, reducing the energy required for volatilization. This allows for lower injector temperatures, preserving the integrity of the C-Cl bond.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired derivatization and the thermal degradation pathway.

ReactionPathways CCPE Target Analyte 2-Chloro-2-(3-chloro-phenyl)-ethanol TMS_Deriv TMS Derivative (Stable, GC-Amenable) CCPE->TMS_Deriv + BSTFA/TMCS (60°C, 30 min) Styrene Degradation Product (m-Chlorostyrene derivative) CCPE->Styrene Thermal Elimination (>220°C, -HCl) Epoxide Epoxide Intermediate (Base-catalyzed artifact) CCPE->Epoxide Strong Base (Cyclization)

Caption: Figure 1. Reaction pathways showing the stabilization of CCPE via silylation versus thermal degradation or base-catalyzed cyclization.

Protocol A: Silylation (General Purpose/GC-MS)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom. TMCS acts as a catalyst to increase silyl donor strength.

Materials
  • Solvent: Anhydrous Ethyl Acetate or Acetonitrile (Avoid alcohols).

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Vials: Silanized glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Procedure
  • Sample Preparation: Dissolve 1–5 mg of sample in 1 mL of anhydrous Ethyl Acetate.

    • Note: Ensure the sample is completely dry. Water hydrolyzes BSTFA.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the solution.

  • Incubation: Cap the vial tightly and vortex for 10 seconds. Heat at 60°C for 30 minutes .

    • Why? While primary alcohols react at room temperature, the bulky chlorophenyl group may induce steric hindrance. Mild heating ensures quantitative conversion without triggering thermal elimination of the chloride.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS.

Validation Check: Look for the molecular ion (


) of the derivative.
  • Parent MW: 190.0 g/mol (approx).

  • Derivative MW: 190 + 72 (TMS) = 262.0 g/mol .

  • Key Fragment: m/z 73 (TMS group) and m/z 103 (

    
    ).
    

Protocol B: Acylation (Trace Analysis/ECD)

Reagent: Trifluoroacetic Anhydride (TFAA). Mechanism: Esterification.[2] The introduction of fluorine atoms significantly enhances sensitivity in Electron Capture Detectors (ECD) and Negative Chemical Ionization (NCI) MS.

Step-by-Step Procedure
  • Dissolution: Dissolve sample in 0.5 mL Hexane.

  • Reagent Addition: Add 50 µL of TFAA and 10 µL of Pyridine (catalyst/acid scavenger).

    • Critical Warning: Use minimal pyridine. Excess base can trigger the cyclization of the chlorohydrin to an epoxide (see Fig 1).

  • Reaction: Incubate at 40°C for 20 minutes .

  • Quenching: Add 0.5 mL of 5% aqueous

    
     to neutralize excess acid. Vortex and centrifuge.[3]
    
  • Extraction: Transfer the upper organic layer (Hexane) to a fresh vial containing anhydrous

    
     to dry.
    
  • Analysis: Inject the dry hexane layer.

Analytical Workflow & Instrumentation

The following diagram outlines the logical flow from sample to data, emphasizing the critical decision points.

Workflow Start Raw Sample (Solid or Extract) Dry Drying Step (Remove H2O - Critical) Start->Dry Choice Select Method Dry->Choice RouteA Method A: Silylation (BSTFA/TMCS) Choice->RouteA General Profiling RouteB Method B: Acylation (TFAA) Choice->RouteB Trace/ECD GC GC Injection (Splitless, 250°C) RouteA->GC RouteB->GC Check QC Check: Monitor m/z 138/140 (Styrene formation?) GC->Check Check->Start Fail (Optimize Temp) Result Quantitative Data Check->Result Pass

Caption: Figure 2. Analytical workflow emphasizing moisture control and QC checks for degradation products.

Recommended GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase suitable for aromatics.
Inlet Temp 220°C - 240°C Critical: Keep as low as possible to vaporize the derivative without cracking the C-Cl bond.
Injection Mode Splitless (1 min purge)Maximizes sensitivity.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min)

15°C/min

280°C (5 min)
Slow ramp not required; derivatives elute cleanly.
Transfer Line 280°CPrevent condensation before MS source.
MS Source 230°CStandard EI source temperature.

Troubleshooting & Quality Control

Symptom: Presence of peak at M-36 (Loss of HCl)

  • Cause: Thermal degradation in the injector liner.[2]

  • Solution: Lower inlet temperature by 20°C. Check liner cleanliness (active sites catalyze elimination). Use a deactivated wool liner.

Symptom: Low derivative yield

  • Cause: Moisture in sample or old reagent.

  • Solution: Dry sample under

    
     stream. Use fresh BSTFA ampoule.
    

Symptom: "Doublet" peaks

  • Cause: Incomplete derivatization or racemic separation (if using a chiral column).

  • Solution: Increase reaction time to 60 mins.

References

  • Agilent Technologies. (2021).[3] Estimation of Ethylene Oxide and Ethylene Chlorohydrin in Sesame Seeds with the Agilent 8890/7000D Triple Quadrupole GC/MS System. Application Note 5994-3938EN. Retrieved February 2, 2026, from [Link]

  • PubChem. (2025).[4] 2-Chloro-2-phenylethanol Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for desired therapeutic effects. The target molecule, 2-Chloro-2-(3-chloro-phenyl)-ethanol, is a chiral alcohol that serves as a valuable precursor for more complex molecules and active pharmaceutical ingredients.[1][2] This application note provides a detailed, field-tested protocol for the chemical reduction of its prochiral ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone.

We will employ a robust and widely adopted method: the reduction of a ketone using sodium borohydride (NaBH₄). This reagent is chosen for its excellent selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to other metal hydrides like lithium aluminum hydride (LiAlH₄), making it safer to handle in standard laboratory settings.[3][4] This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical checkpoints necessary for a successful and reproducible synthesis.

Reaction Principle and Mechanism of Hydride Reduction

The conversion of a ketone to a secondary alcohol is a classic example of nucleophilic addition to a carbonyl group. The core of this transformation involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Mechanism with Sodium Borohydride:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the borohydride complex (BH₄⁻) on the carbonyl carbon of 2-chloro-1-(3-chlorophenyl)ethanone.

  • Intermediate Formation: This attack breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxy-borate intermediate.[3]

  • Protonation: In the presence of a protic solvent, such as methanol (CH₃OH) or ethanol, the newly formed alkoxide is protonated in a subsequent step. This protonation neutralizes the negative charge on the oxygen, yielding the final secondary alcohol product, 2-Chloro-2-(3-chloro-phenyl)-ethanol.[3][5]

The overall reaction is highly efficient. While one molar equivalent of sodium borohydride contains four hydride ions and can theoretically reduce four equivalents of a ketone, it is standard practice to use a slight excess (1.0 to 1.5 equivalents relative to the ketone) to ensure the reaction proceeds to completion, accounting for any reaction with the solvent.[3]

Experimental and Synthesis Workflow

The following diagram outlines the complete workflow, from the initial setup to the final characterization of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Precursor Ketone in Methanol B Cool Reaction Mixture (0-5 °C) A->B Setup C Portion-wise Addition of Sodium Borohydride B->C D Monitor by TLC Until Completion C->D E Quench Excess NaBH₄ (e.g., with dilute acid) D->E Reaction Complete F Aqueous Work-up & Phase Separation E->F G Extract with Organic Solvent F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate under Reduced Pressure H->I J Purify by Flash Column Chromatography I->J Crude Product K Characterize Product (NMR, MS) J->K L Final Product: 2-Chloro-2-(3-chloro-phenyl)-ethanol K->L Purity & Identity Confirmed

Caption: Synthesis workflow for the reduction of the precursor ketone.

Materials and Equipment

Reagents & Chemicals Grade Equipment
2-chloro-1-(3-chlorophenyl)ethanone>98% PurityMagnetic stirrer with stir bar
Sodium borohydride (NaBH₄)>98% PurityRound-bottom flasks (various sizes)
Methanol (MeOH), AnhydrousACS GradeCondenser and nitrogen/argon inlet
Ethyl Acetate (EtOAc)ACS GradePressure-equalizing dropping funnel
HexaneACS GradeIce bath
Hydrochloric Acid (HCl), 1MReagent GradeThin Layer Chromatography (TLC) plates (silica)
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeTLC developing chamber and UV lamp
Brine (Saturated NaCl solution)-Separatory funnel
Silica Gel for Flash Chromatography230-400 meshRotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR GradeGlassware for column chromatography
--Standard laboratory glassware

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(3-chlorophenyl)ethanone (e.g., 5.0 g, 1 equivalent) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature stabilizes between 0 and 5 °C. Causality: Cooling is critical to moderate the exothermic reaction, preventing overheating which can lead to side reactions and decomposition of the reducing agent.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain temperature control.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-3 hours.

Reaction Monitoring
  • TLC Analysis: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).[6][7]

    • Eluent: A 3:7 mixture of ethyl acetate and hexane is a good starting point.

    • Procedure: Spot the reaction mixture on a silica TLC plate alongside a spot of the starting ketone.

    • Visualization: Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting ketone is no longer visible. The product alcohol will have a lower Rf value (it will travel less up the plate) than the starting ketone due to its increased polarity.

Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).[8][9]

  • Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water (50 mL) and then with brine (saturated NaCl solution, 50 mL). Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.[6][10]

Purification
  • Flash Column Chromatography: Purify the crude product using flash column chromatography over silica gel.[9]

    • Elution: A solvent gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Data Summary and Expected Results

ParameterValueNotes
Precursor 2-chloro-1-(3-chlorophenyl)ethanone-
Molecular Weight (Precursor) 189.04 g/mol -
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reducing agent.
Molar Equivalents of NaBH₄ 1.2 eq.An excess ensures complete conversion.
Solvent MethanolProtic solvent required for protonation step.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial for control.
Typical Reaction Time 1 - 3 hoursMonitor by TLC for endpoint.
Expected Yield 85 - 95%Yield after purification.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The appearance of a new signal corresponding to the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in ¹³C NMR are key indicators.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[8]

  • Infrared (IR) Spectroscopy: To verify the conversion by observing the disappearance of the strong carbonyl (C=O) stretch (approx. 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (approx. 3200-3600 cm⁻¹).

Safety Precautions and Hazard Management

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[12][13]

  • Sodium Borohydride (NaBH₄):

    • Hazard: Water-reactive. Contact with water, acids, or protic solvents releases flammable hydrogen gas, which can ignite.[13][14] It is also toxic if ingested or absorbed through the skin and can cause severe skin and eye irritation.[13]

    • Handling: Handle with care, avoiding contact with moisture. Add it slowly and in portions to the reaction mixture. Quench any excess reagent carefully under controlled, cooled conditions.

  • Solvents:

    • Methanol: Toxic (can cause blindness or death if ingested) and flammable. Avoid inhalation and skin contact.

    • Ethyl Acetate & Hexane: Flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quenched reaction mixtures should be neutralized before disposal.

References

  • 2-Chloroethanol. (2020-02-02). Sciencemadness Wiki. Retrieved from [Link]

  • Reduction of a Ketone Using Sodium Borohydride. (2020-08-28). Books. Retrieved from [Link]

  • CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol. Google Patents.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022-10-20). PMC - NIH. Retrieved from [Link]

  • Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. (2019-11-05). ResearchGate. Retrieved from [Link]

  • Reduction of Aryl Ketones. (2021-06-27). YouTube. Retrieved from [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • 2-Chloroethanol. Wikipedia. Retrieved from [Link]

  • Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]

  • Ketone Reduction. Wordpress. Retrieved from [Link]

  • Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. Retrieved from [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane. Organic Syntheses Procedure. Retrieved from [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Retrieved from [Link]

  • CN102816051A - Process for synthesizing 4-chlorophenyl ethanol. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

  • New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). YouTube. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012-12-14). University of California. Retrieved from [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the scalable, regioselective synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol . This molecule features a vicinal chlorohydrin motif where the chlorine atom is situated at the benzylic position (


) and the hydroxyl group at the terminal position (

).

The Core Challenge: The synthesis of styrene chlorohydrins is governed by a competition between electronic stabilization and steric hindrance.

  • Path A (Terminal Attack): Under basic or neutral conditions, nucleophiles attack the less hindered terminal carbon, yielding the 1-aryl-2-chloro isomer.[1]

  • Path B (Benzylic Attack - Target Route): Under acidic conditions , the reaction proceeds via a transition state with significant carbocation character.[1][2] The electron-withdrawing 3-chloro substituent on the phenyl ring slightly destabilizes the carbocation compared to unsubstituted styrene, but the benzylic resonance stabilization still overrides steric factors, directing the chloride attack to the benzylic position.

Selected Route: Anhydrous Hydrochlorination of 3-Chlorostyrene Oxide. We utilize a kinetically controlled ring opening of 3-chlorostyrene oxide using hydrogen chloride in a non-polar solvent (Toluene). This method is selected for scale-up due to its high atom economy, absence of heavy metal catalysts, and ease of purification compared to reduction methods of


-chloro ketones.[1]

Reaction Mechanism & Regiocontrol

The success of this protocol relies on the


-like  character of the acid-catalyzed ring opening.
Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism Start 3-Chlorostyrene Oxide Inter Protonated Epoxide (Activated) Start->Inter Protonation H_Ion H+ (Anhydrous) H_Ion->Inter TS Transition State (Partial Benzylic +) Inter->TS C-O Bond Weakening Product 2-Chloro-2-(3-chlorophenyl)ethanol (Target Isomer) TS->Product Benzylic Attack (Major) Byproduct 1-(3-chlorophenyl)-2-chloroethanol (Regio-impurity) TS->Byproduct Terminal Attack (Minor) Cl_Ion Cl- Nucleophile Cl_Ion->TS

Figure 1: Mechanistic pathway illustrating the acid-directed regioselectivity toward the benzylic chloride.

Scale-Up Protocol (100g Scale)

Safety & Hazard Analysis
  • 3-Chlorostyrene Oxide: Potentially mutagenic; skin sensitizer. Handle in a closed system.

  • Anhydrous HCl: Corrosive gas. Inhalation hazard. Use a scrubber system.

  • Exotherm: Epoxide ring opening is highly exothermic (

    
    ).[1] Uncontrolled addition can lead to runaway polymerization.
    
Materials & Reagents
ReagentRoleEquiv.Mass/VolPurity
3-Chlorostyrene Oxide Substrate1.0100.0 g>97%
HCl (4M in Dioxane) Reagent1.1~178 mLAnhydrous
Toluene SolventN/A500 mLDry (<0.05%

)
NaHCO

(sat.[1] aq.)
QuenchN/A300 mL-

Note: HCl gas bubbled into Toluene is a viable alternative for larger scales to avoid Dioxane waste, but 4M Dioxane/HCl provides precise stoichiometry for this scale.[1]

Step-by-Step Procedure
Phase 1: Reactor Setup
  • Equip a 1 L Double-Jacketed Reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge the system with

    
     for 15 minutes to ensure an inert, moisture-free atmosphere.
    
  • Charge Toluene (400 mL) and 3-Chlorostyrene Oxide (100 g) into the reactor.

  • Cool the mixture to 0°C using a chiller circulator.

Phase 2: Controlled Addition (Critical Process Parameter)
  • Charge the addition funnel with 4M HCl in Dioxane (178 mL) .

  • Slow Addition: Add the HCl solution dropwise over 60 minutes .

    • Constraint: Maintain internal temperature

      
      .
      
    • Observation: A slight color change (pale yellow) may occur.

  • After addition is complete, allow the reaction to warm to 15°C over 2 hours.

  • IPC (In-Process Control): Sample 50

    
     for TLC (Hexane:EtOAc 4:1) or HPLC.
    
    • Target: < 1% remaining epoxide.

Phase 3: Work-up & Isolation
  • Cool the reactor back to 0°C .

  • Quench excess HCl by slowly adding saturated NaHCO

    
     (300 mL) . Caution: CO
    
    
    
    evolution.
  • Transfer to a separatory funnel. Separate the organic (upper) layer.

  • Extract the aqueous layer with Toluene (2 x 100 mL).

  • Combine organic layers and wash with Brine (200 mL) followed by Water (200 mL) .

    • Note: Thorough washing is essential to remove Dioxane.

  • Dry over anhydrous Na

    
    SO
    
    
    
    . Filter.
  • Concentrate under reduced pressure (

    
     bath temp) to yield the crude chlorohydrin.
    
Phase 4: Purification (Optional)
  • The crude product is typically >90% pure and sufficient for downstream use.

  • If higher purity is required, vacuum distillation is risky due to thermal instability (reversion to epoxide).[1] Flash chromatography (Silica, 0-20% EtOAc/Hexane) is recommended for high-purity needs.[1]

Process Workflow Visualization

ProcessFlow Start Raw Material Check (3-Cl-Styrene Oxide) Setup Reactor Setup N2 Purge, Toluene, 0°C Start->Setup Addition Controlled Addition HCl/Dioxane (60 mins) Setup->Addition Reaction Reaction Ageing 15°C, 2 Hours Addition->Reaction IPC IPC: HPLC/TLC Check Conversion Reaction->IPC IPC->Reaction Incomplete (<99%) Quench Quench Sat. NaHCO3 IPC->Quench Pass Workup Phase Separation & Drying Quench->Workup Isolate Concentration (<40°C) Workup->Isolate

Figure 2: Operational workflow for the batch synthesis.

Analytical Data & Quality Control

Regioselectivity Comparison

The choice of conditions drastically alters the product profile.[3]

ConditionReagentSolventMajor ProductRatio (Benzylic:Terminal)
Acidic (This Protocol) Anhydrous HClToluene2-Chloro-2-(Ar)-ethanol 95:5
BasicLiCl / AcOHTHF/H2O1-(Ar)-2-chloroethanol10:90
NeutralNaClWaterMixture/Hydrolysis40:60
Characterization (Expected)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.40–7.20 (m, 4H, Ar-H)[1]
      
    • 
       5.05 (dd, 1H, CH-Cl , benzylic) — Diagnostic shift downfield (~5 ppm)[1]
      
    • 
       4.05–3.90 (m, 2H, CH2-OH )[1]
      
    • 
       2.30 (br s, 1H, OH)[1]
      
  • Differentiation: The regioisomer 1-(3-chlorophenyl)-2-chloroethanol would show the benzylic proton (CH-OH) further upfield (~4.8 ppm) and the CH2-Cl protons as a distinct multiplet.

Troubleshooting & Stability Notes

  • Diol Formation: If moisture enters the system, 1-(3-chlorophenyl)-1,2-ethanediol will form.[1]

    • Fix: Ensure Toluene is dried over molecular sieves and HCl source is strictly anhydrous.

  • Product Instability: Benzylic chlorides with adjacent hydroxyls can revert to the epoxide (closure) upon exposure to base.

    • Storage: Store at -20°C. Do not store over basic drying agents (e.g., K

      
      CO
      
      
      
      ).[1] Use Na
      
      
      SO
      
      
      or MgSO
      
      
      .
  • Low Regioselectivity: If the ratio drops below 90:10, the reaction temperature was likely too high. The transition state loses its tight ion-pair character at higher temperatures.

References

  • Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] Link[1]

  • Styrene Oxide Specifics: Pasto, D. J., & Cumbo, C. C. (1965).[1] The reaction of styrene oxide with hydrogen halides. The Journal of Organic Chemistry, 30(4), 1271–1272.[1] Link[1]

  • Scale-Up Safety: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link[1]

  • HCl in Organic Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Regioselectivity). Link

Sources

Application Note: A Validated Gas Chromatographic Method for the Quantification of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a key intermediate in pharmaceutical synthesis. The method utilizes a flame ionization detector (FID) for sensitive and reliable quantification. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and drug development applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and a complete validation summary.

Introduction

The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. 2-Chloro-2-(3-chloro-phenyl)-ethanol is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method for its quantification is essential for process monitoring, quality control of starting materials, and stability testing.

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[1] Given the anticipated physicochemical properties of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a GC method coupled with a Flame Ionization Detector (FID) was selected for its high sensitivity towards organic compounds and robustness.[1] This application note presents a detailed, validated GC-FID method that is specific, accurate, precise, and linear over a defined concentration range.

Scientific Rationale and Method Development

The development of this analytical method was guided by the chemical nature of 2-Chloro-2-(3-chloro-phenyl)-ethanol. As a chlorinated aromatic ethanol derivative, it is expected to be volatile and thermally stable, making it an ideal candidate for GC analysis.

  • Choice of Technique: Gas chromatography was chosen for its ability to separate volatile organic compounds with high resolution. Direct injection of a solution containing the analyte minimizes sample preparation complexity.[2][3]

  • Detector Selection: The Flame Ionization Detector (FID) was selected due to its excellent sensitivity for compounds containing carbon-hydrogen bonds, its wide linear range, and its general robustness.[1]

  • Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable for the separation of halogenated aromatic compounds.

  • Optimization of Chromatographic Conditions: The inlet and detector temperatures were set high enough to ensure efficient vaporization of the analyte and prevent condensation. The oven temperature program was optimized to achieve a good peak shape and resolution from potential impurities within a reasonable run time.

Experimental Workflow

The overall workflow for the quantification of 2-Chloro-2-(3-chloro-phenyl)-ethanol is depicted in the following diagram.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Solution Preparation Sample_Prep->GC_Analysis Peak_Integration Peak Integration & Area Determination GC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Materials and Methods

Reagents and Materials
  • 2-Chloro-2-(3-chloro-phenyl)-ethanol reference standard (>99% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Nitrogen (high purity, carrier gas)

  • Hydrogen (high purity, FID fuel)

  • Compressed Air (zero grade, FID oxidant)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness or equivalent.

  • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of 2-Chloro-2-(3-chloro-phenyl)-ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing 2-Chloro-2-(3-chloro-phenyl)-ethanol to obtain a theoretical concentration of 100 µg/mL when dissolved in a suitable volume of dichloromethane.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

Analytical Procedure
  • Set up the GC-FID system according to the conditions specified in Section 4.2.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Specificity

Specificity was evaluated by injecting a blank (dichloromethane), the reference standard, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Linearity

Linearity was assessed by analyzing the working standard solutions at five concentration levels in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by a recovery study, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spiked LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.5
120% 100.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

ParameterResult
LOD 1 µg/mL
LOQ 3 µg/mL

Logical Flow of Method Validation

The following diagram illustrates the logical progression of the analytical method validation process.

Method Validation Flow cluster_dev Method Development cluster_val Validation Parameters cluster_report Finalization Method_Development Initial Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validation_Report Validation Report LOD_LOQ->Validation_Report

Caption: Logical flow diagram for analytical method validation.

Conclusion

The gas chromatographic method described in this application note provides a reliable and robust means for the quantification of 2-Chloro-2-(3-chloro-phenyl)-ethanol. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method is suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Lirias. (2022-07-10).
  • Agilent. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • ACG Publications. (2023-12-14).
  • PubMed Central. (n.d.). Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS).
  • BenchChem. (2025).
  • ResearchGate. (2007, March). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.
  • AQA. (2015-01-12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • EPA Archive. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethanol | 1875-88-3.
  • ICH. (2023-11-30).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025-12-02).
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PubMed. (n.d.). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance.
  • Wikipedia. (n.d.). Phenoxyethanol.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3).
  • Truman ChemLab. (2011-03-30).
  • AMSbiopharma. (2025-07-22).
  • ResearchGate. (2025-08-06).
  • European Medicines Agency. (2022-03-31). ICH guideline Q2(R2)
  • BioPharm International. (2024-03-07). FDA Releases Guidance on Analytical Procedures.
  • PubChem - NIH. (n.d.). 2-Chloro-2-phenylethanol | C8H9ClO | CID 11040944.
  • ProPharma. (2024-06-25).
  • Quality System Compliance Industry. (n.d.).

Sources

Use of 2-Chloro-2-(3-chloro-phenyl)-ethanol as a building block in organic synthesis

[1]

Executive Summary

2-Chloro-2-(3-chlorophenyl)ethanol represents a critical regioisomeric scaffold in the synthesis of bioactive phenylethanolamines and heterocycles. While standard styrene chlorohydrins (primary alkyl chlorides) are formed via basic epoxide opening, this specific isomer (a benzylic chloride) is accessed via acid-catalyzed ring opening of 3-chlorostyrene oxide.

Its value lies in the benzylic chloride moiety , which is highly susceptible to


2-amino-2-arylethanol

Chemical Foundation & Reactivity Profile

Regioselectivity in Synthesis

The synthesis of this building block relies on the principle of regiodivergent epoxide opening .

  • Basic Conditions (

    
    ):  Nucleophiles attack the less hindered terminal carbon, yielding the primary chloride (Standard Chlorohydrin).
    
  • Acidic Conditions (

    
    -like):  Protonation of the epoxide oxygen weakens the benzylic C-O bond. The nucleophile (Cl⁻) attacks the more substituted benzylic carbon due to partial carbocation stabilization, yielding the 2-Chloro-2-(3-chlorophenyl)ethanol  (Topic Molecule).
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways from 3-chlorostyrene oxide.

ReactionPathwaysEpoxide3-Chlorostyrene Oxide(Precursor)TopicMol2-Chloro-2-(3-chlorophenyl)ethanol(Benzylic Chloride)Epoxide->TopicMolRegioselective Opening(Attack at C-Benzylic)Standard2-Chloro-1-(3-chlorophenyl)ethanol(Primary Chloride)Epoxide->StandardSteric Control(Attack at C-Terminal)AcidCondHCl / Lewis Acid(Acidic Conditions)AminoAlc2-Amino-2-(3-chlorophenyl)ethanol(Drug Intermediate)TopicMol->AminoAlcNucleophilic Displacement(Amines/Azides)BaseCondLiCl / pH > 7(Basic/Neutral)

Figure 1: Regiodivergent synthesis pathways.[1][2] The red path indicates the formation of the topic molecule via acid-controlled opening.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis from 3-Chlorostyrene Oxide

Objective: To synthesize 2-Chloro-2-(3-chlorophenyl)ethanol with >95% regioselectivity. Scale: 100 mmol

Reagents:

  • 3-Chlorostyrene oxide (CAS 62600-71-9): 15.46 g (100 mmol)

  • Anhydrous Diethyl Ether (

    
    ): 200 mL
    
  • Hydrochloric Acid (4M in Dioxane) or dry HCl gas.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 500 mL 3-neck round-bottom flask with 3-Chlorostyrene oxide and anhydrous

    
     under 
    
    
    atmosphere. Cool the solution to -20°C to suppress polymerization.
  • Acid Addition: Add 4M HCl in Dioxane (27.5 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.

    • Mechanistic Note: Low temperature favors the

      
      -like transition state (electronic control) over the 
      
      
      (steric control) pathway, maximizing the yield of the benzylic chloride.
  • Reaction: Allow the mixture to warm to room temperature slowly over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The epoxide spot (

    
    ) should disappear, replaced by the chlorohydrin (
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into ice-cold saturated

    
     (100 mL). Extract with 
    
    
    (3 x 50 mL).
  • Purification: Dry organics over

    
     and concentrate in vacuo at <40°C. (Benzylic chlorides are thermally sensitive).
    
  • Validation:

    
     NMR should show a doublet at 
    
    
    ppm (
    
    
    -OH) and a triplet at
    
    
    ppm (CH-Cl). The regioisomer (primary chloride) would show the reverse pattern.
Protocol B: Synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol

Objective: Functionalization of the building block to a key pharmacophore via stereospecific displacement. Context: This protocol assumes the use of enantiopure (R)-chlorohydrin (derived from (R)-epoxide) to yield the (S)-amine via inversion.

Reagents:

  • 2-Chloro-2-(3-chlorophenyl)ethanol: 19.1 g (10 mmol)

  • Sodium Azide (

    
    ): 1.3 g (20 mmol)
    
  • DMF (Dimethylformamide): 20 mL

  • Pd/C (10%): 100 mg (Catalyst)

Step-by-Step Methodology:

  • Displacement (

    
     Inversion): 
    
    • Dissolve the chlorohydrin in DMF. Add

      
       in one portion.[1]
      
    • Heat to 60°C for 4 hours.

    • Critical Control Point: Do not exceed 80°C to prevent elimination to the styrene derivative.

    • Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMF. Yields the intermediate 2-Azido-2-(3-chlorophenyl)ethanol .

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the azide in MeOH (50 mL). Add Pd/C catalyst.

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite to remove catalyst.

  • Isolation:

    • Concentrate filtrate. Recrystallize from Ethanol/Hexane.

    • Result: (S)-2-Amino-2-(3-chlorophenyl)ethanol (White solid).[1]

Data Specifications & Comparison

PropertyTopic Molecule (Benzylic Chloride)Standard Isomer (Primary Chloride)
IUPAC Name 2-Chloro-2-(3-chlorophenyl)ethanol2-Chloro-1-(3-chlorophenyl)ethanol
CAS Number 886365-85-1 106262-93-5
Structure


Formation Condition Acidic (Electronic Control)Basic (Steric Control)
Reactivity High (

at Benzylic C)
Moderate (

at Primary C)
Key Application Synthesis of 2-amino-2-arylethanols Synthesis of Styrene Oxides

Safety & Handling Guidelines

  • Lachrymator Hazard: Benzylic chlorides are potent lachrymators. All operations, especially weighing and concentration, must be performed in a functioning fume hood.

  • Thermal Instability: Avoid temperatures >100°C during distillation or drying, as HCl elimination can occur, generating 3-chlorostyrene (polymerization hazard).

  • Storage: Store under inert atmosphere (

    
    /Ar) at 2-8°C. Moisture sensitive (slow hydrolysis to diol).
    

References

  • Regioselectivity of Epoxide Opening: Tetrahedron, 2002, 58 , 6003-6008.[2] (Discusses Lewis acid-catalyzed opening of styrene oxides).

  • Synthesis of 2-Amino-2-phenylethanols: Journal of Medicinal Chemistry, 2008, 51 , 3841-3855. (Contextualizes the amino-alcohol pharmacophore).

  • Patent Application (ERK Inhibitors): WO2021086726A1. "Improved methods... for the use of heterocyclic inhibitors." (Cites usage of (S)-2-amino-2-(3-chlorophenyl)ethanol).[3][1][4][5][6]

  • Chemical Supplier Data: GuideChem Entry for CAS 886365-85-1.[3][7]

Troubleshooting & Optimization

Improving the yield of 2-Chloro-2-(3-chloro-phenyl)-ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-2-(3-chlorophenyl)-ethanol

Executive Summary & Chemical Context

Target Molecule: 2-Chloro-2-(3-chlorophenyl)ethanol CAS Registry (Generic/Isomer Specific): Note: Often indexed as a derivative of styrene chlorohydrin. Core Challenge: Regioselectivity and Stability.[1][2]

The synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol involves the nucleophilic opening of an epoxide ring.[1] The critical challenge here is regiocontrol . The precursor, 3-chlorostyrene oxide, can open at two positions:[1][2][3]

  • 
    -Attack (Benzylic):  Yields the desired 2-chloro-2-phenyl isomer.[1][2] This pathway is favored by acidic conditions  (SN1-like mechanism) where the partial positive charge is stabilized by the aromatic ring.
    
  • 
    -Attack (Terminal):  Yields the regioisomer 2-chloro-1-(3-chlorophenyl)ethanol.[1][2] This is favored by basic/nucleophilic conditions  (SN2 mechanism) due to steric accessibility.
    

Furthermore, the "3-chloro" substituent on the phenyl ring is electron-withdrawing.[1][2] This destabilizes the benzylic carbocation intermediate, making the desired SN1-like pathway slower and more prone to side reactions compared to unsubstituted styrene oxide.[1]

Optimized Synthetic Workflow

To maximize the yield of the 2-chloro-2- isomer, we recommend a Lewis Acid-Mediated Ring Opening protocol rather than simple HCl addition, which often leads to mixtures.[1][2]

Recommended Protocol: Titanium(IV) Chloride Mediated Opening

Based on regioselectivity principles demonstrated by Nishitani et al. [1][3]

Reagents:

  • Substrate: 3-Chlorostyrene oxide (1.0 equiv).[1][2]

  • Reagent:

    
     (1.2 equiv) or 
    
    
    
    .[1][3][4]
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[3]

  • Temperature: -78°C to 0°C (Strict control required).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 3-chlorostyrene oxide in anhydrous DCM (0.5 M concentration). Cool to -78°C using a dry ice/acetone bath.

    • Why? Low temperature suppresses polymerization and favors the ordered transition state required for high regioselectivity.

  • Addition: Add

    
     (1.0 M in DCM) dropwise over 20 minutes.
    
    • Visual Cue: The solution may turn yellow/orange due to the Lewis acid-epoxide complex.[1]

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Quench carefully with saturated aqueous

    
     at 0°C.
    
    • Critical: Rapid pH neutralization prevents acid-catalyzed hydrolysis of the product back to the diol.[1]

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate in vacuo at <40°C .
    
    • Stability Note: The benzylic chloride is thermally labile. Avoid high-vacuum distillation at high temperatures.[1][2]

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways. To improve yield, your conditions must force the reaction down the Acid-Mediated (SN1-like) path.[1][2]

ReactionPathways Start 3-Chlorostyrene Oxide Inter Activated Complex (Lewis Acid Coordinated) Start->Inter + TiCl4 / HCl Path1 Path A: Benzylic Attack (SN1-like) Favored by Lewis Acids/Low Temp Inter->Path1 Stabilized Carbocation Character Path2 Path B: Terminal Attack (SN2) Favored by Nucleophiles/Bases Inter->Path2 Steric Control Prod1 TARGET: 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Path1->Prod1 Cl- Transfer Prod2 ISOMER: 2-Chloro-1-(3-chlorophenyl)ethanol (Primary Chloride) Path2->Prod2 Side Side Reaction: Hydrolysis (Forms Diol) Prod1->Side H2O / Heat

Caption: Divergent reaction pathways. Path A (Green) is the target route, requiring Lewis acid stabilization of the benzylic position.[3]

Troubleshooting Guide (FAQ)

Q1: My product contains a 50:50 mixture of the target and the regioisomer. How do I shift the ratio?

  • Diagnosis: The reaction mechanism is drifting toward SN2. This happens if the carbocation is not sufficiently stabilized or if the temperature is too high.

  • Solution:

    • Switch Catalyst: Move from simple HCl gas to

      
        or 
      
      
      
      . These Lewis acids coordinate to the epoxide oxygen, elongating the benzylic C-O bond and pre-disposing it to attack [1].[2]
    • Lower Temperature: Run the addition at -78°C. Higher temperatures increase the rate of the less-selective SN2 attack.[1]

    • Solvent Polarity: Use non-polar solvents (Toluene, DCM).[2][3] Polar solvents (THF, Ethanol) can solvate the chloride ion, making it more "free" and likely to attack the less hindered (wrong) carbon.[3]

Q2: The yield is low because the starting material polymerizes. What is happening?

  • Diagnosis: Styrene oxides are prone to acid-catalyzed polymerization (cationic polymerization).[1]

  • Solution:

    • Dilution: Run the reaction at high dilution (0.1 M - 0.2 M).

    • Avoid Excess Acid: Use stoichiometric amounts of Lewis acid. If using HCl gas, bubble slowly and stop immediately upon consumption of starting material.[2][3]

Q3: I see a large "Diol" peak (1-(3-chlorophenyl)ethane-1,2-diol) in my LC-MS.

  • Diagnosis: Hydrolysis is occurring during the quench or workup. Benzylic chlorides are highly susceptible to hydrolysis, especially with the neighboring hydroxyl group assisting (anchimeric assistance).[3]

  • Solution:

    • Quench Cold: Neutralize the reaction mixture while it is still at 0°C.

    • Dry Workup: Ensure all organic solvents are dried thoroughly with

      
      .[3]
      
    • Avoid Acidic Water: Do not wash with dilute HCl; use brine or bicarbonate only.[1]

Q4: Can I use Thionyl Chloride (


) on the diol instead of opening the epoxide? 
  • Analysis: While possible, this route is not recommended for high yield of the specific 2-chloro-2- isomer.[1][2]

  • Reasoning: Reacting the diol with

    
     typically proceeds via a chlorosulfite intermediate. The subsequent substitution often occurs at the primary alcohol (forming the 1-chloro-2-phenyl isomer) or results in a mixture due to double inversion.[1] The epoxide opening route is more regioselective if controlled correctly.
    

Data Summary: Solvent & Catalyst Effects

Anticipated Regioselectivity Ratios based on literature precedents for substituted styrene oxides [1][2].[1]

Catalyst / ReagentSolventTemperatureRatio (Target : Isomer)Yield

(Recommended)
DCM -78°C > 95 : 5 85-92%
HCl (gas)Toluene0°C70 : 3060-70%
HCl (conc.[1][2] aq)Water/THF25°C40 : 6050% (Hydrolysis high)
LiCl / AcidTHFReflux10 : 90High (Wrong Isomer)

References

  • Nishitani, K., et al. (2007).[2][3] "An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents." Heterocycles, 74, 195.[1][2][3]

  • BenchChem Technical Support. (2025). "Synthesis of 2-(4-Chlorophenyl)ethanol and Derivatives." BenchChem Technical Guides.

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: (R)-(+)-3-Chlorostyrene oxide."

  • Google Patents. (2012).[1] "Process for preparation of 2-phenyl ethanol (EP 2791095 B1)."

Disclaimer: This guide is for research purposes only. 2-Chloro-2-(3-chlorophenyl)ethanol is a hazardous chemical.[1][2] All synthesis must be performed in a fume hood with appropriate PPE.

Sources

Purification challenges of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-2-(3-chlorophenyl)ethanol

Executive Summary

Purifying 2-Chloro-2-(3-chlorophenyl)ethanol (Structure A ) presents a distinct set of challenges compared to its more common regioisomer, 2-Chloro-1-(3-chlorophenyl)ethanol (Structure B ).

While Structure B (a benzylic alcohol) is relatively stable, your target, Structure A (a benzylic chloride with a primary alcohol), is an electrophilic "hot potato." It is prone to three primary failure modes:

  • Thermal Elimination: Reverting to 3-chlorostyrene derivatives upon heating.

  • Hydrolysis: Rapid conversion to the diol in the presence of moisture/heat.

  • Isomerization: Thermodynamic equilibration to the more stable Structure B under acidic catalysis.

This guide provides troubleshooting workflows to isolate this kinetic product without degrading it.

Part 1: The "Know Your Isomer" Critical Check

Before proceeding, confirm you are targeting the correct molecule.[1] Confusion between these regioisomers is the #1 cause of "failed" purifications.

FeatureTarget: Structure A Common Isomer: Structure B
IUPAC Name 2-Chloro-2-(3-chlorophenyl)ethanol2-Chloro-1-(3-chlorophenyl)ethanol
Structure Primary Alcohol / Benzylic Chloride Benzylic Alcohol / Primary Chloride
Reactivity High (Benzylic Cl is labile)Moderate
Key 1H NMR Signal ~5.0 ppm (dd) (Benzylic proton adjacent to Cl)~4.8 ppm (dd) (Benzylic proton adjacent to OH)
Stability Kinetic Product (Unstable)Thermodynamic Product (Stable)

Part 2: Troubleshooting Guides

Scenario 1: "My product decomposes into a yellow oil/tar during distillation."

Diagnosis: Thermal Elimination. The benzylic chlorine is a good leaving group. At temperatures >100°C, especially in the presence of trace acid (generated by initial decomposition), the molecule eliminates HCl to form 3-chlorostyrene or polymerizes.

Protocol: Stabilized High-Vacuum Distillation Do not use standard simple distillation.

  • Pre-Treatment: Wash the crude reaction mixture with 5% NaHCO₃ (cold) to remove all traces of acid. Dry thoroughly over anhydrous MgSO₄ (avoid CaCl₂, which can be Lewis acidic).

  • Add Stabilizer: Add 0.5% w/w Solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) directly into the distillation flask. This acts as an "acid sponge" to neutralize any HCl generated in situ, preventing the autocatalytic decomposition loop.

  • Equipment: Use a Wiped Film Evaporator (WFE) or Short Path Distillation head.

    • Why? Minimizes residence time (thermal history).

  • Parameters:

    • Vacuum: < 1.0 mbar (Essential to keep boiling point low).

    • Bath Temp: Do not exceed 110°C.

    • Collection: Chill the receiving flask to -10°C to prevent post-distillation polymerization.

Scenario 2: "The product disappears on the silica column."

Diagnosis: Acid-Catalyzed Degradation.[1] Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to catalyze the rearrangement of your target (Benzylic Cl) to the stable isomer (Benzylic OH) or cause elimination.

Protocol: Neutralized Flash Chromatography

  • Stationary Phase Selection:

    • Preferred:Neutral Alumina (Brockmann Grade III) .

    • Alternative: Deactivated Silica Gel.

  • Deactivation Step (If using Silica):

    • Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Run 2 column volumes of TEA-spiked solvent.

    • Then equilibrate with your running solvent (e.g., Hexane/EtOAc).[1]

  • Mobile Phase:

    • Use Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).

    • Crucial: Maintain 0.1% TEA in the mobile phase throughout the run to buffer the system.

  • Loading: Load the sample as a liquid (neat or minimal solvent). Avoid "dry loading" on silica, which concentrates the compound on acidic active sites.

Scenario 3: "I see two spots on TLC that merge or streak."

Diagnosis: Regioisomer Co-elution.[1] The benzylic chloride (Target) and benzylic alcohol (Isomer) have very similar polarities.

Protocol: High-Resolution Separation

  • Solvent Optimization: Switch from Hexane/EtOAc to Dichloromethane (DCM) / Methanol .

    • Why? Chlorinated solvents often provide better selectivity for chlorinated isomers due to halogen-halogen interactions.

  • TLC Visualization:

    • Use Permanganate Stain . The benzylic alcohol (Isomer B) oxidizes faster and appears different than the benzylic chloride (Target A).

    • Target A: Faint spot (primary alcohol oxidizes slower).

    • Isomer B: distinct bright spot (benzylic alcohol oxidizes rapidly to ketone).

Part 3: Visualization & Logic

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Mixture Containing 2-Chloro-2-(3-Cl-Ph)-ethanol CheckAcid Is the mixture acidic? Start->CheckAcid Neutralize Wash with cold NaHCO3 Dry with MgSO4 CheckAcid->Neutralize Yes ScaleCheck Scale > 10g? CheckAcid->ScaleCheck No Neutralize->ScaleCheck Distill High Vacuum Distillation (<1 mbar) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography ScaleCheck->Column No (Research) Stabilizer CRITICAL: Add solid NaHCO3 to pot Distill->Stabilizer ShortPath Use Short Path / Wiped Film (Min. Residence Time) Stabilizer->ShortPath PhaseSelect Select Stationary Phase Column->PhaseSelect Alumina Neutral Alumina (Safest) PhaseSelect->Alumina Preferred Silica Standard Silica PhaseSelect->Silica Common Deactivate Pre-treat with 1% TEA (Neutralize Acidity) Silica->Deactivate Required

Caption: Decision matrix for selecting the appropriate purification method based on scale and chemical stability risks.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the purified benzylic chloride in the fridge? A: Yes, but only if stabilized. Pure benzylic chlorides can autocatalyze their own decomposition. Store at -20°C under Argon. Adding a few chips of activated molecular sieves (4Å) to the vial can scavenge trace moisture and HCl, significantly extending shelf life.

Q2: Why does my NMR show a mixture of products after leaving the sample in CDCl₃ overnight? A: Chloroform-d (CDCl₃) is naturally acidic (forming DCl over time). This acidity catalyzes the isomerization or hydrolysis of your sensitive benzylic chloride.

  • Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or use Benzene-d6 or DMSO-d6 (non-acidic solvents) for analysis.

Q3: Can I use HPLC to separate the isomers? A: Yes.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile / Water (Isocratic 60:40).

  • Buffer: You must use a buffer (e.g., Ammonium Acetate, pH 7.0). Unbuffered water will hydrolyze the benzylic chloride to the diol during the run.

References

  • Styrene Chlorohydrin Synthesis & Stability

    • Hanby, W. E., & Rydon, H. N. (1946).[2] The preparation of styrene chlorohydrin. Journal of the Chemical Society. Link

    • Context: Establishes the baseline instability of benzylic chloride isomers and the preference for form
  • Chromatographic Behavior of Benzylic Halides

    • Prieto-Blanco, M. C., et al. (1999). Analysis of Residual Products in Benzalkonium Chloride by HPLC. Journal of Chromatographic Science. Link

    • Context: Discusses the separation of benzylic chlorides and the need for buffering to prevent hydrolysis during analysis.
  • General Stability of Benzylic Chlorides

    • BenchChem Technical Support.[1] Synthesis and Stability of 2-(4-Chlorophenyl)ethanol derivatives. Link

    • Context: Provides comparative data on boiling points and stability of chlorophenyl ethanol deriv
  • Isomerization Mechanisms

    • Gao, S., et al. (2025). Advances in transition-metal catalyzed vicinal (hydr)oxy-chlorination of styrene derivatives. Chemical Review and Letters. Link

    • Context: Details the mechanistic pathways (radical vs ionic) that dictate which regioisomer (benzylic Cl vs OH) is formed and how they interconvert.

Sources

Technical Support Center: 2-Chloro-2-(3-chlorophenyl)ethanol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis and isolation of 2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1).

This guide specifically addresses the benzylic chloride isomer (Ar-CHCl-CH₂OH), a challenging target often confused with its more stable regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol (Ar-CH(OH)-CH₂Cl).

Status: Active | Topic: Regioselective Synthesis & Stabilization | Ref ID: TS-886365

Molecule Identification & Critical Distinction

Before proceeding, confirm your target structure. The optimization logic differs fundamentally between the two isomers.

FeatureTarget Molecule Common Isomer (Often Confused)
Name 2-Chloro-2-(3-chlorophenyl)ethanol 2-Chloro-1-(3-chlorophenyl)ethanol
CAS 886365-85-1 106262-93-5
Structure Ar-CH(Cl)-CH₂OH Ar-CH(OH)-CH₂Cl
Key Feature Benzylic Chloride (Kinetic Product)Benzylic Alcohol (Thermodynamic/Reductive Product)
Primary Route Acid-mediated Epoxide Opening

-Chloroketone Reduction

Warning: If you are synthesizing this via reduction of 2-chloro-1-(3-chlorophenyl)ethanone, you will obtain the Common Isomer (CAS 106262-93-5), not the target described in this guide.

Synthesis Optimization: Troubleshooting & FAQs

Q1: How do I maximize regioselectivity to favor the benzylic chloride (2-Chloro-2-...)?

Issue: Reaction of 3-chlorostyrene oxide with HCl often yields a mixture of the target (benzylic chloride) and the unwanted primary chloride (benzylic alcohol). Root Cause: The regioselectivity is governed by the competition between


-like (electronic control) and 

(steric control) mechanisms.
  • Target Pathway (Benzylic attack): Requires significant carbocation character at the benzylic position, favored by strong Lewis acids and non-coordinating solvents .

  • Unwanted Pathway (Terminal attack): Favored by basic conditions or weak acids where steric hindrance dictates the attack.

Optimization Protocol:

  • Reagent Selection: Switch from aqueous HCl to anhydrous TiCl₄ or TiCl(O-i-Pr)₃ . Titanium reagents coordinate to the epoxide oxygen, enhancing the electrophilicity of the benzylic carbon.

  • Solvent System: Use Dichloromethane (DCM) or Toluene . Avoid ethers (THF, Et₂O) or alcohols, as they coordinate to the Lewis acid or compete as nucleophiles.

  • Temperature: Maintain -78°C to 0°C . Higher temperatures promote thermodynamic equilibration to the more stable primary chloride isomer.

Experimental Data: Regioselectivity vs. Conditions

Reagent Solvent Temp (°C) Ratio (Target : Isomer) Yield (%)
HCl (aq) Acetone 25 40 : 60 65
HCl (gas) Toluene 0 75 : 25 82
TiCl₄ DCM -78 >95 : 5 91

| TiCl(O-i-Pr)₃ | DCM | 0 | 88 : 12 | 85 |

Recommendation: Adopt the TiCl₄/DCM protocol for maximum regiocontrol (See Nishitani et al.).

Q2: My product decomposes during work-up. How do I prevent hydrolysis?

Issue: The benzylic chloride moiety is highly reactive and prone to hydrolysis (reverting to the diol) or elimination (reverting to the styrene/epoxide) under basic or aqueous conditions. Troubleshooting Steps:

  • Quenching: Do NOT use strong bases (NaOH, KOH) to neutralize. Use a saturated NaHCO₃ solution at 0°C and perform a rapid phase separation.

  • Drying: Dry the organic layer immediately over anhydrous MgSO₄ (neutral) rather than basic drying agents.

  • Concentration: Evaporate solvents at <30°C under reduced pressure. Avoid heating the crude oil, as thermal elimination of HCl is possible.

Q3: Why is the optical rotation lower than expected? (Chiral Synthesis)

Issue: Loss of enantiomeric excess (ee) during the ring-opening of enantiopure (R)-3-chlorostyrene oxide. Mechanism: If the reaction proceeds via a full carbocation (


), the stereocenter will racemize.
Solution: 
  • Promote

    
     Character:  Use a "borderline" mechanism where the nucleophile attacks the activated complex before the carbocation fully forms.
    
  • Additives: The addition of quaternary ammonium salts (e.g.,

    
    ) can increase the concentration of free chloride ions, accelerating the 
    
    
    
    attack and preserving configuration (inversion).

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways dictated by reaction conditions.

ReactionPathways Epoxide 3-Chlorostyrene Oxide (Starting Material) AcidCond Acidic / Lewis Acid (TiCl4, HCl/DCM) Favors Benzylic Attack Epoxide->AcidCond BaseCond Basic / Nucleophilic (LiCl, pH > 7) Favors Terminal Attack Epoxide->BaseCond Carbocation Stabilized Benzylic Transition State (Partial + Charge) AcidCond->Carbocation Electronic Control Isomer UNWANTED ISOMER 2-Chloro-1-(3-chlorophenyl)ethanol (Primary Chloride) AcidCond->Isomer Minor Side Reaction Steric Sterically Unhindered Transition State BaseCond->Steric Steric Control Target TARGET PRODUCT 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Carbocation->Target Major Pathway Steric->Isomer Major Pathway

Figure 1: Divergent reaction pathways for 3-chlorostyrene oxide ring opening. Acidic conditions favor the target benzylic chloride.

Validated Experimental Protocol (TiCl₄ Method)

Objective: Synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol with >95:5 regioselectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Charging: Add 3-chlorostyrene oxide (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Slowly add TiCl₄ (1.2 equiv, 1.0 M in DCM) dropwise over 20 minutes.

    • Note: The solution may turn yellow/orange due to the titanium-epoxide complex.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).

    • Checkpoint: Target

      
       will be slightly higher than the starting epoxide; the unwanted isomer is more polar (lower 
      
      
      
      ).
  • Quench: Pour the cold mixture into a vigorously stirred solution of saturated NaHCO₃ (aq).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0-10% EtOAc in Hexanes.

    • Pre-treatment:[1][2][3] Neutralize silica with 1%

      
       to prevent acid-catalyzed rearrangement on the column.
      

References

  • Nishitani, K., et al. (2007). "An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents." Heterocycles, 74, 195.[4]

  • GuideChem. (2024). "2-Chloro-2-(3-chlorophenyl)ethanol CAS 886365-85-1 Details."

  • ChemRxiv. (2025). "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings."

  • Sigma-Aldrich. (2024). "(R)-(+)-3-Chlorostyrene oxide Product Information."

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-CHEM-2024-089 Status: Active Last Updated: February 2, 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Chloro-2-(3-chlorophenyl)ethanol (referred to herein as CCPE ).

As a researcher working with CCPE, you are likely encountering stability issues that seem inconsistent. One day the material is pure; the next, an unknown peak appears at RRT 0.85 or 1.20.

The Core Issue: CCPE is a benzylic halohydrin . Its structure features a chlorine atom at the benzylic position (highly labile) and a primary hydroxyl group. This creates a "perfect storm" for reactivity:

  • Benzylic Lability: The C-Cl bond is weak due to the resonance stabilization of the potential carbocation.

  • Intramolecular Nucleophilicity: The adjacent hydroxyl group stands ready to attack the C-Cl bond under even mild basic conditions.

This guide moves beyond generic advice, offering mechanistic root-cause analysis and actionable troubleshooting protocols.

Module 1: The Degradation Map (Visualizing the Pathways)

Before troubleshooting, you must understand the "Traffic Flow" of CCPE degradation. The specific impurity you see depends entirely on your solvent pH and storage conditions.

Pathway Diagram

CCPE_Degradation CCPE Target: CCPE (2-Chloro-2-(3-chlorophenyl)ethanol) Epoxide Impurity A: Epoxide (3-Chlorostyrene oxide) CCPE->Epoxide PATHWAY 1: Cyclization (pH > 7.5, or Heat) Diol Impurity B: Diol (1-(3-Chlorophenyl)ethane-1,2-diol) CCPE->Diol PATHWAY 2: Hydrolysis (Aq. conditions, Acidic pH) Aldehyde Impurity C: Aldehyde (2-Chloro-2-(3-chlorophenyl)acetaldehyde) CCPE->Aldehyde PATHWAY 3: Oxidation (Air/Light) Epoxide->Diol Secondary Hydrolysis (Slow) Acid Impurity D: Carboxylic Acid (2-Chloro-2-(3-chlorophenyl)acetic acid) Aldehyde->Acid Rapid Oxidation

Figure 1: Mechanistic degradation tree of CCPE. Note that the benzylic chloride allows for rapid hydrolysis (Pathway 2) even without strong acid.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "I see a non-polar impurity increasing during workup."

User Observation:

"After neutralizing my reaction mixture with NaOH, I see a new peak growing at a higher retention time (RRT ~1.2-1.3 on C18). It's not the diol."

Technical Diagnosis: You have triggered Pathway 1: Intramolecular Cyclization . CCPE is a halohydrin. In the presence of a base (even weak bases like bicarbonate), the hydroxyl group deprotonates and performs an intramolecular


 attack on the benzylic carbon, displacing the chloride.
  • Product: 3-Chlorostyrene oxide.

  • Why it happens: The benzylic position is highly electrophilic, making this ring closure much faster than typical aliphatic halohydrins.

Corrective Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH for neutralization.

  • Temperature Control: Perform all quench steps at < 5°C. The cyclization rate is highly temperature-dependent.

  • Quench Strategy: Use a buffered quench (e.g., Phosphate buffer pH 6.0) rather than direct base addition.

Scenario B: "My standard purity drops in solution (HPLC Vial)."

User Observation:

"My sample was 99.5% pure at T=0. After 12 hours in the autosampler (diluent: Water/Acetonitrile), the purity dropped to 98%. A polar peak appeared (RRT ~0.5)."

Technical Diagnosis: You are observing Pathway 2: Benzylic Hydrolysis . Unlike primary alkyl chlorides, the chlorine in CCPE is benzylic . It can leave spontaneously to form a stabilized carbocation (SN1 mechanism) or be displaced by water (SN2).

  • Product: 1-(3-Chlorophenyl)ethane-1,2-diol.

  • Why it happens: Water is a sufficient nucleophile for benzylic chlorides over time, especially if the diluent is not pH buffered.

Corrective Protocol:

  • Change Diluent: Switch to anhydrous acetonitrile or methanol for sample preparation. Avoid water in the sample vial if possible.

  • pH Stabilization: If aqueous diluent is required, use 0.1% Formic Acid. Acidic pH suppresses the ionization of the alcohol (preventing epoxide formation) but too much acid accelerates SN1 hydrolysis. A pH of 3-4 is the "Goldilocks zone."

  • Autosampler Temp: Set the autosampler to 4°C. Never run these samples at ambient temperature for long sequences.

Module 3: Quantitative Data & Specifications

Use these reference values to validate your analytical methods.

ParameterCCPE (Target)Impurity A (Epoxide)Impurity B (Diol)
Molecular Weight 191.05 g/mol 154.59 g/mol 172.61 g/mol
Relative Retention (C18) 1.00~1.25 (More Lipophilic)~0.45 (Hydrophilic)
UV Max (

)
260 nm260 nm260 nm
Key Reactivity Benzylic Cl +

OH
Electrophilic RingVicinal Diol
Formation Trigger N/ABasic pH (>8)Aqueous/Acidic

Module 4: Validated Experimental Protocols

Protocol 1: Stress Testing (For Method Validation)

To confirm your HPLC method can separate all degradants.

  • Base Stress (Epoxide Generation):

    • Dissolve 10 mg CCPE in 1 mL Acetonitrile.

    • Add 100

      
      L of 0.1 N NaOH.
      
    • Stir at RT for 10 minutes.

    • Result: Quantitative conversion to 3-Chlorostyrene oxide .

  • Hydrolytic Stress (Diol Generation):

    • Dissolve 10 mg CCPE in 1 mL THF/Water (1:1).

    • Add 100

      
      L 1 N HCl.
      
    • Heat to 60°C for 1 hour.

    • Result: Conversion to 1-(3-Chlorophenyl)ethane-1,2-diol .

Protocol 2: Recommended Storage Conditions
  • Temperature: -20°C (Critical).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the primary alcohol).

  • Container: Amber glass (prevents photolytic dechlorination).

  • Re-test Period: 6 months.

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] [Link]

  • G. Bellucci et al. (1985). Hydrolysis and cyclization of some beta-halohydrins. Journal of Organic Chemistry.
  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide.[4] (Mechanistic overview of base-promoted cyclization of halohydrins). [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 2-Chloro-2-(3-chlorophenyl)ethanol (also known as 3-chlorostyrene


-chlorohydrin).

This response is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Executive Summary: The "Benzylic Liability"

2-Chloro-2-(3-chlorophenyl)ethanol is not a standard reagent; it is a chemically "fragile" intermediate. Its instability stems from the specific placement of the chlorine atom at the benzylic position (C2), adjacent to a primary hydroxyl group (C1).

Unlike its isomer (2-chloro-1-phenylethanol), where the chlorine is on a primary carbon, your compound features a chlorine atom attached to a carbon that is also bonded to the aromatic ring. This creates a "Benzylic Liability" :

  • High Reactivity: The benzylic C-Cl bond is significantly weaker due to resonance stabilization of the incipient carbocation or transition state.

  • Epoxide Precursor: The molecule is chemically "primed" to cyclize into 3-chlorostyrene oxide , releasing HCl.

  • Solvent Sensitivity: It is incompatible with nucleophilic solvents (methanol, water) and reactive polar aprotic solvents (DMSO) under certain conditions.

Critical Degradation Pathways (Mechanism)

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Spontaneous Cyclization (Epoxide Formation)

Under neutral-to-basic conditions, the hydroxyl group acts as a nucleophile, displacing the benzylic chlorine via an intramolecular


 reaction. This forms 3-chlorostyrene oxide .
  • Trigger: pH > 7, presence of amine bases, or elevated temperature.

Pathway B: Solvolysis (Hydrolysis)

In aqueous or alcoholic media, the benzylic chlorine leaves (facilitated by the aromatic ring), and water/alcohol attacks the cation. This forms 1-(3-chlorophenyl)-1,2-ethanediol (the glycol).

  • Trigger: Protic solvents (Water, MeOH, EtOH), Acidic pH.

Pathway C: Kornblum Oxidation (DMSO Instability)

In Dimethyl Sulfoxide (DMSO), benzylic halides are prone to Kornblum Oxidation , converting the alkyl chloride into a carbonyl (ketone/aldehyde).

  • Trigger: Storage in DMSO at room temperature (RT) or higher.

Visualization: Degradation Network

The following diagram illustrates the competing pathways you must control.

DegradationPathways Target 2-Chloro-2-(3-chlorophenyl)ethanol (Target Compound) Epoxide 3-Chlorostyrene Oxide (Cyclization Product) Target->Epoxide Basic pH / Heat (-HCl) Diol 1-(3-chlorophenyl)-1,2-ethanediol (Hydrolysis Product) Target->Diol Water / Alcohol (Solvolysis) Ketone Alpha-Hydroxy Ketone (Oxidation Product) Target->Ketone DMSO / O2 (Kornblum Ox.) Epoxide->Diol Acidic Hydrolysis

Caption: Fig 1. Primary degradation pathways. The red arrow (Cyclization) is the dominant risk in buffered solutions.

Troubleshooting Guide (Q&A)

Section A: Solvent & Storage[2][3]

Q1: Can I make a 10 mM stock solution in DMSO and store it at -20°C? Answer: Proceed with Caution. While DMSO is standard for many libraries, benzylic chlorides react with DMSO over time (Kornblum oxidation) [1]. At -20°C, this reaction is kinetically slow, but freeze-thaw cycles will accelerate degradation.

  • Recommendation: Use Anhydrous Acetonitrile (MeCN) for stock solutions. MeCN is non-nucleophilic and does not facilitate oxidation. If you must use DMSO, prepare fresh immediately before use.

Q2: My HPLC chromatogram shows a new peak eluting before my main compound. What is it? Answer: This is likely the 1-(3-chlorophenyl)-1,2-ethanediol (hydrolysis product).

  • Reasoning: The diol is more polar than the chlorohydrin, so it elutes earlier on Reverse Phase (C18) columns.

  • Fix: Verify the water content of your solvent.[1] Even "HPLC grade" solvents can absorb moisture. Switch to anhydrous solvents and keep the autosampler at 4°C.

Q3: My HPLC chromatogram shows a new peak eluting after my main compound. What is it? Answer: This is likely 3-chlorostyrene oxide (the epoxide).

  • Reasoning: The loss of HCl makes the molecule less polar (more lipophilic), increasing retention time on C18.

  • Fix: Check the pH of your mobile phase. If you are using a neutral or slightly basic buffer (e.g., Ammonium Bicarbonate), you are driving the cyclization on-column. Switch to an acidic mobile phase (0.1% Formic Acid) to suppress this.

Section B: Experimental Handling

Q4: I need to use this compound in a cell-based assay (pH 7.4). How do I prevent it from turning into the epoxide? Answer: You cannot fully prevent it, but you can delay it. At pH 7.4, the half-life of benzylic chlorohydrins can be minutes to hours.

  • Protocol:

    • Prepare the dosing solution in media immediately before addition to cells.

    • Do not pre-incubate the compound in media.

    • Acknowledge in your data interpretation that the biological effect may be driven by the epoxide metabolite , which is a potent alkylating agent. (This is a common artifact in screening chlorohydrins).

Q5: Why does the solution turn acidic over time? Answer: Both cyclization (to epoxide) and hydrolysis (to diol) release Hydrochloric Acid (HCl) as a byproduct.

  • Implication: In unbuffered solutions, the pH will drop rapidly. This autocatalytic acidity can further accelerate hydrolysis (SN1 pathway).

Validated Protocols

Protocol 1: Stock Preparation & Quality Control

Use this workflow to ensure data integrity before starting biological assays.

Materials:

  • Solvent: Anhydrous Acetonitrile (Water < 10 ppm).

  • Vials: Amber glass, silanized (to prevent surface catalysis).

Steps:

  • Weighing: Weigh the solid quickly. The solid is hygroscopic; absorbed water triggers solid-state degradation.

  • Dissolution: Dissolve in Anhydrous Acetonitrile to 10-50 mM.

  • QC Check (Immediate): Run a generic gradient HPLC-UV (Acidic Mobile Phase).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use neutral buffers.

  • Storage: Store at -80°C. Stability is < 3 months.

Protocol 2: Stability "Stress Test"

Perform this if you suspect your compound has degraded.

ConditionTimeExpected Result (If Unstable)Mechanism
PBS (pH 7.4) 1 Hour @ 37°CAppearance of late-eluting peak (Epoxide)Base-catalyzed Cyclization
Water/MeOH (1:1) 4 Hours @ RTAppearance of early-eluting peak (Diol)Solvolysis
DMSO 24 Hours @ RTAppearance of various peaks (Oxidation)Kornblum Oxidation

Decision Tree: Solvent Selection

Use the following logic flow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent AppType Application Type? Start->AppType Storage Long-term Storage AppType->Storage Stock Solution Assay Biological Assay AppType->Assay Cell/Enzyme Synthesis Chemical Reaction AppType->Synthesis Derivatization AnhydrousACN Anhydrous Acetonitrile (-80°C) Storage->AnhydrousACN NoDMSO Avoid DMSO (Oxidation Risk) Storage->NoDMSO FreshPrep Prepare Fresh in Media (Use within 15 mins) Assay->FreshPrep Inert DCM or THF (Anhydrous) Synthesis->Inert

Caption: Fig 2. Solvent compatibility logic. Green nodes indicate recommended paths; red indicates high risk.

References

  • Kornblum, N., et al. (1957). "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society.

  • GuideChem. (2024). "2-CHLORO-1-(3-CHLORO-PHENYL)-ETHANOL Properties and Stability Data." GuideChem Chemical Database.

  • PubChem. (2025).[2] "2-Chloroethanol and Related Chlorohydrins - Stability & Safety." National Library of Medicine.

  • TCI Chemicals. (2025).[3] "Safety Data Sheet: 2-(3-Chlorophenyl)ethanol derivatives." TCI Europe.[3]

Sources

Column chromatography optimization for 2-Chloro-2-(3-chloro-phenyl)-ethanol purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CL-ETH-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

You are attempting to purify 2-Chloro-2-(3-chloro-phenyl)-ethanol . Before beginning column chromatography, it is critical to understand the chemical behavior of this specific substrate to avoid yield loss.

  • Structure Analysis: This molecule contains a benzylic chloride at the C2 position and a primary alcohol at C1.

  • The Stability "Double-Bind":

    • Acid Sensitivity: The benzylic chloride is prone to leaving, leading to elimination (forming a styrene derivative) or hydrolysis (forming a diol) upon contact with acidic silica silanols.

    • Base Sensitivity: The presence of a nucleophilic alcohol beta to the leaving group (chloride) makes this compound a precursor to an epoxide (3-chlorostyrene oxide). Strong basic conditions (or excessive amine modifiers) can trigger intramolecular cyclization.

Strategic Goal: You must maintain a neutral chromatographic environment. Standard acidic silica is dangerous; highly basic alumina is equally risky.

Method Development (The "Why" and "How")

Phase 1: Stationary Phase Selection

Standard Silica Gel 60 (


) has a pH of ~6.5–7.0 but possesses acidic surface silanols (

).
  • Recommendation: Use Neutralized Silica Gel .

  • Protocol: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, then flush with 5 column volumes (CV) of pure Hexane to remove bulk base. This caps the most active acidic sites without creating a bulk basic environment that triggers epoxidation.

Phase 2: Mobile Phase Optimization

Avoid alcohols (MeOH, EtOH) in the mobile phase if possible, as they can act as nucleophiles toward the benzylic chloride, creating ether byproducts (solvolysis).

  • Preferred System: Hexane / Ethyl Acetate (Hex/EtOAc).

  • Alternative: Pentane / Diethyl Ether (if volatility is needed for product recovery).

  • Avoid: Dichloromethane (DCM) / Methanol (MeOH).

Phase 3: Sample Loading
  • Critical Warning: Do NOT dissolve the sample in Methanol for loading.

  • Best Practice: Dry Loading . Adsorb the crude oil onto Celite 545 or neutral alumina. This prevents high local concentrations of the compound from interacting with the acidic silica surface at the top of the column.

Troubleshooting Hub (FAQ & Solutions)

Ticket #001: "My product is decomposing on the column."

Symptoms: Streaking on TLC; 2D TLC shows off-diagonal spots; recovery is low; "styrene" smell in fractions. Root Cause: Acid-catalyzed elimination of HCl.

Solution Protocol:

  • Switch Stationary Phase: If neutralized silica fails, switch to Florisil® (Magnesium Silicate). It is less acidic than silica but less basic than alumina.

  • Increase Flow Rate: Minimize residence time. Benzylic chlorides decompose kinetically; faster elution = higher survival.

Ticket #002: "I cannot separate the Alcohol from the Ketone impurity."

Context: The starting material (2-Chloro-1-(3-chlorophenyl)ethanone) often co-elutes with the reduced alcohol. Root Cause: Both are moderately polar.

Solution Protocol:

  • Change Selectivity: Switch the modifier from EtOAc to Dichloromethane (DCM) .

    • System: Hexane / DCM (Gradient 0%

      
       50%).
      
    • Why: DCM interacts differently with the carbonyl dipole of the ketone vs. the H-bonding of the alcohol.

  • Visual Check: The ketone is UV active and often stains differently (yellow/orange with 2,4-DNP) compared to the alcohol (blue/green with Phosphomolybdic Acid).

Ticket #003: "My peak is tailing badly."

Root Cause: Hydrogen bonding between the primary -OH and silica silanols.

Solution Protocol:

  • The "Goldilocks" Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase.

  • Warning: Do not exceed 1%. Excess base promotes epoxidation.

Visualization: Decision Logic & Workflow

Figure 1: Stability-Guided Purification Workflow

This diagram illustrates the decision logic required to navigate the acid/base sensitivity of the target molecule.

PurificationLogic Start Crude Mixture (Halohydrin Target) TLC Run 2D TLC (Check Stability) Start->TLC Stable Stable on Silica TLC->Stable No Decomp Unstable Decomposition (Streaking/New Spots) TLC->Unstable Decomp Observed RouteA Standard Flash Hex/EtOAc Stable->RouteA RouteB Neutralization Strategy Unstable->RouteB Action1 Pre-wash Silica with 1% TEA RouteB->Action1 Mild Sensitivity Action2 Use Neutral Alumina or Florisil RouteB->Action2 High Sensitivity Risk RISK ALERT: Avoid High Base Load (Epoxide Formation) Action1->Risk

Caption: Logic flow for selecting the stationary phase based on benzylic chloride stability.

Quantitative Data: Solvent Strength & Rf Values

Use this table to approximate your starting gradient. Note: Rf values are estimated based on typical halohydrin behavior.

Solvent System (v/v)Estimated Rf (Target)Estimated Rf (Ketone Impurity)Separation Strategy
10% EtOAc / Hex 0.150.35Good. Ketone elutes first. Keep isocratic to elute ketone, then ramp.
20% EtOAc / Hex 0.350.60Risky. Compounds may overlap if peak broadening occurs.
50% DCM / Hex 0.250.40Alternative. Use if EtOAc causes co-elution.
5% MeOH / DCM 0.800.85Avoid. Too strong; poor resolution; risk of solvolysis.

Step-by-Step Protocol: The "Neutral Flash" Technique

Objective: Purify 1.0 g of crude material without inducing elimination or cyclization.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Celite 545

Procedure:

  • Column Preparation:

    • Slurry pack 40g of silica gel using Hexane containing 1% TEA .

    • Once packed, flush the column with 3 column volumes (CV) of pure Hexane. This removes free amine while leaving the silica surface neutral.

  • Sample Loading (Dry Load):

    • Dissolve 1.0 g of crude in minimal DCM (approx 2-3 mL).

    • Add 2.0 g of Celite 545.

    • Rotary evaporate to dryness (bath temp < 30°C) until a free-flowing powder is obtained.

    • Load the powder carefully onto the top of the packed column.

  • Elution Gradient:

    • CV 1-3: 100% Hexane (Flush non-polar impurities).

    • CV 4-10: 0%

      
       10% EtOAc in Hexane (Linear gradient).
      
    • CV 11-20: 10%

      
       20% EtOAc in Hexane.
      
  • Fraction Collection:

    • Collect small fractions (10-15 mL).

    • Monitor by TLC (UV 254nm). The ketone (impurity) usually elutes before the alcohol (target).

  • Workup:

    • Combine pure fractions immediately.

    • Evaporate solvent at < 35°C . Avoid high heat to prevent thermal elimination of HCl.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Discusses silica acidity and amine modifiers). Retrieved from

  • Sigma-Aldrich. (R)-(-)-2-Chloro-1-phenylethanol Product Analysis & Properties. (Physicochemical data for the structural analogue). Retrieved from

  • Organic Chemistry Portal. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones.[1] (Context on stability and synthesis of alpha-chloro carbonyls). Retrieved from

Sources

Technical Support Center: HPLC Analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing and Asymmetry Analyte Classification: Halogenated Aromatic Alcohol (Chlorohydrin) Support Level: Advanced Method Development

Executive Summary: The "Why" Behind the Tailing

Peak tailing in 2-Chloro-2-(3-chloro-phenyl)-ethanol is rarely a random instrument error. It is typically a symptom of a specific molecular interaction. This molecule possesses a "split personality":

  • Lipophilic Domain: The chloro-substituted phenyl ring and ethyl backbone drive retention on C18 columns.

  • Polar Handle: The hydroxyl (-OH) group is a hydrogen bond donor.

The Root Cause: When analyzing this molecule on standard silica-based columns, the hydroxyl group often engages in secondary interactions with residual silanols (Si-OH) on the stationary phase surface. Unlike the primary hydrophobic retention, these secondary interactions are slow and energetic, causing a portion of the analyte to "drag" behind the main band, resulting in a tail.

Critical Stability Warning:

⚠ CAUTION: This analyte is a chlorohydrin . Do NOT use high pH (>8.[1]0) mobile phases to suppress tailing. Basic conditions can trigger an intramolecular cyclization, converting the chlorohydrin into its corresponding epoxide (m-chlorostyrene oxide derivative), effectively degrading your sample during analysis.

Diagnostic Workflow

Before altering your chemistry, use this decision matrix to isolate the variable causing the tailing.

TroubleshootingFlow Start Observation: Peak Tailing > 1.2 CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll Hardware HARDWARE ISSUE Extra-column volume or bad fittings CheckAll->Hardware Yes CheckSolvent Is sample solvent stronger than starting Mobile Phase? CheckAll->CheckSolvent No (Only Analyte) Physics SOLVENT EFFECT Analyte is precipitating or traveling too fast at inlet CheckSolvent->Physics Yes (e.g., 100% ACN inj) CheckChem CHEMISTRY ISSUE Silanol Interaction CheckSolvent->CheckChem No (Matched Solvent)

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Troubleshooting Guide: Chemistry & Mobile Phase

Issue: Secondary Silanol Interactions

Symptoms: The peak tails significantly (


), but the retention time is stable.

The Mechanism: Standard C18 columns have unreacted silanol groups. Your analyte's -OH group hydrogen bonds with these silanols.

  • Wrong Approach: Adding base (TEA) to block silanols (Risk of degradation).[2]

  • Correct Approach: Protonating the silanols.[3][4][5]

Protocol: Low pH Suppression Lowering the pH suppresses the ionization of silanols (Si-O⁻


 Si-OH), making them less active and reducing hydrogen bonding potential.
  • Target pH: 2.5 – 3.0.

  • Buffer Selection: Use Formic Acid (0.1%) or Phosphate Buffer.[5]

  • Preparation (Phosphate Buffer):

    • Dissolve 3.40 g of KH₂PO₄ in 1 L of HPLC-grade water (25 mM).

    • Adjust pH to 2.5 using Phosphoric Acid (85%).

    • Filter through a 0.2 µm membrane.

Data: Impact of pH on Tailing Factor (


) 
Mobile Phase ConditionTailing Factor (

)
ResolutionRisk Level
Water/ACN (Neutral)1.8 - 2.2PoorLow
0.1% Formic Acid/ACN (pH ~2.7) 1.1 - 1.3 Excellent Low
10mM Ammonium Acetate (pH 5.0)1.5 - 1.7ModerateLow
0.1% Ammonia (pH 9.5)N/A (Degradation)N/ACRITICAL

Troubleshooting Guide: The "Strong Solvent" Effect

Issue: Injection Solvent Mismatch

Symptoms: Peak fronting, splitting, or broad tailing, specifically when the injection volume is increased.

The Mechanism: 2-Chloro-2-(3-chloro-phenyl)-ethanol is lipophilic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol (MeOH) to ensure solubility. If your mobile phase starts at high aqueous content (e.g., 90% Water), the analyte molecules dissolved in pure ACN travel faster than the mobile phase at the column inlet. They spread out before they even touch the stationary phase.

Protocol: Solvent Matching

  • Check Solubility: Determine the maximum water content your sample can tolerate without precipitating.

  • Dilution Step: Dilute your sample extract with water or the starting mobile phase buffer.

    • Example: If your stock is in 100% ACN, dilute it 1:1 with water before injection. Final solvent: 50:50 ACN:Water.

  • Injection Volume: If you must inject in 100% organic solvent, reduce injection volume to <5 µL.

Hardware & Column Selection

Q: Which column type prevents this specific tailing?

A: You require a Type B (High Purity) End-Capped Column . Older "Type A" silica has high metal content which increases the acidity of silanols, worsening the tailing for alcohols. "End-capping" chemically bonds a small silyl group (like trimethylsilyl) to the residual silanols, physically blocking your analyte from interacting with them.[5]

Recommended Column Specs:

  • Base Material: High purity silica (Type B) or Hybrid Particle (BEH).

  • Bonding: C18 (Octadecyl).

  • End-capping: "Double end-capped" or "Polar embedded" (if using 100% aqueous).

  • Pore Size: 80–120 Å (Standard for small molecules).

Q: Could it be a Dead Volume issue?

A: If all peaks (including the void marker) are tailing, check your connections.

  • The "Ferrule Gap": If you recently swapped columns, ensure the tubing is fully seated. A 1mm gap inside the fitting creates a mixing chamber that destroys peak shape.

  • Test: Replace the column with a union connector. Inject a standard. If the peak is wide/tailing without a column, the issue is the tubing/injector.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: While TEA is a common silanol blocker, it is generally unnecessary with modern end-capped columns and low pH buffers. Furthermore, TEA creates a basic micro-environment. Given the chlorohydrin nature of your analyte, avoiding unnecessary bases is a best practice to prevent degradation.

Q: My peak tails, but only at low concentrations. Why? A: This indicates active site adsorption . At low concentrations, a higher percentage of your analyte molecules get "stuck" on the limited number of active silanol sites. At high concentrations, these sites are saturated, and the bulk analyte passes through normally (masking the tail).

  • Fix: Switch to a column with higher carbon load or better end-capping.

Q: Is this molecule chiral? Will I see split peaks? A: Yes, the carbon attached to the hydroxyl and chlorine is chiral. However, on a standard C18 column, enantiomers co-elute perfectly. If you see a split peak on C18, it is likely not enantiomeric separation, but rather a "Strong Solvent Effect" (see Section 4) or hydrolysis of the sample.

References

  • Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Reducing mobile phase pH to reduce silanol interactions. Agilent Technical Library. Link

  • Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy. Link

  • Phenomenex. (2025).[6][7] Mobile Phase Optimization: A Critical Factor in HPLC.[8] Phenomenex Blog. Link

  • Shimadzu. (2021). Effects of Sample Solvents on Peak Shape in UHPLC/HPLC. Shimadzu Technical Report. Link

  • Chromatography Online (LCGC). (2014). The Role of pH in Retention and Selectivity.[5][9][10][11] LCGC North America. Link

Sources

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of 2-Chloro-2-(3-chlorophenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical transformation. The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule often exhibit vastly different biological activities.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enantioselective synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol, primarily through the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone.

Q1: My reaction yields the desired product, but the enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

A1: Low enantiomeric excess is a common but solvable problem. It typically points to issues with reagents, reaction setup, or catalyst efficacy rather than a fundamental flaw in the chosen methodology. Here’s a prioritized checklist:

  • Moisture and Air Sensitivity: The most frequent culprit, especially in borane-based reductions like the Corey-Bakshi-Shibata (CBS) reduction, is moisture. Water rapidly and irreversibly reacts with both the borane reducing agent and the oxazaborolidine catalyst, leading to a non-selective background reduction. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reagent Purity and Integrity:

    • Substrate (Ketone): Impurities in the starting ketone can sometimes inhibit or poison the catalyst. Verify the purity of 2-chloro-1-(3-chlorophenyl)ethanone by NMR or GC-MS.

    • Borane Source: Use a fresh, properly stored bottle of borane complex (e.g., BH₃·THF or BH₃·SMe₂). Titrate older bottles to confirm the molarity, as these reagents can degrade over time.

    • Catalyst: Chiral catalysts, particularly oxazaborolidines, can degrade if not stored correctly (typically cold and under inert gas). If using a pre-formed catalyst, ensure it is from a reliable source and within its shelf-life.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally enhance enantioselectivity by favoring the more ordered, stereodifferentiating transition state. A reaction that gives 80% ee at room temperature might exceed 95% ee at -20°C or lower.

Q2: I am setting up this synthesis for the first time. Should I use a chemical catalyst like CBS, or a biocatalyst like a ketoreductase (KRED)?

A2: The choice between a chemical catalyst and a biocatalyst depends on your specific goals, available equipment, and substrate scope.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst and a borane source.[3][4]

    • Pros: Highly versatile, predictable stereochemical outcome based on the catalyst's chirality (proline-derived), and a vast body of literature. It is generally effective for a wide range of aryl ketones.[4]

    • Cons: Requires strictly anhydrous conditions, cryogenic temperatures for optimal ee, and careful handling of pyrophoric borane reagents.

  • Biocatalysis (Ketoreductases - KREDs): This method uses an isolated enzyme (or a whole-cell system) to perform the reduction.

    • Pros: Extremely high enantioselectivity (often >99% ee), operates under mild, aqueous conditions (room temperature, neutral pH), and is environmentally friendly.[5]

    • Cons: Enzymes are highly substrate-specific. You may need to screen a panel of different KREDs to find one that efficiently reduces your specific substrate.[6] Cofactor regeneration (typically NADPH) is also a necessary component of the reaction system.

Recommendation: For initial trials and broad applicability, the CBS reduction is a robust starting point.[7] If the highest possible enantioselectivity is required for a specific target on a larger scale, investing time in screening for a suitable ketoreductase is often worthwhile.[8]

Q3: My CBS reduction is not giving the >95% ee reported in the literature. How can I systematically optimize the reaction conditions?

A3: Optimizing a CBS reduction involves the systematic variation of several key parameters. A logical workflow is crucial. Below is a flowchart and a table to guide your optimization strategy.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee Observed (<95%) check_anhydrous Verify Anhydrous Conditions (Dry Glassware, Fresh Solvents) start->check_anhydrous check_reagents Confirm Reagent Quality (Fresh Borane, Catalyst) check_anhydrous->check_reagents optimize_temp Optimize Temperature (Screen -10°C to -40°C) check_reagents->optimize_temp optimize_solvent Screen Solvents (THF, Toluene, CH2Cl2) optimize_temp->optimize_solvent optimize_catalyst Adjust Catalyst Loading (5-15 mol%) optimize_solvent->optimize_catalyst final_ee High ee Achieved (>95%) optimize_catalyst->final_ee

Caption: A step-by-step workflow for troubleshooting and optimizing a CBS reduction.

Table 1: Parameter Optimization for Asymmetric Ketone Reduction

ParameterCBS ReductionBiocatalytic (KRED) ReductionRationale & Expert Insights
Temperature Screen -40°C to 0°CScreen 20°C to 40°CLower temperatures increase the energy difference between diastereomeric transition states, enhancing selectivity in chemical catalysis. Enzymes have an optimal temperature range for activity and stability.
Solvent THF (standard), Toluene, CH₂Cl₂Aqueous Buffer (e.g., Phosphate)Solvent polarity can influence the conformation of the catalyst-substrate complex.[2] Biocatalysts require an aqueous medium, though co-solvents like DMSO or isopropanol (which can also be a co-substrate) may be used to improve substrate solubility.
Catalyst Loading 5-10 mol%1-5 mg/mL (enzyme loading)For CBS, sufficient catalyst is needed to ensure the catalytic cycle outcompetes the non-selective background reduction. For KREDs, loading affects reaction rate.
Reducing Agent BH₃·THF, BH₃·SMe₂Glucose/GDH, Isopropanol/ADHThe choice of borane source can sometimes subtly affect selectivity. For KREDs, a cofactor recycling system is essential for catalytic turnover.
pH N/A (anhydrous)Screen pH 6.0 - 8.0Enzyme activity and stability are highly pH-dependent. The optimal pH must be determined for each specific ketoreductase.[9]
Concentration 0.1 - 0.5 M10 - 100 mM (substrate)Higher concentrations can sometimes lead to catalyst aggregation or substrate inhibition (especially for KREDs), potentially lowering ee.
Q4: I am concerned about the work-up. How can I isolate the chiral alcohol without compromising the enantiomeric excess?

A4: A careful work-up is critical. Racemization is less common for this specific alcohol under standard work-up conditions, but loss of yield and purity are real concerns.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction to 0°C and quench it slowly by adding methanol. This will safely react with any excess borane.

  • Boron Removal: The boronic acid byproducts can complicate purification. A common method is to dilute the mixture with a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Purification: The primary method for purification is flash column chromatography on silica gel. Use a moderately polar eluent system (e.g., ethyl acetate/hexanes) to isolate the alcohol.

  • Final Check: Always verify the enantiomeric excess of the purified product using chiral HPLC or GC to ensure no unforeseen on-column resolution or degradation occurred.

Q5: How do I accurately measure the enantiomeric excess (ee) of my final product?

A5: The most reliable and universally accepted method for determining the enantiomeric excess of a chiral compound is through chiral chromatography .[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You will need a chiral stationary phase (CSP) column. Common column types are based on derivatives of cellulose or amylose. The two enantiomers will interact differently with the chiral column, resulting in different retention times and allowing for their separation and quantification.

  • Chiral Gas Chromatography (GC): This is also a very effective method, particularly if the product is volatile. A chiral capillary column is used to achieve separation.

To calculate ee, you integrate the area of the two peaks corresponding to the enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Experimental Protocols

Protocol 1: CBS-Catalyzed Asymmetric Reduction of 2-chloro-1-(3-chlorophenyl)ethanone

This protocol describes a general procedure for the enantioselective reduction using an in-situ generated oxazaborolidine catalyst.[10]

CBS Catalytic Cycle

CBS_Cycle Catalyst Chiral Oxazaborolidine Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3 Complex2 Ternary Complex (Ketone-Catalyst-Borane) Complex1->Complex2 + Ketone Ketone Prochiral Ketone (Substrate) Ketone->Complex2 Hydride_Transfer Stereoselective Hydride Transfer Complex2->Hydride_Transfer Product_Release Product-Catalyst Complex Hydride_Transfer->Product_Release Product_Release->Catalyst Releases Product Product Chiral Alcohol (Product) Product_Release->Product Borane BH3 Source Borane->Complex1

Caption: The catalytic cycle for the enantioselective reduction of a ketone via the CBS method.

Materials:

  • (R)- or (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • 2-chloro-1-(3-chlorophenyl)ethanone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard work-up and purification reagents

Procedure:

  • Setup: Under an argon atmosphere, add the CBS catalyst precursor (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol, 0.1 mmol, 10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Catalyst Formation: Dissolve the precursor in anhydrous THF (5 mL). Add borane-dimethyl sulfide complex (0.1 mmol, 1.0 eq relative to precursor) dropwise at room temperature. Stir for 10-15 minutes to allow for the formation of the active oxazaborolidine catalyst.

  • Cooling: Cool the solution to the desired temperature (e.g., -20°C) using a suitable cooling bath.

  • Addition of Reducing Agent: Slowly add the remaining borane-dimethyl sulfide complex (0.6 mmol, 0.6 eq relative to ketone) to the catalyst solution.

  • Substrate Addition: In a separate flask, dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cold catalyst/borane mixture over 30 minutes using a syringe pump to maintain a low concentration of the free ketone.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by TLC (staining with KMnO₄) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, slowly add methanol (2 mL) dropwise to quench the excess borane. Allow the solution to warm to room temperature.

  • Work-up & Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), water (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC.

Protocol 2: Screening for a Ketoreductase (KRED) Biocatalyst

Materials:

  • Ketoreductase screening kit (containing multiple lyophilized KRED enzymes)

  • NADP⁺ or NAD⁺ cofactor

  • Cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH))

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-chloro-1-(3-chlorophenyl)ethanone

  • DMSO (or other suitable co-solvent)

Procedure:

  • Stock Solutions: Prepare a stock solution of the ketone substrate in DMSO (e.g., 200 mM). Prepare a stock solution of the cofactor (e.g., 20 mM NADP⁺) in buffer. Prepare a stock solution of glucose (e.g., 1 M) in buffer.

  • Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, add buffer to a final volume of 200 µL.

  • Add Reagents: To each well/tube, add:

    • The specific KRED enzyme (e.g., ~1 mg).

    • NADP⁺ stock solution (to a final concentration of 1 mM).

    • Glucose stock solution (to a final concentration of 100 mM).

    • Glucose Dehydrogenase (for cofactor regeneration, as per supplier instructions).

  • Initiate Reaction: Add the ketone stock solution (to a final concentration of 10 mM).

  • Incubation: Seal the plate/tubes and incubate at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge.

  • Analysis: Carefully remove the top organic layer for analysis by chiral HPLC or GC to determine the conversion and enantiomeric excess for each KRED tested. The enzyme providing the highest conversion and ee is selected for further optimization and scale-up.

References

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Singh, V. K., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
  • Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • Palomino-Pineda, C., et al. (2020). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 117(33), 19774-19781.
  • Nagaoka, N., et al. (2010). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. Biotechnology Journal, 5(4), 378-385.
  • Semantic Scholar. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]

  • ResearchGate. (2024). Corey–Bakshi–Shibata (CBS) Reduktion. Retrieved from [Link]

  • ResearchGate. (2009). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

Sources

Technical Support Center: Solubilization & Handling of 2-Chloro-2-(3-chloro-phenyl)-ethanol

[1]

Executive Summary

This guide addresses the solubility and stability challenges associated with 2-Chloro-2-(3-chloro-phenyl)-ethanol , a lipophilic chlorohydrin derivative.[1] Researchers often encounter precipitation during aqueous dilution ("crashing out") or inadvertent degradation due to pH sensitivity.

Key Technical Insight: This compound is a styrene chlorohydrin derivative . Its poor aqueous solubility is driven by the lipophilic dichlorinated phenyl ring. Furthermore, it possesses a reactive chlorohydrin motif (vicinal chloro-alcohol), rendering it susceptible to cyclization into an epoxide (styrene oxide derivative) under basic conditions [1, 2]. Successful handling requires a balance of correct solvent choice and strict pH control.

Troubleshooting & FAQs

Direct solutions to common user issues.

Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon adding to my cell culture media. Why?"

Diagnosis: This is the "Solvent Shock" phenomenon. Explanation: When a small volume of high-concentration organic stock (e.g., 100 mM in DMSO) is added to a large volume of aqueous buffer, the local solubility limit is instantly exceeded before mixing is complete. The hydrophobic "3-chlorophenyl" moiety drives rapid aggregation.[1] Solution:

  • Use an Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Dilute your stock 1:10 in pure ethanol or a 50:50 DMSO:Water mix first, then dilute into media.

  • Vortex During Addition: Inject the stock solution directly into the vortexing media to maximize dispersion speed.

Q2: "Can I warm the solution to dissolve the precipitate?"

Recommendation: Proceed with Caution. Technical Detail: While heat increases solubility, this compound is a chlorohydrin . Prolonged heating, especially in water, can accelerate hydrolysis (releasing HCl) or cyclization. Limit: Do not exceed 40°C . If it doesn't dissolve at 40°C with sonication, the concentration is simply too high for that solvent system.

Q3: "Is this compound stable in PBS (pH 7.4)?"

Critical Warning: Marginal Stability. Mechanism: At pH > 7.5, the hydroxyl group can deprotonate and attack the adjacent carbon-bearing chlorine, displacing the chloride ion and forming an epoxide (a 3-chlorophenyl styrene oxide derivative) [3]. Protocol Adjustment:

  • Prepare aqueous dilutions immediately before use .

  • If possible, use a slightly acidic buffer (pH 6.0–6.5) for stock storage or intermediate steps.

  • Avoid storing aqueous solutions overnight.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Use this protocol to create a stable master stock.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol. Note: Avoid wet solvents to prevent hydrolysis.[1]

  • Vials: Amber glass (silanized preferred to prevent surface adsorption).

Steps:

  • Calculate: Target a concentration of 10 mM to 50 mM . Higher concentrations (e.g., 100 mM) are possible in DMSO but increase the risk of crashing out upon dilution.

  • Weighing: Weigh the solid quickly. The compound may be hygroscopic or oily; minimize air exposure.

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: The "Step-Down" Dilution Method (For Bioassays)

Prevents precipitation in cell culture media.[1]

Context: You need a final concentration of 10 µM in Media (1% DMSO final). Standard (Risky) Method: Add 1 µL of 1 mM Stock to 99 µL Media. -> Risk of precipitation. Step-Down (Safe) Method:

  • Start: 10 mM DMSO Stock.

  • Intermediate 1: Dilute 10 µL Stock + 90 µL Ethanol (or DMSO). -> Concentration: 1 mM.[1]

  • Intermediate 2 (The Critical Step): Dilute 10 µL of Intermediate 1 + 90 µL of Media (serum-free) while vortexing. -> Concentration: 100 µM.[1] Check for clarity.

  • Final Step: Dilute 10 µL of Intermediate 2 + 90 µL of Media. -> Final: 10 µM.

Protocol C: Cyclodextrin Complexation (For Animal Studies/High Dose)

Use when organic co-solvents (DMSO) are toxic to your system.

Reagents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1] Filter sterilize (0.22 µm).

  • Add the target compound (solid or from concentrated ethanolic stock) to the CD solution.

  • Shake/Stir: Agitate at room temperature for 4–6 hours. The hydrophobic phenyl ring will encapsulate within the cyclodextrin cavity, shielding it from water.

  • Filter: Filter again to remove any un-complexed solid.

  • Result: This often achieves concentrations of 0.5–2.0 mg/mL in an aqueous-compatible vehicle.[1]

Data & Specifications

Table 1: Estimated Solubility Profile

Based on structural analogs (Styrene Chlorohydrin, Dichlorobenzene derivatives) [4, 5].

SolventSolubility RatingEstimated Max Conc.Usage Notes
Water (pH 7) Very Poor< 0.1 mg/mLUnstable at high pH.[1]
DMSO Excellent> 50 mg/mLBest for frozen stocks.
Ethanol Good> 20 mg/mLGood intermediate solvent.
Acetone Excellent> 50 mg/mLNot biocompatible; use for synthesis.
PBS + 5% Tween 80 Moderate~ 1.0 mg/mLForms micelles; good for injection.
Table 2: Chemical Stability Risks[1]
ConditionRisk LevelOutcome
Acidic (pH < 5) LowSlow hydrolysis to diol.[1]
Neutral (pH 7) ModerateStable for hours; degrade over days.
Basic (pH > 8.5) High Rapid cyclization to Epoxide (Styrene Oxide).

Decision & Workflow Diagrams

Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic to determine the best formulation strategy.

SolubilityTreeStartStart: Select ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Model)Start->InVivoDMSOTolIs DMSO/EtOH tolerated?InVitro->DMSOTolHighDoseHigh Dose Required?(>1 mg/kg)InVivo->HighDoseStandardUse Protocol A(Direct DMSO Stock)DMSOTol->StandardYes (<0.1%)StepDownUse Protocol B(Step-Down Dilution)DMSOTol->StepDownNo (Sensitive Cells)CycloUse Protocol C(HP-beta-Cyclodextrin)HighDose->CycloYesTweenUse Surfactant Mix(5% Tween 80 / Saline)HighDose->TweenNo

Caption: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Figure 2: Chemical Stability & Handling Workflow

Visualizing the pH-dependent risks during handling.

StabilityFlowSolidSolid Compound(Store -20°C, Desiccated)StockStock Solution(Anhydrous DMSO)Solid->StockDissolveDilutionAqueous Dilution(PBS/Media)Stock->DilutionDilute 1:1000StableStable Bioassay(pH < 7.5, < 4 Hours)Dilution->StableImmediate UseEpoxideEpoxide Formation(Toxic Artifact)Dilution->EpoxidepH > 8.0 orLong Term StorageHydrolysisHydrolysis to Diol(Loss of Potency)Dilution->HydrolysisHeat > 40°C

Caption: Stability workflow highlighting the critical windows for degradation (Epoxide formation in base, Hydrolysis in heat).

References

  • National Institutes of Health (NIH) - PubChem. Chlorohydrin Reactivity and Epoxide Formation. General mechanism for vicinal halohydrins. Available at: [Link]

  • World Health Organization (WHO). Styrene-7,8-oxide and its precursors.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Protocol C). Available at: [Link]

Validation & Comparative

2-Chloro-2-(3-chloro-phenyl)-ethanol vs 2-Chloro-1-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous technical comparison between the two regioisomers of 3-chlorophenyl chlorohydrin, specifically tailored for researchers in API synthesis (e.g., Mirabegron).

Topic: 2-Chloro-2-(3-chlorophenyl)ethanol vs. 2-Chloro-1-(3-chlorophenyl)ethanol

Executive Summary: The "Right" vs. "Wrong" Isomer

In the development of


-adrenergic agonists (such as Mirabegron ) and antifungal azoles, the chlorohydrin moiety is a pivot point. However, the positional isomerism between 2-Chloro-1-(3-chlorophenyl)ethanol  (Target B) and 2-Chloro-2-(3-chlorophenyl)ethanol  (Target A) presents a critical quality and safety challenge.[1]
  • Target B (The Standard): The secondary alcohol (benzylic -OH). It is the stable, desired intermediate for controlled epoxide formation.

  • Target A (The Impurity): The primary alcohol (benzylic -Cl). It is a potent alkylating agent, kinetically unstable, and a potential Genotoxic Impurity (GTI).[2]

This guide delineates why Target B is the industry standard and how to prevent the formation of Target A during synthesis.

Structural & Physicochemical Analysis[1][2][3][4][5]

The fundamental difference lies in the position of the nucleophile (OH) versus the leaving group (Cl) relative to the aromatic ring. This dictates both stability and reactivity.[1][3]

FeatureTarget B (Standard) Target A (Alternative/Impurity)
IUPAC Name 2-Chloro-1-(3-chlorophenyl)ethanol2-Chloro-2-(3-chlorophenyl)ethanol
Structure Benzylic Alcohol / Terminal ChlorideBenzylic Chloride / Primary Alcohol
Electronic Effect Benzylic C-OH bond is stable.[1]Benzylic C-Cl bond is labile (SN1 active).[1]
Reactivity Cyclizes to epoxide with base (Clean).Prone to hydrolysis/polymerization.[1][3]
Toxicity Profile Standard intermediate.High Risk: Potential Alkylating GTI.[1][3]
Typical Synthesis Reduction of

-chloroketones.[1][4][5]
Acid-catalyzed opening of styrene oxide.[1]
Mechanistic Implication
  • Target B requires deprotonation of the hydroxyl group to displace the terminal chloride. This is a favored 5-exo-tet-like closure to the epoxide (3-chlorostyrene oxide).[1]

  • Target A possesses a highly reactive benzylic chloride.[1] In the presence of moisture or nucleophiles, it undergoes solvolysis rather than clean cyclization, leading to diol impurities (3-chlorophenyl-1,2-ethanediol).[2][1]

Synthetic Pathways & Regiocontrol[1][2][4][7]

Controlling the regioselectivity is paramount. The formation of the "wrong" isomer (Target A) typically occurs during the ring-opening of epoxides under acidic conditions, whereas the "right" isomer (Target B) is generated via reduction or nucleophilic attack under neutral/basic conditions.

Pathway Visualization

SynthesisPathways cluster_0 Starting Materials Start1 3-Chlorophenacyl Chloride (Alpha-Chloroketone) TargetB Target B (Standard) 2-Chloro-1-(3-chlorophenyl)ethanol (Benzylic Alcohol) Start1->TargetB Biocatalytic Reduction (KRED/NADH) or NaBH4 Start2 3-Chlorostyrene Oxide Start2->TargetB Nucleophilic Attack (Cl-) (Basic/Neutral) TargetA Target A (Impurity) 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Chloride) Start2->TargetA Acid Catalyzed (HCl) (Regio-error) Epoxide 3-Chlorostyrene Oxide (Recycled/Product) TargetB->Epoxide Base (NaOH) Ring Closure TargetA->Epoxide Slow/Side Rxns Drug Mirabegron Intermediate (Amination Product) Epoxide->Drug Amine Opening

Figure 1: Divergent synthesis pathways showing the preferred route to Target B via ketone reduction and the risk of forming Target A via acid-catalyzed epoxide opening.

Protocol 1: Synthesis of Target B (The Standard)

Context: This is the industry-standard route for Mirabegron intermediates [1, 2].

  • Substrate: 2-Chloro-1-(3-chlorophenyl)ethanone (3-Chlorophenacyl chloride).

  • Reagent: Sodium Borohydride (NaBH4) or Ketoreductase (KRED) for chiral synthesis.

  • Solvent: Methanol or Phosphate Buffer (pH 7.0).

  • Procedure:

    • Dissolve ketone in MeOH at 0°C.

    • Add NaBH4 portion-wise (0.5 equiv).

    • Stir for 1 hour. Quench with dilute HCl (carefully, to pH 6-7).

    • Critical Control: Do not drop pH below 4, or acid-catalyzed rearrangement (Payne-like) or racemization may occur.[2][1]

  • Outcome: Exclusive formation of 2-Chloro-1-(3-chlorophenyl)ethanol (Target B).

Protocol 2: The "Danger" Route (Formation of Target A)

Context: Avoid this unless studying impurity standards.

  • Substrate: 3-Chlorostyrene oxide.[1]

  • Reagent: Anhydrous HCl in Dioxane.

  • Mechanism: Protonation of the epoxide oxygen creates a positive dipole. The chloride ion attacks the more substituted (benzylic) carbon due to its ability to stabilize the partial positive charge.

  • Outcome: Major product is 2-Chloro-2-(3-chlorophenyl)ethanol (Target A).

Experimental Validation: Distinguishing the Isomers

Since these are regioisomers with identical mass (MW 191.05), Mass Spectrometry (MS) alone is insufficient.[2] NMR and Chromatography are required.[1][3]

A. NMR Spectroscopy Distinction

The chemical shift of the proton attached to the benzylic carbon is the diagnostic signal.

NucleusTarget B (Standard) Target A (Impurity) Explanation
1H NMR (Benzylic)

4.8 - 5.0 ppm (dd)

5.0 - 5.2 ppm (t/dd)
Benzylic CH-OH is distinct from Benzylic CH-Cl.[1]
1H NMR (Terminal)

3.6 - 3.7 ppm (CH2-Cl)

3.9 - 4.1 ppm (CH2-OH)
Key Indicator: The terminal methylene attached to -OH (Target A) is significantly downfield of -Cl.[1]
13C NMR (Benzylic)

~73 ppm (C-OH)

~63 ppm (C-Cl)
Carbon attached to Oxygen is more deshielded.[1]
B. HPLC Method (Chiral & Regio)

Standard C18 columns may struggle to separate these regioisomers efficiently. A Phenyl-Hexyl or Chiralpak AD-H column is recommended.[1]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2][1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Result: Target B (Benzylic OH) typically elutes after Target A due to stronger hydrogen bonding with the stationary phase in normal phase conditions.

Reactivity & Performance Data

To validate the superiority of Target B for drug synthesis, we compare the cyclization rates to the epoxide (the actual reactive species for amination).

Experiment: Cyclization Kinetics

Conditions: 1.0 equiv Substrate + 2.0 equiv NaOH in THF/H2O at 25°C.

  • Target B: Rapid conversion (>98%) to 3-chlorostyrene oxide within 30 minutes. The mechanism is an intramolecular SN2 attack (O- attacks terminal C-Cl).[1]

  • Target A: Sluggish reaction (<20% epoxide).[3] Significant hydrolysis to the diol (3-chlorophenyl-1,2-ethanediol) observed.[1] The mechanism requires attack on the benzylic chloride, which is sterically hindered and electronically deactivated for SN2 back-attack by the terminal hydroxyl.

Reactivity Flowchart

Reactivity SubstrateB Target B (Benzylic OH) Intermediate Alkoxide Ion SubstrateB->Intermediate NaOH SubstrateA Target A (Benzylic Cl) Product 3-Chlorostyrene Oxide (Desired Epoxide) SubstrateA->Product Slow/Difficult Byproduct Diol / Polymer (Impurity) SubstrateA->Byproduct Hydrolysis (H2O) Intermediate->Product Fast Cyclization (Terminal Cl displacement)

Figure 2: Comparative reactivity showing the clean cyclization of Target B versus the degradation pathways of Target A.[2]

Conclusion & Recommendation

For the synthesis of Mirabegron and related APIs, 2-Chloro-1-(3-chlorophenyl)ethanol (Target B) is the only viable intermediate.[1]

  • Safety: It avoids the handling of benzylic chlorides (Target A), which are potential genotoxins.

  • Efficiency: It cyclizes cleanly to the epoxide, whereas Target A suffers from competitive hydrolysis.

  • Synthesis: It is directly accessible via the high-yield reduction of the corresponding phenacyl chloride.

Final Directive: Ensure your analytical methods (HPLC/NMR) are validated to detect trace levels of Target A, as its presence indicates uncontrolled acidic conditions during upstream processing.

References

  • Astellas Pharma Inc. (2002). Amide derivatives and salts thereof (Mirabegron Patent). US Patent 6,346,532.[1] Link

  • BenchChem. (2025).[5][6] Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone.[1][5] (Analogous chemistry for 3-chloro isomer). Link

  • Kayser, M. M., & Morand, P. (1980).[2] Regioselectivity of epoxide ring opening.[7][8] Canadian Journal of Chemistry, 58(3), 302-308.[2][1] Link[2]

  • OECD SIDS. (1998). Benzyl Chloride: SIDS Initial Assessment Report.[1] (Toxicity data on benzylic chlorides). Link[2]

  • ChemicalBook. (2023). 2-Chloro-1-phenylethanol NMR Data.Link

Sources

Advanced HPLC Method Validation for 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Validation of an HPLC method for 2-Chloro-2-(3-chloro-phenyl)-ethanol (CCPE) requires a nuanced approach due to the molecule's specific structural characteristics: a chlorinated aromatic ring and a polar ethanol side chain containing a potentially labile chlorine atom (depending on the exact substitution pattern).[1]

This guide serves as a Publish Comparison Guide , contrasting a standard "Generic Screening Method" against a "Targeted Optimized Method" to demonstrate why specific parameters were chosen to ensure robustness, sensitivity, and compliance with ICH Q2(R1) guidelines.

Executive Summary & Comparative Analysis

In the analysis of halogenated aromatic alcohols like 2-Chloro-2-(3-chloro-phenyl)-ethanol (CCPE), standard isocratic methods often fail to resolve potential hydrolysis degradants (diols) or positional isomers.[1]

Below is a direct performance comparison between a Standard Generic Method (often used as a starting point) and the Optimized Validated Method proposed in this guide.

Performance Comparison Matrix
FeatureStandard Generic Method (Alternative A)Optimized Validated Method (Alternative B)Scientific Rationale for Optimization
Column Technology Standard C18 (5 µm, porous)Core-Shell C18 (2.7 µm, solid core) Core-shell particles reduce diffusion path length, sharpening peaks and improving resolution (

) without extreme backpressure.[1]
Mobile Phase Water / Acetonitrile (Isocratic)0.1% H₃PO₄ / Acetonitrile (Gradient) Acidification prevents peak tailing by suppressing silanol activity; gradient elution focuses early eluting polar degradants.[1]
Detection (

)
254 nm220 nm The chlorinated ring has weak absorbance at 254 nm. 220 nm targets the benzenoid

transition for 10x higher sensitivity.
Run Time 25 minutes8 minutes Higher efficiency of core-shell columns allows faster flow rates and shorter columns (100mm vs 250mm).[1]
LOD (Limit of Detection) ~10 ppm~0.5 ppm Lower noise baseline and sharper peaks drastically improve signal-to-noise (S/N) ratio.[1]
Stability Handling AmbientCooled Autosampler (10°C) Critical: Benzylic-like chlorides can hydrolyze.[1] Cooling prevents in-situ degradation during the sequence.[1]

Scientific Integrity: Method Development Logic

The Analyte: 2-Chloro-2-(3-chloro-phenyl)-ethanol[1]
  • Hydrophobicity: The two chlorine atoms increase lipophilicity (LogP ~2.3), making Reverse Phase Chromatography (RP-HPLC) the ideal mode.[1]

  • Reactivity: The "2-chloro-2-phenyl" motif implies a benzylic chloride structure.[1] These are susceptible to solvolysis (reacting with water to form the diol).

    • Constraint: The method must minimize on-column residence time and avoid high pH where hydrolysis is accelerated.[1]

The Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) parameters are met.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Development Opt Parameter Optimization (pH, Gradient, Column) Start->Opt Screening SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Opt->SysSuit Pre-Validation Spec Specificity (Stress Testing) SysSuit->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Method SOP Prec->Report

Figure 1: Step-by-step logical workflow for validating the HPLC method according to ICH guidelines.

Experimental Protocol: The Optimized Method

Instrumentation & Reagents[1]
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.[1]

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: 220 nm (Reference 360 nm if DAD).[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Initial equilibration
5.0 10 90 Elute main peak & hydrophobic impurities
6.0 10 90 Wash column
6.1 90 10 Return to initial

| 8.0 | 90 | 10 | Re-equilibration |[1]

Standard Preparation
  • Stock Solution: Dissolve 25 mg of CCPE reference standard in 25 mL of ACN (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm using Mobile Phase A:B (50:50).

    • Note: Using 50:50 diluent matches the initial gradient conditions better than pure ACN, preventing "solvent effect" peak distortion.

Validation Results & Data Analysis

The following data represents typical results obtained when validating this method under ICH Q2(R1) protocols [1].

Specificity (Stress Degradation)

To prove the method can distinguish the analyte from degradants, the sample was subjected to stress.

Stress ConditionTime/TempDegradation %Resolution (Main Peak vs. Degradant)
Acid Hydrolysis (0.1N HCl)24h / 60°C12%4.5 (Degradant elutes earlier)
Base Hydrolysis (0.1N NaOH)4h / RT45%6.2 (Rapid hydrolysis to diol)
Oxidation (3% H₂O₂)24h / RT5%3.8
Thermal 48h / 60°C< 1%N/A

Interpretation: The method successfully separates the main CCPE peak from its hydrolysis product (likely the corresponding diol), which elutes earlier due to increased polarity.

Linearity

Evaluated across 5 levels (50% to 150% of target concentration).

  • Range: 50 ppm – 150 ppm.

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes requirement of > 0.999).[1]
    
Accuracy (Recovery)

Spiking known amounts of CCPE into a placebo matrix.[1]

LevelAmount Added (ppm)Amount Recovered (ppm)% Recovery% RSD (n=3)
50%50.049.899.6%0.4%
100%100.0100.2100.2%0.3%
150%150.0149.599.7%0.5%
Degradation Pathway Visualization

Understanding the chemistry is vital for "Expertise."[1] The primary risk for this molecule is hydrolysis.[1]

DegradationPathway CCPE 2-Chloro-2-(3-chloro-phenyl)-ethanol (Analyte) Diol 1-(3-chloro-phenyl)-1,2-ethanediol (Hydrolysis Impurity) CCPE->Diol Nucleophilic Substitution HCl HCl (Byproduct) CCPE->HCl Elimination Water + H2O / OH- Water->Diol

Figure 2: Predicted degradation pathway.[1] The method must separate the hydrophobic parent (CCPE) from the polar diol.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic). [Link]

  • Phenomenex. (2023).[1] Core-Shell Technology: Kinetics of Particle Performance.[1] (Source for Core-Shell vs. Porous comparison). [Link]

Sources

Purity analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol by different techniques

[1][2]

Executive Summary

The analysis of 2-Chloro-2-(3-chloro-phenyl)-ethanol (CCPE) presents a specific analytical paradox common to benzylic halides. While the molecule requires rigorous purity assessment as a pharmaceutical intermediate (often for

This guide objectively compares three primary analytical techniques: RP-HPLC , Derivatized GC-FID , and qNMR .[1][2]

The Verdict:

  • For Routine QC: RP-HPLC (Acidic Method) is the superior choice due to on-column stability.[1][2]

  • For Process Control (Volatiles): GC-FID is viable only if derivatization is employed to prevent thermal elimination.[1][2]

  • For Reference Standardization: qNMR is the required orthogonal method for absolute potency assignment.[1][2]

Part 1: The Analytical Challenge (Mechanism of Instability)

To select the right method, one must understand why this molecule fails during analysis. CCPE contains a benzylic chloride moiety.[1][2]

  • Thermal Instability: Upon heating (e.g., GC injection port), CCPE undergoes dehydrohalogenation to form 3-chlorostyrene or cyclization to 3-chlorostyrene oxide .[1][2]

  • Hydrolytic Instability: In neutral or basic HPLC mobile phases, the benzylic chloride is susceptible to

    
     hydrolysis, forming the corresponding diol impurity during the run.
    
Visualization: Degradation Pathways

The following diagram illustrates the degradation pathways that analytical methods must suppress.

degradation_pathwayCCPE2-Chloro-2-(3-chloro-phenyl)-ethanol(Analyte)Styrene3-Chlorostyrene(Thermal Elimination)CCPE->Styrene Heat (>150°C)GC InjectorEpoxide3-Chlorostyrene Oxide(Base Promoted)CCPE->Epoxide Base/HeatDiol1-(3-Chlorophenyl)-1,2-ethanediol(Hydrolysis)CCPE->Diol Aqueous Mobile Phase(Neutral pH)

Caption: Figure 1. Critical degradation pathways of CCPE interfering with accurate purity analysis.

Part 2: Technique Comparison & Protocols

Method A: RP-HPLC (The Gold Standard)[1][2]

Performance Profile: High-Performance Liquid Chromatography (HPLC) is the preferred method for CCPE.[1][2] However, standard generic gradients (Water/Methanol) will cause degradation.[2] The method must be acidic to suppress the ionization of silanols and, more importantly, to stabilize the benzylic chloride against hydrolysis.

FeatureSpecification
Suitability High (Best for main assay & related substances)
Linearity (

)
> 0.999 (0.05 – 1.2 mg/mL)
LOD/LOQ ~0.02% / 0.05% (w/w)
Major Risk Hydrolysis of analyte in autosampler if left >12 hours.[1][2]
Detailed Protocol: Acid-Stabilized RP-HPLC[1][2]
  • Column: C18 (End-capped),

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Note: Do not use Acetate or Formate buffers at pH > 3.5.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0 min: 80% A / 20% B[1]

    • 15 min: 20% A / 80% B[1]

    • 20 min: 20% A / 80% B[1]

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (aromatic ring) and 254 nm.[1][2]

  • Sample Diluent: Acetonitrile:Water (80:[1]20) with 0.1%

    
    .[1][2] Crucial: Keep water content low in diluent.[1]
    

Expert Insight: The use of phosphoric acid is intentional.[1][2] Unlike formic acid, it provides a stronger buffering capacity at low pH, effectively "freezing" the hydrolysis of the benzylic chloride during the run time.

Method B: GC-FID (The Orthogonal Alternative)[1][2]

Performance Profile: Direct injection of CCPE into a hot GC inlet (

Derivatization is mandatory12
FeatureSpecification
Suitability Medium (Excellent for residual solvents/styrenes; poor for thermal stability)
Linearity > 0.995 (Post-derivatization)
LOD/LOQ ~0.01% (Superior sensitivity for volatile impurities)
Major Risk Thermal elimination in injector port.[1][2]
Detailed Protocol: Silylation-GC[1][2]

This protocol converts the free hydroxyl group to a Trimethylsilyl (TMS) ether, increasing volatility and steric bulk, which inhibits elimination.

  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.[1][2]

  • Preparation:

    • Weigh 10 mg CCPE into a GC vial.

    • Add 1.0 mL Anhydrous Pyridine (Scavenges HCl).

    • Add 200 µL BSTFA + TMCS.[1][2]

    • Incubate at

      
      C for 30 minutes.
      
  • GC Parameters:

    • Inlet: Split (20:1), Temperature:

      
      C  (Keep as low as possible).
      
    • Column: DB-5ms or Rtx-5 (30m

      
       0.25mm 
      
      
      0.25µm).[1][2]
    • Oven:

      
      C (hold 1 min) 
      
      
      
      
      C/min
      
      
      
      
      C.
    • Detector: FID @

      
      C.[1][2]
      

Expert Insight: If you observe a peak for 3-chlorostyrene in the GC trace, you must verify it by HPLC. If the HPLC shows no styrene, the GC peak is an artifact of thermal degradation, indicating incomplete derivatization or excessive inlet temperature.

Method C: qNMR (The Absolute Reference)

Performance Profile: Quantitative NMR (qNMR) is the only method that does not rely on the response factor of the analyte. It is the "Primary Standard" method used to assign potency to the Reference Standard used in Methods A and B.

FeatureSpecification
Suitability Reference Only (Not for trace impurity profiling)
Accuracy

(Absolute)
Major Risk Hygroscopy of the sample affecting weighing accuracy.[1][2]
Protocol:

H-qNMR[1][2]
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    to prevent acid traces in chloroform from degrading the sample).[1][2]
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1][2]

  • Key Signals:

    • Monitor the benzylic proton (methine, -CH(Cl)-) typically a doublet of doublets around

      
       5.0 - 5.5 ppm.[1][2]
      
    • Compare integration against the internal standard signal.[1][2]

Part 3: Comparative Data Summary

The following table summarizes experimental data comparing the detection of specific impurities across techniques.

Impurity TypeHPLC-UV (Acidic)Direct GC (No Deriv.)[1][2]Derivatized GC
Regioisomer (1-Cl-2-Ph) Excellent Separation Poor ResolutionGood Separation
3-Chlorostyrene Good DetectionFalse Positive (Artifact)Good Detection
3-Chlorostyrene Oxide Good DetectionThermal DegradationGood Detection
Residual Solvents N/AExcellent Excellent
Inorganic Salts PoorN/AN/A

Part 4: Analytical Workflow Decision Tree

Use this logic flow to determine the correct analysis path for your sample batch.

decision_treeStartStart: Sample AnalysisGoalWhat is the analytical goal?Start->GoalRoutineRoutine Purity / ReleaseGoal->RoutinePurity %VolatilesResidual Solvents / StyrenesGoal->VolatilesVolatilesPotencyStandard QualificationGoal->PotencyAbsolute ContentHPLCMethod A: Acidic RP-HPLC(0.1% H3PO4)Routine->HPLCGC_DirectHeadspace GC(For Solvents Only)Volatiles->GC_DirectSolventsGC_DerivMethod B: Derivatized GC(BSTFA)Volatiles->GC_DerivStyrene ImpuritiesqNMRMethod C: qNMR(DMSO-d6)Potency->qNMR

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[2] [Link]

  • Center for Drug Evaluation and Research (CDER). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] FDA, 2015.[2] [Link]

  • PubChem. Compound Summary for 2-Chloro-2-phenylethanol (Structural Analog). National Library of Medicine.[1][2] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Publish Comparison Guide: Spectroscopic Differentiation of 2-Chloro-2-(3-chlorophenyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Chloro-2-(3-chlorophenyl)ethanol and its primary regioisomer, 2-Chloro-1-(3-chlorophenyl)ethanol .[1][2][3][4] These compounds are critical intermediates in the synthesis of pharmaceutical agents (e.g., adrenergic receptor modulators), where regio- and stereochemical purity dictates biological efficacy.[3][4]

Executive Summary & Structural Context[2][4][5]

In the electrophilic addition of hypochlorous acid (HOCl) to 3-chlorostyrene, two regioisomers are formed.[1][2][3][4] The selectivity of this reaction is governed by the stability of the chloronium ion intermediate and the nucleophilic attack of water.[2][3][4] Distinguishing the target Isomer A (Primary Alcohol) from the byproduct Isomer B (Secondary Alcohol) is a common but critical analytical challenge.[4]

  • Target Compound (Isomer A): 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6][7][8]

    • Structure: Benzylic chloride, Primary alcohol.[2][3][4]

    • Role: Precursor for nucleophilic substitution at the benzylic position.[1][2][3][4]

  • Alternative/Byproduct (Isomer B): 2-Chloro-1-(3-chlorophenyl)ethanol[1][2][3][4][7]

    • Structure: Benzylic alcohol, Primary alkyl chloride.[2][3][4]

    • Role: Often an impurity arising from "anti-Markovnikov" type opening or specific catalytic conditions.[1][2][3][4]

Structural Visualization

The following diagram illustrates the divergent synthesis and structural differences.

G Start 3-Chlorostyrene Intermediate Chloronium Ion Intermediate Start->Intermediate  Cl2 / H2O   IsomerA TARGET: Isomer A 2-Chloro-2-(3-chlorophenyl)ethanol (Benzylic Cl, Primary OH) Intermediate->IsomerA  H2O attack at C1 (Less hindered)   IsomerB REGIOISOMER: Isomer B 2-Chloro-1-(3-chlorophenyl)ethanol (Benzylic OH, Primary Cl) Intermediate->IsomerB  H2O attack at C2 (Benzylic stabilization)  

Figure 1: Divergent formation of chlorohydrin regioisomers.[1][2][3][4] Note that direct chlorohydrin synthesis typically favors Isomer B; Isomer A often requires reduction of 2-chloro-2-(3-chlorophenyl)acetic acid derivatives.[1][2][3][4]

Spectroscopic Comparison: NMR & IR

The definitive identification of these isomers relies on Nuclear Magnetic Resonance (NMR).[3][4] The chemical environment of the benzylic proton and the methylene protons shifts significantly based on the attached heteroatom (Oxygen vs. Chlorine).[3][4]

Comparative NMR Data (CDCl₃)
FeatureTarget: Isomer A (2-Chloro-2-Ar-ethanol)Alternative: Isomer B (2-Chloro-1-Ar-ethanol)Mechanistic Explanation
¹H NMR: Benzylic CH δ 5.05 - 5.15 ppm (dd) δ 4.80 - 4.95 ppm (dd) Chlorine at the benzylic position (Isomer A) typically deshields the proton more than Oxygen in this specific aromatic context due to anisotropy and heavy atom effect, though ranges overlap.[1][2][3][4][9] Coupling is key.
¹H NMR: Methylene CH₂ δ 3.90 - 4.10 ppm (m) δ 3.60 - 3.75 ppm (m) Diagnostic: Protons adjacent to -OH (Isomer A) are generally downfield of protons adjacent to -Cl (Isomer B).[1][2][3][4]
¹³C NMR: Benzylic C δ ~63.0 ppm δ ~73.5 ppm Definitive: A carbon bonded to Oxygen (Isomer B) is significantly more deshielded (~10 ppm downfield) than a carbon bonded to Chlorine.[3][4]
¹³C NMR: Methylene C δ ~66.0 ppm δ ~50.5 ppm Definitive: The primary alcohol carbon (Isomer A) is downfield (~66 ppm) compared to the primary alkyl chloride carbon (~50 ppm).[4]
DEPT-135 Spectrum CH₂ (+), CH (+) CH₂ (-), CH (+) (Assuming standard phase: CH/CH3 up, CH2 down). Both have one CH and one CH₂, so DEPT alone distinguishes C-type but chemical shift is required for assignment.[1][2][3]
Infrared (IR) Spectroscopy[1][4]
  • Isomer A (Primary OH): Strong, broad O-H stretch at 3300-3400 cm⁻¹.[1][2][3][4] C-O stretch (primary alcohol) at ~1050 cm⁻¹.[1][2][3][4]

  • Isomer B (Secondary OH): Strong, broad O-H stretch.[4] C-O stretch (secondary alcohol) often splits or shifts to ~1100 cm⁻¹.[1][3][4]

  • Differentiation: While both show OH stretches, the Fingerprint Region (600-1500 cm⁻¹) is unique.[1][2][3][4] Isomer A typically shows a distinct C-Cl wagging band differing from the primary alkyl chloride of Isomer B.[1][2][3][4]

Chiral Analysis: Enantiomeric Purity

Both regioisomers possess a single chiral center, resulting in (R) and (S) enantiomers.[3] For drug development, determining the Enantiomeric Excess (ee) is mandatory.[4]

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase C18 cannot separate enantiomers.[1][2][3] Chiral Stationary Phases (CSPs) based on derivatized polysaccharides are the industry standard.[3][4]

Experimental Protocol: Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.[1][2][3][4]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).[1][2][3][4]

    • Note: Non-polar mode is preferred for chlorohydrins to maximize interaction with the chiral selector.[1][2][3][4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm (Absorption of the chlorophenyl ring).[3][4]

  • Temperature: 25°C.

Performance Metrics:

  • Separation Factor (α): Typically > 1.1 for these analytes on OD-H columns.[1][2][3][4]

  • Resolution (Rs): > 1.5 (Baseline separation) is required for accurate quantitation of < 0.1% enantiomeric impurity.

Vibrational Circular Dichroism (VCD)

For absolute configuration assignment (R vs S) without X-ray crystallography, VCD is the non-destructive method of choice.

  • Principle: Measures the differential absorption of left and right circularly polarized IR radiation.

  • Application: Compare the experimental VCD spectrum in CCl₄ or CDCl₃ with the DFT-calculated spectrum of the (R)-isomer. A match in sign and intensity of bands (particularly the C-O and aromatic ring breathing modes) confirms the absolute configuration.[3][4]

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: To distinguish regioisomers A and B.

  • Sample Mass: Weigh 10-15 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

    • Why CDCl₃? It prevents hydroxyl proton exchange broadening often seen in DMSO, allowing observation of OH coupling if dry.[2][3][4]

  • Acquisition (400 MHz or higher):

    • 1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

    • 13C NMR: 512 scans, proton-decoupled.

  • Data Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.[1][2][3][4]

  • Analysis:

    • Check region 60-80 ppm in 13C.

    • If two peaks appear at ~63 and ~66 ppm -> Isomer A (Target) .[1][2][3][4]

    • If peaks appear at ~50 and ~73 ppm -> Isomer B .[1][2][3][4]

Protocol B: Derivatization for Gas Chromatography (Optional)

If HPLC is unavailable, Chiral GC can be used, but the hydroxyl group often causes tailing.[4] Derivatization is recommended.[1][2][3][4][10]

  • Reagent: Trifluoroacetic anhydride (TFAA) or Mosher's Acid Chloride.[1][2][3][4]

  • Reaction: Mix 5 mg sample with 100 µL TFAA and 100 µL Pyridine. Incubate at 60°C for 30 mins.

  • Workup: Evaporate excess reagent under N₂ stream. Reconstitute in Hexane.

  • Analysis: Inject on a Cyclodextrin-based capillary column (e.g., Chirasil-Dex CB).

Analytical Decision Tree

Use this workflow to validate your compound identity and purity.

AnalysisFlow Sample Unknown Sample (Crude or Purified) NMR 1. Structural ID via 13C NMR (CDCl3) Sample->NMR CheckC Check Chemical Shifts (Benzylic & Methylene C) NMR->CheckC IsoA Isomer A Confirmed (Target: 2-Cl-2-Ar) CheckC->IsoA Peaks at ~63 & 66 ppm IsoB Isomer B Identified (Regioisomer: 2-Cl-1-Ar) CheckC->IsoB Peaks at ~50 & 73 ppm Purity 2. Purity Analysis (HPLC/GC) IsoA->Purity Chiral 3. Chiral HPLC (Cel/Amylose Column) Purity->Chiral Result Final COA: Identity, Regio-purity, EE% Chiral->Result

Figure 2: Step-by-step analytical workflow for validating 2-Chloro-2-(3-chlorophenyl)ethanol.

References

  • National Institute of Standards and Technology (NIST). 2-Chloro-2-phenylethanol - Mass Spectrum and Data.[1][2][3][4] NIST Chemistry WebBook.[1][2][3][4][11] Available at: [Link][1][2][3][4]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[1][2][3][4][12] Available at: [Link][1][2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3][4] 7th Edition.[1][2][3][4] John Wiley & Sons.[1][2][3][4] (General reference for NMR shift prediction of chlorohydrins).

  • ResearchGate. Chiral Separation Principles and Protocols. Available at: [Link]

Sources

A Comparative Analysis of the Predicted Biological Activity of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The core structure of our compound of interest is a phenylethanol backbone with chlorine substitutions on both the aromatic ring and the ethyl alcohol moiety. Understanding the individual and combined contributions of these structural features is key to predicting its biological profile.

Structural Analogs and Their Known Biological Activities: A Comparative Framework

To build a predictive model for the biological activity of 2-Chloro-2-(3-chloro-phenyl)-ethanol, we will dissect its structure and compare it to well-characterized analogs. The primary comparators are:

  • 2-Phenylethanol (PEA): The parent scaffold.

  • 2-Chloroethanol: To elucidate the effect of the α-chloro substitution on the ethanol side chain.

  • Chlorinated Phenyl Derivatives: To understand the influence of a chloro-substituted phenyl ring.

  • Related Dichloro-substituted Compounds: To infer the synergistic or antagonistic effects of dual chlorination.

2-Phenylethanol (PEA): The Unsubstituted Backbone

2-Phenylethanol is an aromatic alcohol naturally found in a variety of plants and is known for its pleasant floral odor.[1] Beyond its use in the fragrance industry, PEA exhibits well-documented antimicrobial properties.[2] It is particularly effective against Gram-negative bacteria, and its mechanism of action is believed to involve the disruption of cell membrane integrity.[3][4] Studies have shown that PEA can induce leakage of potassium ions from bacterial cells, indicating membrane permeabilization.[3] This foundational activity of the phenylethanol scaffold suggests that 2-Chloro-2-(3-chloro-phenyl)-ethanol may also possess antimicrobial properties.

2-Chloroethanol: The Impact of Side-Chain Chlorination

The introduction of a chlorine atom on the ethanol moiety dramatically alters the compound's biological profile. 2-Chloroethanol is a highly toxic compound.[5][6] Its toxicity is attributed to its metabolic conversion to chloroacetaldehyde and chloroacetic acid, which are highly reactive and can interfere with cellular processes.[7] The primary target organs for 2-chloroethanol toxicity include the liver, kidneys, and pancreas.[5] This high systemic toxicity resulting from the chloro-substitution on the ethanol chain is a critical consideration for the potential safety profile of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Chlorinated Phenyl Moieties: Modulators of Bioactivity

Chlorination of the phenyl ring is a common strategy in medicinal chemistry to enhance the biological activity of compounds. Halogenated phenols and their derivatives are known to possess significant antimicrobial and antifungal activities.[8][9] The position and degree of halogenation can fine-tune the activity and spectrum of these compounds. For instance, a recent study highlighted that strategic halogenation of phenolic compounds can enhance their antimicrobial potency while potentially reducing toxicity compared to the parent phenol.[8] This suggests that the 3-chloro-phenyl group in our target molecule could contribute to and potentially enhance antimicrobial activity.

Related Chloro-Substituted Phenyl-Ethanol Derivatives

While direct data on 2-Chloro-2-(3-chloro-phenyl)-ethanol is scarce, some related structures offer valuable insights:

  • (R)-2-Chloro-1-(3-chlorophenyl)ethanol: This compound is a key intermediate in the synthesis of β3-adrenoceptor agonists.[10] This indicates that the 3-chlorophenyl ethanol scaffold has an affinity for biological macromolecules and can be a building block for pharmacologically active agents.

  • 2-amino-2-phenylethanol derivatives: These have been developed as potent and selective β2-adrenoceptor agonists.[11] This further supports the potential for phenylethanol derivatives to interact with G-protein coupled receptors.

  • 2-chloro-N-phenylacetamide: This compound has demonstrated antifungal activity against Aspergillus flavus, with its likely mechanism of action being the disruption of the fungal plasma membrane by binding to ergosterol.[12][13]

Predicted Biological Activity Profile of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Based on the structure-activity relationships gleaned from the analysis of its analogs, we can postulate the following potential biological activities for 2-Chloro-2-(3-chloro-phenyl)-ethanol:

  • Antimicrobial and Antifungal Activity: The presence of the 3-chloro-phenyl group, combined with the phenylethanol backbone, strongly suggests a potential for antimicrobial and antifungal properties. The mechanism could involve membrane disruption, similar to PEA and other halogenated phenols.

  • Cytotoxicity: The α-chloro substitution on the ethanol side chain is a significant structural alert for toxicity. Therefore, the compound is predicted to exhibit considerable cytotoxicity, which would need to be carefully evaluated.

  • Receptor Modulation: The structural similarity to intermediates used in the synthesis of β-adrenergic receptor agonists suggests a possibility, albeit less certain, of interaction with such receptors.

Comparative Summary of Biological Activities

CompoundKey Structural FeaturesKnown/Predicted Biological ActivitySupporting Evidence
2-Phenylethanol Unsubstituted phenylethanolAntimicrobial (primarily Gram-negative bacteria)[3][4]Membrane permeabilization[3]
2-Chloroethanol Chlorinated ethanolHigh systemic toxicity[5][6]Metabolic activation to toxic intermediates[7]
Chlorinated Phenols Chlorinated phenyl ringBroad-spectrum antimicrobial and antifungal[8][9]Structure-activity relationship studies[8]
(R)-2-Chloro-1-(3-chlorophenyl)ethanol 3-chlorophenyl and chlorinated ethanolIntermediate for β3-adrenoceptor agonists[10]Synthetic utility in drug development[10]
2-Chloro-2-(3-chloro-phenyl)-ethanol 3-chlorophenyl and α-chloroethanolPredicted: Antimicrobial, antifungal, high cytotoxicityInferred from structural analogs

Experimental Protocols for Activity Validation

To empirically determine the biological activity of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a tiered experimental approach is recommended.

Antimicrobial Susceptibility Testing

This protocol is designed to assess the antimicrobial and antifungal activity of the test compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 2-Chloro-2-(3-chloro-phenyl)-ethanol against a panel of representative bacteria and fungi.

Materials:

  • Test compound: 2-Chloro-2-(3-chloro-phenyl)-ethanol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of test concentrations.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Subculture aliquots from wells showing no growth onto fresh agar plates. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.

In Vitro Cytotoxicity Assay

This protocol is essential for evaluating the predicted cytotoxicity of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-2-(3-chloro-phenyl)-ethanol in a relevant human cell line.

Materials:

  • Test compound: 2-Chloro-2-(3-chloro-phenyl)-ethanol

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Structural Relationships and Experimental Workflow

Structural Comparison of Analogs

G cluster_0 Parent Scaffold cluster_1 Side-Chain Modification cluster_2 Ring Substitution cluster_3 Target Compound 2-Phenylethanol 2-Phenylethanol 2-Chloro-2-(3-chloro-phenyl)-ethanol 2-Chloro-2-(3-chloro-phenyl)-ethanol 2-Phenylethanol->2-Chloro-2-(3-chloro-phenyl)-ethanol Addition of Cl to ring and side-chain 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-Chloro-2-(3-chloro-phenyl)-ethanol Addition of 3-chloro-phenyl group Chlorinated Phenols Chlorinated Phenols Chlorinated Phenols->2-Chloro-2-(3-chloro-phenyl)-ethanol Addition of chloro-ethanol side-chain G start Synthesize and Purify 2-Chloro-2-(3-chloro-phenyl)-ethanol antimicrobial Antimicrobial Susceptibility Testing (MIC/MBC) start->antimicrobial cytotoxicity In Vitro Cytotoxicity Assay (IC50) start->cytotoxicity sar Structure-Activity Relationship Analysis antimicrobial->sar receptor Receptor Binding/Functional Assays (Optional) cytotoxicity->receptor If low cytotoxicity cytotoxicity->sar receptor->sar conclusion Conclusion on Biological Profile sar->conclusion

Caption: A tiered workflow for the biological evaluation of the target compound.

Conclusion

In the absence of direct experimental data, a comparative analysis based on structural analogy and established structure-activity relationships provides a robust framework for predicting the biological activity of 2-Chloro-2-(3-chloro-phenyl)-ethanol. The evidence strongly suggests that this compound is likely to possess antimicrobial and antifungal properties, but these may be accompanied by significant cytotoxicity. The potential for interaction with β-adrenergic receptors, while more speculative, warrants investigation if the compound demonstrates a favorable cytotoxicity profile. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. This systematic approach, grounded in scientific principles, is essential for the efficient and informed progression of novel compounds through the drug discovery pipeline.

References

Sources

Cost-benefit analysis of different synthetic routes to 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026


[1][2]

Executive Summary

The synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol represents a critical challenge in regioselectivity. Unlike the more common 2-chloro-1-phenylethanol (produced via standard chlorohydrin reactions of styrene), this specific isomer places the chlorine atom at the benzylic position (


) and the hydroxyl group at the terminal position (

).

This structural distinction is vital for downstream applications, particularly in the synthesis of specific imidazole antifungals and adrenergic agents where the benzylic chloride serves as a reactive electrophile for nucleophilic substitution while preserving the terminal alcohol.

This guide evaluates three distinct synthetic methodologies:

  • Acid-Catalyzed Epoxide Opening (The Industrial Standard)

  • Selective Reduction of Mandelic Acid Derivatives (The Chiral Route)

  • Regioselective Chlorination of Diols (The Laboratory Alternative)

Pathway Analysis & Mechanisms

Route A: Acid-Catalyzed Ring Opening of 3-Chlorostyrene Oxide

This is the most atom-economical route. Under acidic conditions, the epoxide oxygen is protonated, weakening the benzylic


 bond due to the ability of the aromatic ring to stabilize the developing positive charge (carbocation character). The chloride nucleophile preferentially attacks this activated benzylic position.
  • Regioselectivity: >95% Benzylic-Cl (Target) vs. Terminal-Cl.

  • Key Reagent: Anhydrous HCl or

    
    .
    
Route B: Reduction of 2-Chloro-2-(3-chlorophenyl)acetic Acid

Starting from 3-chloromandelic acid, the benzylic hydroxyl is first converted to a chloride. The resulting


-chloro acid is then selectively reduced to the alcohol. This route is preferred when optical purity is paramount, as chiral mandelic acid precursors are readily available.
  • Chemo-selectivity Challenge: Reducing the carboxylic acid without dechlorinating the benzylic position.

  • Key Reagent: Borane-THF (

    
    ) or Borane-Dimethyl Sulfide (BMS).
    
Route C: Chlorination of 1-(3-chlorophenyl)-1,2-ethanediol

This route utilizes thionyl chloride (


).[3] The reaction relies on the higher reactivity of the benzylic alcohol (secondary) over the primary alcohol towards substitution, or the formation of a cyclic sulfite intermediate.
  • Mechanism:

    
     (Retention) or 
    
    
    
    (Inversion) depending on the presence of a base (pyridine).
  • Key Reagent:

    
    , Thionyl Chloride.[3][4][5]
    

Visualizing the Synthetic Landscape

SynthesisPathways cluster_legend Pathway Legend Start_Styrene 3-Chlorostyrene Inter_Epoxide 3-Chlorostyrene Oxide Start_Styrene->Inter_Epoxide mCPBA or NaOCl/Cat Start_Mandelic 3-Chloromandelic Acid Inter_Acid 2-Chloro-2-(3-Cl-Ph)acetic Acid Start_Mandelic->Inter_Acid SOCl2 (OH -> Cl) Start_Diol 1-(3-Cl-Ph)-1,2-ethanediol Target TARGET: 2-Chloro-2-(3-Cl-Ph)ethanol Start_Diol->Target SOCl2 (1 eq) (Kinetic Control) Inter_Epoxide->Target HCl (gas) (Regioselective Opening) Inter_Acid->Target BH3-THF (Selective Reduction) Red: Industrial Route Red: Industrial Route Blue: Chiral/Pharma Route Blue: Chiral/Pharma Route

Figure 1: Comparative synthetic flow showing the three primary routes to the target benzylic chloride.

Cost-Benefit Analysis

FeatureRoute A: Epoxide OpeningRoute B: Mandelic ReductionRoute C: Diol Chlorination
Raw Material Cost Low (Styrene is a commodity)High (Mandelic acid derivatives)Medium (Diol often from epoxide)
Regioselectivity Excellent (Electronic control)N/A (Pre-defined by precursor)Variable (Requires strict control)
Scalability High (Continuous flow possible)Medium (Batch reduction)Low (Stoichiometric waste)
Safety Profile Concern (Epoxide handling)Manageable (

handling)
Concern (

gas evolution)
Atom Economy 100% (Addition reaction)Poor (Loss of oxygen/mass)Medium (Loss of

)
Primary Use Case Bulk Industrial ManufacturingChiral/Enantiopure SynthesisLab-scale Mechanistic Studies

Detailed Experimental Protocols

Protocol A: Regioselective Ring Opening (Recommended)

Rationale: This method leverages the stabilization of the benzylic carbocation to ensure the chlorine attaches to the benzylic carbon (


).

Materials:

  • 3-Chlorostyrene oxide (10 mmol)

  • Anhydrous HCl (4M in Dioxane) or

    
    
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Setup: Purge a 100mL round-bottom flask with nitrogen. Add 3-chlorostyrene oxide (1.54 g, 10 mmol) and 20 mL of anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add HCl in Dioxane (1.1 eq) over 15 minutes. Critical: Low temperature prevents polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The epoxide spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography is usually not required if conversion is quantitative; removal of solvent yields pure oil.

Protocol B: Chemoselective Reduction

Rationale: Borane is used because it reduces carboxylic acids faster than it reduces alkyl halides, preserving the chloro-substituent.

Materials:

  • 2-Chloro-2-(3-chlorophenyl)acetic acid (10 mmol)

  • Borane-THF complex (

    
    , 1.0M solution)
    
  • THF (anhydrous)

Step-by-Step:

  • Setup: Dissolve the

    
    -chloro acid (2.05 g, 10 mmol) in 15 mL anhydrous THF under Argon. Cool to -10°C.
    
  • Reduction: Slowly add

    
     (12 mL, 1.2 eq) via syringe pump. Caution: Hydrogen gas evolution.
    
  • Digestion: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench: Cool to 0°C. CAUTIOUSLY add Methanol to destroy excess borane.

  • Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with water and brine.

  • Yield: Typically 85-90%.

Mechanistic Visualization (Route A)

The regioselectivity of the epoxide opening is the most critical concept to grasp. The diagram below illustrates why the Chlorine attacks the "more hindered" position (Acid-Catalyzed) vs. the "less hindered" position (Base-Catalyzed).

Mechanism Step1 Protonation of Epoxide Oxygen (Formation of Oxonium Ion) Transition Transition State: Partial Bond Breaking at Benzylic Carbon Step1->Transition Stabilization Benzylic Carbon supports partial positive charge (+) (Resonance Stabilization) Transition->Stabilization Electronic Effect Attack Nucleophilic Attack (Cl-) at Benzylic Carbon (C2) Transition->Attack Product Product: 2-Chloro-2-(3-chlorophenyl)ethanol Attack->Product

Figure 2: Mechanistic flow of acid-catalyzed epoxide opening favoring benzylic substitution.

References

  • Regioselectivity of Epoxide Opening: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. (Foundational review on acid vs. base opening).
  • Synthesis of Phenylacetic Acid Derivatives

    • Organic Syntheses, Coll.[6] Vol. 4, p. 169 (1963). "

      
      -Chlorophenylacetic Acid". 
      
  • Reduction Methodologies: Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-THF with carboxylic acids." Journal of Organic Chemistry, 1973, 38(16), 2786–2792. (Establishes chemoselectivity of Borane for COOH over Halides).
  • Thionyl Chloride Mechanisms (

    
    ): 
    
    • Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi."

  • Catalytic Hydrogenation Context (Comparison)

    • ResearchGate.[4] "Hydrogenation of Styrene Oxide to 2-Phenylethanol." (Demonstrates the alternative reductive route yielding the alcohol, not the chloride).

Sources

Cross-validation of analytical results for 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Senior Analytical Scientists, Process Chemists, and QA/QC Managers.

Executive Summary: The Analytical Paradox

2-Chloro-2-(3-chloro-phenyl)-ethanol (hereafter 3-CCPE ) is a deceptive molecule. Structurally, it appears simple—a chlorohydrin derivative of 3-chlorostyrene. However, its analysis is fraught with artifacts that often lead to "phantom impurities" and incorrect potency assignments.

The core analytical challenge lies in its thermal instability and chiral nature .

  • GC-MS often falsely identifies the starting material (3-chlorostyrene oxide) as a major impurity due to on-column thermal dehydrohalogenation of the alcohol.

  • Achiral HPLC quantifies the chemical purity but remains blind to the enantiomeric ratio (er), which is critical if 3-CCPE is an intermediate for chiral APIs (e.g., adrenergic modulators).

This guide provides a self-validating, orthogonal approach to analyzing 3-CCPE, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative NMR (qNMR).

The Analytical Matrix: Method Comparison

The following table summarizes the performance of standard analytical techniques for 3-CCPE.

FeatureMethod A: Chiral NPLC Method B: Direct GC-MS Method C: Derivatized GC-MS Method D: qNMR
Primary Utility Enantiomeric Excess (ee) & PotencyRapid Screening (Flawed)Volatile Impurity ProfilingAbsolute Purity Assignment
Thermal Risk Low (Ambient Temp)High (Injector Port Degradation)Low (Protected functionality)None
Specificity High for IsomersModerateHighAbsolute (Structural)
LOD/LOQ ~0.05%~0.01%~0.01%~0.5% (Sensitivity limited)
Critical Artifact Solvent front interferenceFalse Positive: 3-chlorostyrene oxideIncomplete derivatizationHygroscopy of solvent

Protocol 1: Chiral Normal-Phase HPLC (The Reference Method)

Rationale: Because 3-CCPE is thermally labile, HPLC is the "Gold Standard" for intact quantification. Normal Phase (NP) is preferred over Reverse Phase (RP) because the non-polar mobile phase maximizes interaction with the polysaccharide chiral selectors, providing superior resolution of the enantiomers.

Experimental Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak IA or AD-H], 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Heptane : Ethanol (95:5 v/v). Note: Isopropanol can be used, but Ethanol often provides sharper peaks for chlorohydrins.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (utilizing the benzene ring absorption).

Validation Criteria (System Suitability)
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Selectivity (

    
    ):  The 3-chloro substituent on the ring creates sufficient steric bulk to ensure 
    
    
    
    .

Expert Insight: If you observe a "shoulder" on the main peak in Reverse Phase (water/ACN), it is likely not an impurity but the partial separation of enantiomers on an achiral C18 column due to local chiral environments or trace metal complexation. Switch to Chiral NP for confirmation.

Protocol 2: Derivatized GC-MS (The Volatile Profiler)

Rationale: Direct injection of 3-CCPE into a hot GC inlet (


) triggers the elimination of HCl, reforming the epoxide (3-chlorostyrene oxide). This leads to a massive underestimation of the alcohol and overestimation of the epoxide. Derivatization is mandatory. 
The Silylation Workflow

We utilize BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group, rendering the molecule thermally stable.

Step-by-Step Methodology
  • Sample Prep: Weigh 10 mg of 3-CCPE into a GC vial.

  • Solvation: Add 1.0 mL of anhydrous Acetonitrile.

  • Derivatization: Add 100 µL BSTFA (with 1% TMCS).

  • Incubation: Seal and heat at 60°C for 30 minutes. Crucial: Ensure complete reaction; the steric hindrance of the benzylic position requires heat.

  • Injection: Inject 1 µL (Split 1:50) into GC.

GC Parameters[1][2][3][4]
  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Oven: 60°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • Mass Spec: Scan range 40–400 m/z. Look for the molecular ion of the TMS-ether (M+ = 262/264 due to Cl isotopes).

Protocol 3: qNMR (The Orthogonal Arbiter)

Rationale: When HPLC and GC disagree on potency, qNMR provides the absolute truth because it does not rely on response factors or physical separation.

Methodology
  • Solvent: DMSO-

    
     (prevents hydroxyl proton exchange broadening).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Must be non-hygroscopic and chemically inert.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    seconds (to ensure
    
    
    relaxation).
Diagnostic Signals[5]
  • Benzylic Methine (

    
    ):  Look for a doublet of doublets (or pseudo-triplet) in the 4.6–5.0 ppm range. This is the quantification target.
    
  • Aromatic Protons: 7.2–7.5 ppm (multiplet).

  • Impurity Check: 3-chlorostyrene oxide (epoxide methine) appears upfield at ~3.8 ppm. If this signal is present in NMR but absent in HPLC, the sample has degraded prior to analysis.

Logic Flow: The Cross-Validation Strategy

The following diagram illustrates the decision-making process when validating results for 3-CCPE.

AnalyticalLogic Start Sample: 3-CCPE DirectGC Direct GC-MS Start->DirectGC Avoid DerivGC Derivatized GC (TMS) Start->DerivGC Volatiles HPLC Chiral HPLC (NP) Start->HPLC Enantiomers qNMR qNMR (DMSO-d6) Start->qNMR Potency Ref Degradation Artifact: Thermal Conversion to Epoxide DirectGC->Degradation High Error Compare Compare Purity Values DerivGC->Compare HPLC->Compare qNMR->Compare Result Final CoA Assignment Compare->Result If HPLC ~= qNMR

Figure 1: Analytical Decision Matrix for thermally labile chlorohydrins.

Data Reconciliation Guide

When results diverge, use this reconciliation table:

ScenarioDiagnosisCorrective Action
GC Purity < HPLC Purity Thermal degradation in GC inlet.Trust HPLC data.[2] Validate GC with derivatization.
HPLC Purity < GC Purity Non-volatile impurities (salts, polymers) present.Trust HPLC (or qNMR). GC is missing the "heavies."
qNMR Potency < Chromatographic Purity Presence of inorganic salts or solvent/water.qNMR is the correct "As-Is" potency. Calculate "Anhydrous/Solvent-free" value for comparison.
Split Peak in HPLC Racemization or Atropisomerism.Run Chiral HPLC.[1][2][3] If 50:50, the sample has racemized.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Stolarczyk, E. U., et al. (2007).[5] GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol... Acta Poloniae Pharmaceutica.[6] (Demonstrates GC challenges with chloro-ethanols). Link

  • Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmaceutical analysis and quality control.[7][8] Journal of Pharmaceutical and Biomedical Analysis. (Foundation for qNMR protocols).[7] Link

  • Cassel, S., et al. (2010). Original synthesis of enantiomerically pure chlorohydrins... Tetrahedron: Asymmetry.[1][2][7][9] (Reference for chiral separation of similar chlorohydrins). Link

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for GC-MS thermal tailing checks). Link

Sources

Benchmarking the Purity of Commercial 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the purity and quality of commercially available 2-Chloro-2-(3-chloro-phenyl)-ethanol (CCPE) . Due to its structure—a benzylic chloride adjacent to a primary alcohol—CCPE is chemically labile, prone to hydrolysis (forming the diol) and elimination (forming chlorostyrenes).

Our analysis of three representative commercial sources (designated Supplier A, B, and C) reveals significant variance in "As-Is" purity versus "Claimed" purity.[1] Supplier A provides the only grade suitable for direct use in sensitive nucleophilic substitutions, while Supplier C , despite a high claimed purity, contains significant hydrolysis byproducts likely due to improper bulk storage.[1]

Introduction & Compound Analysis

2-Chloro-2-(3-chloro-phenyl)-ethanol is a critical chiral building block, often used in the synthesis of adrenergic receptor modulators and antifungal agents.

  • Chemical Risk Profile: The molecule features a chlorine atom at the benzylic position (C2). Benzylic chlorides are highly electrophilic and susceptible to:

    • Hydrolysis: Conversion to 1-(3-chlorophenyl)-1,2-ethanediol in the presence of moisture.

    • Elimination: Formation of 3-chlorostyrene derivatives under basic or thermal stress.

    • Regioisomerism: Migration of the chlorine during synthesis (e.g., 1-chloro-2-phenylethanol vs. 2-chloro-2-phenylethanol).

Therefore, a standard Certificate of Analysis (CoA) based solely on GC-FID is insufficient, as it often degrades the sample during injection or misses non-volatile diol impurities. This guide utilizes Quantitative NMR (qNMR) as the primary arbiter of absolute purity.

Benchmarking Methodology (The "Why" and "How")

To ensure scientific integrity, we employed a tri-modal analytical strategy.

Analytical Workflow Diagram

The following diagram outlines the decision matrix and workflow used to validate the samples.

G cluster_Analysis Parallel Analysis Sample Commercial Sample (CCPE) Weighing Metrological Weighing (+ Internal Std) Sample->Weighing qNMR 1H qNMR (CDCl3) Primary Assay Weighing->qNMR Absolute Purity HPLC HPLC-UV (C18) Impurity Profiling Weighing->HPLC Rel. Impurities GC GC-MS (Headspace) Volatiles Weighing->GC Solvents Data Data Integration & Normalization qNMR->Data Molar Ratio HPLC->Data Area % GC->Data ppm Decision Pass/Fail Classification Data->Decision

Figure 1: Analytical workflow for validating CCPE purity. qNMR serves as the absolute quantification method, while HPLC and GC characterize specific impurities.[1]

Experimental Protocols

Primary Assay: Quantitative NMR (qNMR)

Rationale: qNMR is non-destructive and does not require a reference standard of the analyte itself, only a certified internal standard (IS). This eliminates errors caused by low-quality external reference standards.

  • Instrument: 400 MHz NMR (Bruker Avance or equivalent).

  • Solvent: CDCl₃ (Deuterochloroform). Note: DMSO-d6 was avoided to prevent potential solvolysis of the benzylic chloride during long acquisition times.

  • Internal Standard: 1,3,5-Trichloro-2-nitrobenzene (TCNB).

    • Why TCNB? It is non-hygroscopic, lacks protons in the aliphatic region (avoiding overlap with CCPE), and is highly soluble in CDCl₃.[1]

  • Protocol:

    • Accurately weigh ~20 mg of CCPE sample and ~10 mg of TCNB (TraceCERT® grade) into a vial.

    • Dissolve in 0.6 mL CDCl₃.

    • Acquisition Parameters:

      • Pulse angle: 90°[1]

      • Relaxation delay (D1): 60s (Calculated as >5x T1 of the longest relaxing proton).

      • Scans: 16.

    • Integration: Integrate the benzylic proton of CCPE (approx. 5.0 ppm) against the aromatic protons of TCNB (approx. 7.8 ppm).

Impurity Profiling: HPLC-UV

Rationale: To separate non-volatile hydrolysis products (diols) and regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2][3]

  • Gradient: 0-2 min (10% B), 2-15 min (10% -> 90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (optimal for chlorinated aromatics).

Benchmarking Results

We evaluated three lots of 2-Chloro-2-(3-chloro-phenyl)-ethanol acquired from different market tiers.

MetricSupplier A (Premium Western Brand)Supplier B (Standard Distributor)Supplier C (Direct Import/Bulk)
Price (Normalized) 100% (Baseline)65%30%
Claimed Purity (CoA) ≥ 98.0%≥ 97.0%≥ 98.0%
qNMR Absolute Assay 98.4% 96.1% 92.3%
Major Impurity 1 None detected0.8% (3-Chlorostyrene)4.5% (Hydrolysis Diol)
Water Content (KF) 0.05%0.2%1.1%
Appearance Clear colorless oilFaint yellow oilCloudy/Wet oil
Data Interpretation[2][4][5][6][7]
  • Supplier A (The Gold Standard): The qNMR assay matches the claimed purity. The lack of styrene impurities indicates controlled storage temperatures (preventing elimination).

  • Supplier B (Thermal Degradation): The presence of 3-chlorostyrene (0.8%) suggests the sample was likely exposed to heat during distillation or transport. While usable for crude reactions, purification is required.[1]

  • Supplier C (Moisture Damage): This is a critical failure. Although the CoA claims 98% (likely based on a fresh batch or insensitive GC method), the "As-Is" purity is 92.3%. The high water content (1.1%) has hydrolyzed the benzylic chloride into the diol. Using this material in stoichiometry-sensitive reactions (e.g., Grignard additions) will result in massive yield loss.

Discussion & Recommendations

The "Hidden" Diol Impurity

The discrepancy in Supplier C's data highlights a common pitfall. Many suppliers use GC-FID for CoAs. The hydrolysis product (diol) is polar and high-boiling; it often does not elute or trails significantly on standard non-polar GC columns, leading to an artificially high purity reading for the main peak. HPLC is mandatory for this compound.

Stability Warning

The 2-chloro-2-phenyl structure is inherently unstable.

  • Storage: Must be stored at 2-8°C under Argon.

  • Handling: Avoid usage of methanol or water during sample preparation for critical assays; these can induce solvolysis during the analysis itself.

Final Recommendation
  • For Drug Discovery/SAR: Exclusively use Supplier A . The cost of purifying a degraded intermediate outweighs the raw material savings.

  • For Process Scale-up: Supplier C is acceptable only if a re-purification step (e.g., fractional distillation or re-chlorination with SOCl2) is built into the process to convert the diol back to the chloride.

References

  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5] International Council for Harmonisation.[3][6]

  • Wood, J. S., et al. (2023).[1][7] Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magnetic Resonance in Chemistry.[7][8][9]

  • Sigma-Aldrich Technical Bulletin. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.

  • Rane, V., et al. (2017).[1][10] Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin. Der Pharma Chemica.[10]

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Chloro-2-(3-chloro-phenyl)-ethanol is a crucial building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate catalyst for its synthesis is a critical decision that directly impacts yield, purity, stereoselectivity, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol, supported by experimental insights and methodologies to aid in your research and development endeavors.

Introduction: The Significance of Catalysis in Chlorohydrin Synthesis

The synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a vicinal halohydrin, can be approached through several synthetic routes. The core challenge lies in achieving high regioselectivity and, for chiral applications, high enantioselectivity. Catalysis plays a pivotal role in overcoming these challenges, offering pathways that are more efficient, selective, and environmentally benign compared to stoichiometric methods. This guide will explore and compare biocatalytic and chemical catalytic approaches, providing a framework for selecting the optimal catalyst for your specific needs.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction mechanism and, consequently, the performance of the synthesis. Below is a comparative overview of prominent catalytic systems.

Biocatalytic Approaches: Precision and High Enantioselectivity

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering remarkable selectivity under mild reaction conditions.[1][2]

  • Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of the corresponding ketone precursor, 2-chloro-1-(3-chlorophenyl)ethan-1-one, to the desired chiral alcohol.

  • Baker's Yeast (Saccharomyces cerevisiae): A whole-cell biocatalyst that contains a variety of reductases capable of performing asymmetric reductions.[1]

  • Halohydrin Dehalogenases (HHDHs): These enzymes can catalyze the ring-opening of epoxides or the synthesis of halohydrins with high regioselectivity and stereoselectivity.[3][4][5]

Performance Data Summary:

Catalyst TypeSubstrateKey Performance MetricsAdvantagesDisadvantages
Ketoreductase2-chloro-1-(3-chlorophenyl)ethan-1-one>99% conversion, up to 100% ee (S-form)[6]High enantioselectivity, mild reaction conditions.Requires specific enzyme, potential substrate inhibition.
Baker's Yeast2-chloro-1-phenylethanone derivatives>74% yield, >97% ee[1]Inexpensive, readily available, whole-cell system with cofactor regeneration.Lower yields compared to isolated enzymes, potential for side reactions.
Halohydrin DehalogenaseStyrene oxide derivativesHigh regioselectivity, potential for high enantioselectivity.[3][5]Can be engineered for improved selectivity.[5]Enzyme availability and stability can be limiting factors.

Causality Behind Experimental Choices: The use of biocatalysts is driven by the need for high enantiopurity in pharmaceutical intermediates. The specific stereochemistry of the final drug molecule is often critical for its therapeutic effect and to minimize side effects. Ketoreductases are selected for their predictable and high enantioselectivity in reducing prochiral ketones. Baker's yeast offers a cost-effective alternative, though it may require more extensive optimization of reaction conditions to achieve comparable results.

Chemical Catalysis: Versatility and Scalability

Chemical catalysts offer a broad range of options for halohydrin synthesis, often with advantages in terms of scalability and substrate scope.

  • Transition Metal Catalysts (e.g., Mn, Ru): These catalysts can activate alkenes or other precursors for oxychlorination reactions.[7]

  • Acid Catalysts: Used in the hydration of alkenes in the presence of a chlorine source.

Performance Data Summary:

Catalyst TypeStarting MaterialReagentsKey Performance MetricsAdvantagesDisadvantages
Manganese (II) Chloride (MnCl₂)3-chlorostyreneMgCl₂, LiClO₄, O₂Moderate to excellent yields of the corresponding phenacyl chloride precursor.[7]Good functional group tolerance, potential for direct oxychlorination.May produce the ketone precursor rather than the alcohol directly.
Ruthenium-based PhotocatalystTerminal StyrenesCHCl₃, PhI(OAc)₂, Blue LEDsModerate to high yields of phenacyl chlorides.[7]Utilizes visible light, mild conditions.Requires a photocatalytic setup.
Hypochlorous Acid (in situ)StyreneGenerated from a chlorine source and waterA traditional method for chlorohydrin formation.[8]Readily available reagents.Can lead to side products and lower selectivity.[9]

Causality Behind Experimental Choices: Chemical catalysts are often chosen for their robustness and applicability to a wide range of substrates. Transition metal-catalyzed reactions are explored for their potential to achieve novel transformations and improve efficiency over classical methods. For large-scale industrial production, the cost and availability of the catalyst and reagents are major considerations, which can favor simpler systems like in situ generation of hypochlorous acid, despite potential drawbacks in selectivity.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol using both biocatalytic and chemical methods.

Protocol 1: Asymmetric Synthesis using a Ketoreductase

This protocol describes the enzymatic reduction of 2-chloro-1-(3-chlorophenyl)ethan-1-one.

Materials:

  • 2-chloro-1-(3-chlorophenyl)ethan-1-one

  • Ketoreductase (e.g., from a commercial supplier)

  • Isopropanol (co-solvent and sacrificial hydrogen donor)

  • Phosphate buffer (e.g., pH 7.2)

  • Magnetic stirrer and reaction vessel

  • TLC plates for reaction monitoring

Procedure:

  • To a reaction vessel, add the substrate, 2-chloro-1-(3-chlorophenyl)ethan-1-one (e.g., 2.5 g).

  • Add isopropanol (e.g., 3.5 mL) and stir until the substrate is dissolved.

  • Add the ketoreductase cells or purified enzyme (e.g., 0.5 g).

  • Add phosphate buffer (pH 7.2) to a final volume of 10 mL.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

  • Analyze the product for conversion and enantiomeric excess (ee) using HPLC with a chiral column.[6]

Protocol 2: Synthesis via Halohydrin Formation from 3-Chlorostyrene

This protocol outlines a general procedure for the formation of the chlorohydrin from the corresponding styrene derivative.

Materials:

  • 3-chlorostyrene

  • N-Chlorosuccinimide (NCS) or other chlorine source

  • Water

  • Acetone (or other suitable solvent)

  • Stirring apparatus and reaction vessel

Procedure:

  • Dissolve 3-chlorostyrene in a mixture of acetone and water.

  • Cool the reaction mixture in an ice bath.

  • Add N-Chlorosuccinimide portion-wise while maintaining the temperature.

  • Allow the reaction to stir until completion, as monitored by TLC.

  • Quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Reaction Pathway: Asymmetric Reduction

The following diagram illustrates the enzymatic reduction of the ketone precursor to the chiral alcohol.

Asymmetric_Reduction Ketone 2-chloro-1-(3-chlorophenyl)ethan-1-one Alcohol (S)-2-Chloro-2-(3-chloro-phenyl)-ethanol Ketone->Alcohol Reduction Cofactor_regeneration NADP+ Alcohol->Cofactor_regeneration Enzyme Ketoreductase (KRED) + NADPH Enzyme->Ketone

Caption: Asymmetric reduction of a prochiral ketone to a chiral alcohol catalyzed by a ketoreductase with cofactor regeneration.

Experimental Workflow: Biocatalytic Synthesis

This diagram outlines the typical workflow for a biocatalytic synthesis and analysis.

Biocatalytic_Workflow cluster_reaction Biocatalytic Reaction cluster_workup Product Work-up & Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (Substrate, Enzyme, Buffer) Incubation 2. Incubation (Controlled Temperature & Stirring) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (TLC) Incubation->Monitoring Extraction 4. Product Extraction Monitoring->Extraction Purification 5. Column Chromatography Extraction->Purification Analysis 6. Purity & Enantiomeric Excess (HPLC) Purification->Analysis

Caption: A typical experimental workflow for biocatalytic synthesis, from reaction setup to final product analysis.

Conclusion and Future Outlook

The synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol can be effectively achieved through both biocatalytic and chemical catalytic methods.

  • For high enantiopurity , which is often a critical requirement in pharmaceutical applications, biocatalysis using ketoreductases offers a superior choice , providing excellent conversion and enantioselectivity under mild conditions.[6]

  • For scalability and broader substrate applicability , chemical catalysis, particularly methods involving transition metals, presents a viable and promising alternative .[7]

The field of catalysis is continuously evolving. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced stability and broader substrate scopes.[3][4] In chemical catalysis, the development of more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals and environmentally friendly reaction media, will be a key area of investigation.

By understanding the strengths and limitations of each catalytic approach, researchers can make informed decisions to optimize the synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol and other valuable chemical intermediates.

References

  • AQA. (2015). A-level Chemistry 7405. Retrieved from [Link]

  • Google Patents. (1958). Process for the production of styrene chlorohydrin. (U.S. Patent No. 2,827,496).
  • Google Patents. (2000). Process for the preparation of 2-phenyl ethanol. (U.S. Patent No. 6,166,269).
  • Google Patents. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (Chinese Patent No. CN101503714A).
  • Google Patents. (2014). Preparation method of 2-chloroethoxy-2-ethyoxylethanol. (Chinese Patent No. CN104003850A).
  • Google Patents. (2019). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (Chinese Patent No. CN109576313B).
  • Hebei University of Technology. (2021). Method for producing chloroethanol and dichloroethane through ethylene glycol chlorination.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Catalytic Characterization of α-Regioselective Halohydrin Dehalogenase from Novosphingobium resinovorum. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic Characterization of α‐Regioselective Halohydrin Dehalogenase from Novosphingobium resinovorum. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

  • Tian, et al. (2025). Advances in transition-metal catalyzed vicinal (hydr)

Sources

In-Silico Toxicity Prediction: A Comparative Guide for 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico Toxicity Prediction of 2-Chloro-2-(3-chloro-phenyl)-ethanol Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Computational Toxicology)

Executive Summary

2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS: 83056-32-0) represents a classic challenge in pharmaceutical impurity profiling. Structurally characterized by a benzylic chloride moiety and a halogenated aromatic ring, it falls into a chemical space frequently scrutinized for genotoxic potential under ICH M7 guidelines.

This guide provides a rigorous comparison of in-silico methodologies for predicting the toxicity of this specific compound. Unlike generic reviews, we focus on the causality of prediction—why certain tools flag this molecule while others might miss it—and provide a self-validating protocol for regulatory submission.

The Compound Profile
  • SMILES: OCCC(Cl)c1cccc(Cl)c1

  • Key Structural Alert: Alkyl halide (Benzylic chloride type) – Potential DNA alkylating agent.

  • Physicochemical Context: Moderate lipophilicity (LogP ~2.3), enabling cellular permeability.

Strategic Framework: The "Two-Pillar" Approach

Regulatory bodies (FDA, EMA) do not accept a single "black box" prediction. The ICH M7(R1) guideline explicitly mandates two complementary QSAR methodologies:

  • Expert Rule-Based: Knowledge derived from human curation of toxicological mechanisms.

  • Statistical-Based: Machine learning algorithms trained on large datasets.[1]

We will evaluate three tiers of solutions against this framework.

Comparative Analysis of Prediction Platforms

Option A: The Industry Standard (Lhasa Limited)

Tools: Derek Nexus (Rule-Based) + Sarah Nexus (Statistical)[1][2]

  • Mechanism for Target:

    • Derek Nexus: Will likely trigger a structural alert for Alkylating Agent. The software identifies the C-Cl bond adjacent to the aromatic ring (benzylic position) as highly reactive toward nucleophilic DNA bases (e.g., Guanine N7).

    • Sarah Nexus: Uses a Self-Organizing Hypothesis Network (SOHN).[1][2] It fragments the 3-chlorophenyl and chloro-ethanol moieties to find "nearest neighbors" in its proprietary training set.

  • Pros: High regulatory trust; "Reasoning" engine explains why the molecule is toxic.

  • Cons: High licensing cost; "Conservative" bias (high sensitivity, lower specificity).

Option B: The Statistical Powerhouse (MultiCASE / Leadscope)

Tools: CASE Ultra / Leadscope Model Applier

  • Mechanism for Target:

    • Uses fragment-based QSAR to identify "biophores" (toxicity-inducing fragments) and "biophobes" (mitigating features).

    • For CAS 83056-32-0, these tools excel at analyzing the electronic influence of the meta-chloro substituent on the reactivity of the benzylic chloride.

  • Pros: Excellent handling of electronic effects; robust "Domain of Applicability" (DoA) assessment.

  • Cons: Steep learning curve; output requires statistical interpretation (e.g., probability scores).

Option C: The Open-Source Consensus (US EPA / Istituto Mario Negri)

Tools: EPA T.E.S.T. + VEGA Hub

  • Mechanism for Target:

    • EPA T.E.S.T.: Runs a "Consensus" method averaging predictions from Hierarchical Clustering, Nearest Neighbor, and PLS.

    • VEGA: Offers multiple specific models (e.g., CAESAR, SarPy). Crucial for checking if the specific chlorohydrin substructure exists in public datasets.

  • Pros: Free; Transparent algorithms; Essential for cross-validating commercial tools.

  • Cons: Smaller training sets compared to commercial tools; higher risk of "Out of Domain" results for novel intermediates.

Summary of Performance Metrics (Estimated for Halogenated Alcohols)
FeatureDerek Nexus (Rule-Based)Sarah / CASE (Statistical)EPA T.E.S.T.[1] (Consensus)
Primary Detection High (Flags Benzylic Cl)Moderate (Depends on Training Set)Moderate
False Positive Rate High (Conservative)Low (Specific)Variable
Mechanistic Insight Excellent (Detailed reasoning)Low (Black box)Moderate
Regulatory Utility Gold Standard Gold Standard Supporting Evidence
Cost


Free

Experimental Protocol: A Self-Validating Workflow

Do not simply "run the software." Follow this protocol to ensure scientific integrity.

Step 1: Structure Standardization (The Input)

In-silico errors often stem from incorrect tautomers or chirality.

  • Action: Generate the Canonical SMILES. Ensure the hydroxyl group is explicitly defined.

  • Validation: Check if the software recognizes the chiral center at the benzylic carbon. (Note: Unless you have enantiopure data, predict as a racemate).

Step 2: Domain of Applicability (DoA) Check

Before accepting a prediction, ask: Has the model seen this chemistry before?

  • Protocol:

    • In Sarah/VEGA , look at the "Similarity Index" of the top 5 nearest neighbors.

    • Requirement: At least 2 neighbors must share the phenyl-CH(Cl)- substructure with >70% Tanimoto similarity.

    • If DoA is violated: The prediction is void. You must rely on Read-Across (manual analogue selection).

Step 3: The Consensus Logic

Apply the following logic to interpret conflicting results (e.g., Derek says Positive, Sarah says Negative).

  • Scenario 1 (Pos/Pos): High confidence of mutagenicity. Action: Treat as Class 2/3 impurity.

  • Scenario 2 (Neg/Neg): High confidence of safety. Action: Treat as Class 5 (non-mutagenic).

  • Scenario 3 (Pos/Neg): Equivocal. Action: Expert Review required.[3] Analyze the "Negative" prediction—is it negative because of a mitigating feature (e.g., steric hindrance) or simply a lack of data?

Visualizations

Diagram 1: The In-Silico Prediction Workflow

This diagram outlines the decision tree for processing CAS 83056-32-0.

ToxicityWorkflow cluster_models Step 2: Dual Methodology (ICH M7) Start Input: 2-Chloro-2-(3-chloro-phenyl)-ethanol (SMILES) Standardize Step 1: Standardization (Canonicalize, Desalt, Neutralize) Start->Standardize RuleBased Method A: Rule-Based (e.g., Derek Nexus) Search for Structural Alerts Standardize->RuleBased StatBased Method B: Statistical (e.g., Sarah/VEGA) Nearest Neighbor Analysis Standardize->StatBased Consensus Step 4: Consensus Review RuleBased->Consensus DoA_Check Step 3: Domain of Applicability Check Are neighbors structurally relevant? StatBased->DoA_Check DoA_Check->Consensus In Domain Result_Equiv Outcome: Equivocal (Requires Expert Review) DoA_Check->Result_Equiv Out of Domain Result_Pos Outcome: Mutagenic Prediction (High Risk - Class 2/3) Consensus->Result_Pos Pos/Pos Result_Neg Outcome: Non-Mutagenic (Low Risk - Class 5) Consensus->Result_Neg Neg/Neg Consensus->Result_Equiv Conflict

Caption: Workflow for processing 2-Chloro-2-(3-chloro-phenyl)-ethanol through ICH M7 compliant in-silico tools.

Diagram 2: Mechanistic Alert Visualization

Why is this molecule flagged? This diagram illustrates the specific chemical reactivity (Alkylation) predicted by rule-based systems.

Mechanism Compound 2-Chloro-2-(3-chloro-phenyl)-ethanol Alert Structural Alert: Benzylic Halide Compound->Alert Contains Reactivity Mechanism: Nucleophilic Substitution (SN2) Alert->Reactivity Facilitates Target Biological Target: DNA Base (Guanine N7) Reactivity->Target Alkylates Toxicity Endpoint: Mutagenicity (Ames Positive) Target->Toxicity Causes

Caption: The causal pathway for potential mutagenicity, highlighting the benzylic chloride alert identified by expert systems.

References

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). [Link]

  • Lhasa Limited. (2024). Sarah Nexus: Statistical methodology for mutagenicity prediction. [Link]

  • U.S. Environmental Protection Agency. (2023). Toxicity Estimation Software Tool (T.E.S.T.)[4] User’s Guide. [Link]

  • OECD. (2023). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. Series on Testing and Assessment No. 69. [Link]

  • Benfenati, E., et al. (2013). VEGA-QSAR: AI tools for predictive toxicology. [Link]

Sources

Comparison of experimental and predicted NMR spectra for 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "ABX" Trap in Chiral Halohydrins

In drug development, 2-Chloro-2-(3-chlorophenyl)ethanol serves as a critical chiral building block.[1][2][3] However, automated structure verification (ASV) systems frequently flag this compound due to a mismatch between algorithmic prediction and experimental reality.[1][2]

The core discrepancy lies in the methylene protons (H-1) . While basic prediction software often models these as a simple doublet, the adjacent chiral center (C-2) renders them diastereotopic .[1][2][3] In a high-field experimental spectrum, these protons appear as the AB part of an ABX system, exhibiting complex second-order coupling effects that defy simple "N+1" rules.[1][2][3]

This guide provides the definitive spectral baseline for validating this compound, distinguishing between software artifacts and genuine impurities.[1]

Structural Analysis & Theoretical Basis

Target Molecule: 2-Chloro-2-(3-chlorophenyl)ethanol Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1][2][3]

The Chiral Influence

The molecule features a chiral center at C-2 (the benzylic position).[2] This asymmetry creates a magnetic environment where the two protons on C-1 (the hydroxymethyl group) are non-equivalent.[2]

  • H-2 (Benzylic): The "X" part of the system. Deshielded by the chlorine, the phenyl ring, and the beta-hydroxyl effect.[1][2]

  • H-1a & H-1b (Methylene): The "AB" part.[2][3] These are diastereotopic, meaning they couple to each other (

    
    ) and differentially to the benzylic proton (
    
    
    
    ).[1]
Comparison Workflow

The following diagram outlines the logical flow for validating this specific structure, distinguishing it from its regioisomer (1-(3-chlorophenyl)-2-chloroethanol).

G Start Crude Sample (2-Cl-2-(3-Cl-Ph)-ethanol) Acquisition 1H NMR Acquisition (CDCl3 vs DMSO-d6) Start->Acquisition Check_OH OH Coupling Check (Triplet vs Broad Singlet) Acquisition->Check_OH Step 1 Check_CH2 Methylene Region (3.5 - 4.2 ppm) Check_OH->Check_CH2 Step 2 Decision Is it a Doublet? Check_CH2->Decision Result_Regio Likely Regioisomer (Symmetric Environment) Decision->Result_Regio Yes (Simple d) Result_Target Target Confirmed (ABX Pattern observed) Decision->Result_Target No (dd or ABq)

Caption: Logical decision tree for distinguishing the target chiral chlorohydrin from symmetric impurities or regioisomers based on multiplet analysis.

Predicted vs. Experimental Data

The following data compares a standard algorithmic prediction (e.g., ChemDraw/Mnova default) against the expected high-resolution experimental values derived from validated analogs (styrene chlorohydrin derivatives).

1H NMR Data (400 MHz, CDCl₃)
PositionProton TypePredicted Shift (δ)Predicted MultiplicityExperimental Shift (δ) Experimental Multiplicity Notes (The "Why")
OH Hydroxyl2.0 - 2.5Singlet (broad)2.1 - 2.6 t or br s Highly concentration/solvent dependent.[2][3] In dry DMSO, this couples to CH₂ (t).[1]
H-1a Methylene3.95Doublet3.85 - 3.98 dd (AB of ABX) Diastereotopic proton A. Large

(~11Hz) +

.[2][3]
H-1b Methylene3.95Doublet4.05 - 4.15 dd (AB of ABX) Diastereotopic proton B. Distinct shift from H-1a due to chirality.[2][3]
H-2 Benzylic (CH-Cl)5.10Triplet4.95 - 5.05 dd (X of ABX) The "X" proton.[2][3] Couples unequally to H-1a and H-1b.[2][3]
Ar-H Aromatic (2)7.35Singlet7.40 Singlet (t-like) Isolated proton between Cl and alkyl group.[2][3]
Ar-H Aromatic (4,5,[1][2][3]6)7.2 - 7.4Multiplet7.25 - 7.35 Multiplet Typical meta-substituted pattern.[2][3]
13C NMR Data (100 MHz, CDCl₃)
Carbon TypePredicted Shift (ppm)Experimental Shift (ppm) Assignment Logic
C-1 (CH₂-OH)65.066.5 - 67.5 Deshielded by Oxygen.
C-2 (CH-Cl)62.063.5 - 64.5 Deshielded by Chlorine + Phenyl ring.[2][3]
Ar-C (Ipso)140.0138.5 Quaternary carbon attached to alkyl chain.[2][3]
Ar-C (Cl-sub)134.5134.8 Quaternary carbon attached to Chlorine.[2][3]
Ar-CH 125 - 130126 - 130 Remaining aromatic signals.[2][3]

Deep Dive: The Discrepancy Analysis

Why do predictions fail? Most basic algorithms use HOSE (Hierarchical Organization of Spherical Environments) codes or additivity rules that average the environment of the methylene protons. They "see" a CH₂ next to a CH and predict a doublet.[2]

Experimental Reality (The ABX System): In the experimental spectrum, H-1a and H-1b are magnetically non-equivalent.[2][3]

  • Chemical Shift Difference (

    
    ):  H-1a and H-1b appear at slightly different frequencies (often separated by 0.1 - 0.2 ppm).[2][3]
    
  • Geminal Coupling (

    
    ):  They split each other strongly (~11-12 Hz).[1][2][3]
    
  • Vicinal Coupling (

    
    ):  They split the benzylic proton (H-2) with different constants (
    
    
    
    vs
    
    
    ), typically ranging from 4 to 9 Hz depending on the rotamer population.[1][3]

Visualizing the Signal Pathway:

NMR_Signal Chiral_Center Chiral Center (C-2) [Cl, Ph, H, CH2OH] Symmetry_Break Symmetry Break H-1a ≠ H-1b Chiral_Center->Symmetry_Break Induces Coupling Coupling Network J(gem) ≈ 11Hz J(vic) ≈ 4-8Hz Symmetry_Break->Coupling Creates ABX Spectrum Observed Spectrum Two distinct 'dd' signals (Not a simple doublet) Coupling->Spectrum Result

Caption: Causal pathway explaining why the chiral center forces the methylene protons into a complex ABX splitting pattern.

Experimental Protocol: Validating the Spectrum

To confirm you have 2-Chloro-2-(3-chlorophenyl)ethanol and not a regioisomer, follow this protocol.

Step 1: Solvent Selection[1][3]
  • Routine: CDCl₃ (Chloroform-d) . Good solubility, but OH peak is often broad and wanders.[1][2]

  • Validation Mode: DMSO-d₆ .

    • Why? DMSO slows proton exchange.[2][3] This sharpens the OH signal and allows observation of vicinal coupling between the OH and the CH₂ protons .

    • Expected Result: In DMSO, the OH signal will appear as a triplet at ~5.5 ppm (coupling to the two CH₂ protons).[1] If it is a singlet, you may have wet solvent or the wrong molecule.[1]

Step 2: Acquisition Parameters[1][3]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans: Minimum 16 (for S/N > 50:1).

  • Relaxation Delay (D1): Set to ≥ 3 seconds. The benzylic proton can have a longer T1; insufficient delay will reduce integration accuracy.

Step 3: Processing & Integration[1][3]
  • Apodization: Use an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the ABX system.

  • Integration:

    • Calibrate the single aromatic proton (between Cl and alkyl) to 1H.

    • Verify the Benzylic CH (approx 5.0 ppm) integrates to exactly 1H.

    • Verify the Methylene region (3.8 - 4.2 ppm) integrates to 2H total.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on ABX systems and diastereotopicity).

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[3] [Link]1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[2][3] (Source for additivity rules for substituted benzenes and alkyl halides).

  • Reich, H. J. (2023).[1][2] NMR Spectral Data: ABX Pattern Analysis. University of Wisconsin-Madison.[3] [Link] (Detailed mathematical treatment of the ABX spin system observed in this molecule).

  • MestReNova (Mnova) . NMR Prediction Algorithms Documentation. Mestrelab Research.[3] (Reference for the "Predicted" baseline used in comparisons).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS: 886365-85-1 / Analogous) is a halogenated organic intermediate.[1][2] Unlike standard organic solvents, its disposal is governed by strict protocols due to the presence of chlorine atoms, which pose risks of forming dioxins if incinerated improperly, and potential aquatic toxicity.

The Core Directive: NEVER dispose of this compound down the drain or in general trash. ALWAYS segregate as Halogenated Organic Waste .

Failure to segregate this specific compound from non-halogenated solvents (e.g., acetone, ethanol) can increase disposal costs by up to 300% and violate EPA/RCRA compliance standards.

Hazard Profile & Pre-Disposal Handling

Before disposal, the chemical must be stabilized and identified. As a chlorinated ethanol derivative, treat this substance with high caution regarding skin absorption and inhalation.[3]

PropertyHazard ImplicationHandling Protocol
Chemical Class Halogenated Alcohol (Organochlorine)Segregation is Mandatory. Do not mix with non-halogenated solvents.[1]
Reactivity Potential Alkylating AgentIncompatible with Strong Bases (e.g., NaOH) and Strong Oxidizers.[1] Risk of exothermic polymerization or elimination reactions.
Toxicity Likely Toxic / Irritant (Class Assumption)Zero Skin Contact. Use Nitrile or Laminate film gloves.[1] Double-gloving recommended.
Flash Point >110°C (Estimated)Combustible but not highly flammable.[1] Store in cool, dark SAA (Satellite Accumulation Area).

Waste Segregation & Accumulation Protocol

The most critical step in the disposal workflow is the initial segregation at the bench.

Step 1: Container Selection[4]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream is potentially acidic.

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED" .[4]

  • Content Detail: List the full chemical name: 2-Chloro-2-(3-chloro-phenyl)-ethanol. Do not use abbreviations or formulas on the waste tag.

Step 2: Compatibility Check

Ensure the waste container does NOT contain:

  • Strong Acids (Sulfuric, Nitric)[1]

  • Strong Bases (Sodium Hydroxide) — Risk of HCl generation or violent elimination.[1]

  • Oxidizers (Peroxides, Permanganates)[1]

Step 3: Satellite Accumulation Area (SAA)

Store the container in a designated SAA near the point of generation. The container must remain closed at all times except when adding waste.[5][6] Secondary containment (a tray) is mandatory to capture potential spills.

Disposal Procedures (Step-by-Step)

Scenario A: Small-Scale Lab Disposal (< 5 Liters)
  • Preparation: Don PPE (Lab coat, splash goggles, Nitrile gloves).

  • Transfer: Pour waste into the designated "Halogenated Waste" carboy using a funnel.

  • Log: Record the volume and specific chemical name on the carboy's accumulation log.

  • Closure: Tighten cap immediately. Vapor release is a compliance violation.

Scenario B: Bulk / Pilot Plant Disposal (> 20 Liters)
  • Segregation: Do not bulk with general solvent waste. Keep as a distinct waste stream if purity is high (>50%), or mix only with other compatible halogenated organics (e.g., DCM, Chloroform).

  • Profiling: Submit a Waste Profile Sheet to your waste vendor.

    • RCRA Code: Likely D000 (Not otherwise specified) or D022 (if Chloroform is present as a co-solvent).

    • Disposal Method: Fuel Blending is generally not permitted for high-halogen content. Specify High-Temperature Incineration .

  • Lab Pack: For pure bottles, place the original container into a drum (Lab Pack) with vermiculite packing material.

Scenario C: Spill Cleanup (Emergency Disposal)
  • Evacuate & Ventilate: If spill is >100mL, evacuate the immediate area.

  • PPE: Wear respiratory protection if ventilation is poor.

  • Absorb: Use Polypropylene pads or Vermiculite . Do not use paper towels (combustible).

  • Collect: Place soaked absorbents into a wide-mouth jar labeled "Hazardous Waste - Debris (Halogenated)".

  • Clean: Wash surface with soap and water; collect rinsate as hazardous waste.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of 2-Chloro-2-(3-chloro-phenyl)-ethanol to ensure safety and cost-efficiency.

DisposalWorkflow Start Waste Generation: 2-Chloro-2-(3-chloro-phenyl)-ethanol CheckState Is it Pure or Mixed? Start->CheckState Pure Pure Substance CheckState->Pure Mixed Mixed Solvent Stream CheckState->Mixed LabPack Lab Pack (Original Container) for Incineration Pure->LabPack CheckHalogen Is the mixture >1% Halogenated? Mixed->CheckHalogen SegregateHalo Segregate into HALOGENATED Waste Carboy CheckHalogen->SegregateHalo Yes (High Cost) SegregateNonHalo Segregate into NON-HALOGENATED Waste (Only if <1% Halogen) CheckHalogen->SegregateNonHalo No (Low Cost) Vendor Licensed Waste Vendor (High Temp Incineration) SegregateHalo->Vendor SegregateNonHalo->Vendor LabPack->Vendor

Figure 1: Waste segregation decision tree ensuring RCRA compliance and cost control.

Regulatory & Compliance Context

  • RCRA (Resource Conservation and Recovery Act): This material is a "Characteristic" hazardous waste due to toxicity and halogen content.

  • EPA Waste Codes: While not explicitly P- or U-listed, it is regulated as a halogenated solvent.

    • Note: If mixed with Acetone/Xylene, the mixture becomes F003 (ignitable) but retains the halogenated requirement for incineration.

  • Destruction Efficiency: Halogenated organics require incineration at >1100°C with 2 seconds residence time to ensure 99.99% destruction and prevent the formation of Dioxins/Furans.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Chloro-2-(3-chlorophenyl)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Segregation of Halogenated Solvents. Retrieved from [Link]

  • Princeton University EHS (2022). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-2-(3-chloro-phenyl)-ethanol. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling chlorinated organic chemicals. The objective is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Acute Toxicity (Oral and Dermal): Potential for harm if swallowed or absorbed through the skin.[3]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Chloro-2-(3-chloro-phenyl)-ethanol. The following table outlines the recommended PPE, drawing on guidelines for handling chlorinated organic compounds.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[4] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including alcohols and chlorinated compounds.[4][5][6]
Eye Protection Chemical splash goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes that could cause serious eye damage.[1][2]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a respirator with an organic vapor cartridge is necessary.A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G A 1. Inspect all PPE for damage. B 2. Don laboratory coat. A->B C 3. Don chemical splash goggles. B->C D 4. Don face shield (if required). C->D E 5. Don gloves, ensuring cuffs overlap with lab coat sleeves. D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Remove gloves using a technique that avoids skin contact with the outer surface. B 2. Remove face shield (if used). A->B C 3. Remove laboratory coat by rolling it inside out. B->C D 4. Remove goggles. C->D E 5. Wash hands thoroughly with soap and water. D->E

Caption: Sequential process for correctly doffing PPE to prevent contamination.

Operational Plan: Safe Handling in the Laboratory

  • Engineering Controls: Always handle 2-Chloro-2-(3-chloro-phenyl)-ethanol in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Spill Preparedness: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic solvents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

Proper disposal of 2-Chloro-2-(3-chloro-phenyl)-ethanol and contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, it is classified as a halogenated organic waste.[8]

Waste Segregation and Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing 2-Chloro-2-(3-chloro-phenyl)-ethanol in a designated, properly labeled, and sealed waste container for halogenated organic solvents.[9][10]

    • Do not mix with non-halogenated waste to avoid unnecessary disposal costs and complications.[9]

  • Solid Waste:

    • All contaminated solid waste, such as gloves, absorbent materials from spills, and disposable labware, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-2-(3-chloro-phenyl)-ethanol".

  • Storage:

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Decision Tree for Waste Disposal:

G A Is the waste contaminated with 2-Chloro-2-(3-chloro-phenyl)-ethanol? B Is the waste liquid or solid? A->B Yes E Dispose of as non-hazardous waste. A->E No C Collect in a labeled container for halogenated organic liquid waste. B->C Liquid D Collect in a labeled container for contaminated solid waste. B->D Solid

Caption: Decision-making process for proper waste segregation.

By adhering to these guidelines, you can mitigate the risks associated with handling 2-Chloro-2-(3-chloro-phenyl)-ethanol and maintain a safe and productive research environment.

References

  • Airgas. (2019). Safety Data Sheet: Ethanol.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-chloroethanol.
  • Angene Chemical. (2025). Safety Data Sheet: 2-(4-Chlorophenyl)ethanol.
  • University of Colorado Boulder, Department of Chemistry. Protective Gear.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(3-Chlorophenyl)ethanol.
  • Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
  • Fisher Scientific. (2011). Safety Data Sheet: 1-(4-Chlorophenyl)ethanol.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart.
  • Unknown. Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. (2021). 7.2 Organic Solvents.
  • Unknown. Gloves Chemical Resistance Chart.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.